ManNaz
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-azido-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNOHTDETQTADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ManNAz in Chemical Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-azidoacetylmannosamine (ManNAz) and its tetraacetylated, cell-permeable analog, Ac4this compound, are powerful tools in chemical biology, specifically in the field of metabolic glycoengineering.[1][2] These synthetic monosaccharides are derivatives of the natural sugar N-acetylmannosamine (ManNAc), a precursor in the biosynthesis of sialic acids.[1] The key feature of this compound is the presence of a bioorthogonal azide (B81097) group, which allows for the chemical tagging of glycoconjugates.[1][3]
Once introduced to cells, Ac4this compound passes through the cell membrane, where intracellular carboxyesterases remove the acetyl groups.[2] The resulting this compound is then processed by the sialic acid biosynthetic pathway and incorporated into cell surface and secreted sialoglycoproteins as azidosialic acid (SiaNAz).[4][5] This metabolic labeling provides a highly specific method to study glycoproteins.[6] The azide group serves as a chemical handle that can be selectively reacted with a complementary probe, typically an alkyne- or cyclooctyne-containing molecule, through "click chemistry" for visualization, tracking, and proteomic analysis.[1][7][8] This guide provides a comprehensive overview of this compound, including its chemical properties, experimental protocols, and its impact on cellular signaling.
Core Concepts and Mechanism of Action
The utility of this compound lies in its ability to hijack the natural metabolic pathway for sialic acid synthesis. This process, known as metabolic glycoengineering, allows for the introduction of a bioorthogonal chemical reporter, the azide group, into cellular glycans.
The general workflow involves two main steps:
-
Metabolic Labeling : Cells are incubated with Ac4this compound, which is metabolized and incorporated into sialic acid residues on glycoproteins.[7]
-
Bioorthogonal Ligation : The azide-labeled glycoproteins are then detected by reaction with a probe containing a terminal alkyne or a strained cyclooctyne (B158145) via a click chemistry reaction.[7]
This technique offers significant advantages, including high specificity and the ability to study dynamic glycosylation processes in living cells and organisms.[3][4]
Data Presentation
Chemical and Physical Properties
| Property | This compound | Ac4this compound |
| Molecular Formula | C8H14N4O6 | C16H22N4O10 |
| Molecular Weight | 262.22 g/mol | 430.37 g/mol |
| CAS Number | 361154-23-6 | 361154-30-5 |
| Purity | ≥98% | ≥95% (HPLC) |
| Solubility | - | Soluble to 100 mM in DMSO |
| Appearance | - | Off-white to grey oil |
| Storage | - | -20°C |
[Sources: 2, 6, 7, 13, 21]
Recommended Concentrations for Metabolic Labeling
| Concentration | Application/Cell Type | Observations | Reference |
| 10 µM | A549 cells (for cell labeling, tracking, and proteomic analysis) | Least effect on cellular systems with sufficient labeling efficiency. | [9] |
| 25-75 µM | General metabolic labeling | Recommended starting range for individual assay set-up. | [10] |
| 50 µM | A549 cells | Reduction of major cellular functions, including proliferation, migration, and invasion. | [9] |
| 12.5-25 µM | Jurkat cells (using 1,3,4-O-Bu3this compound) | Effective labeling at 3 to 5-fold lower concentrations than Ac4this compound. | [11] |
| 50-150 µM | Jurkat cells (using Ac4this compound) | Effective labeling, but concentrations >100 µM may induce cytotoxicity. | [11][12] |
Physiological Effects of Ac4this compound Treatment
| Concentration | Cell Line | Observed Effects | Reference |
| 10 µM | A549 | No significant changes in physiological and biochemical properties compared to control. | [9] |
| 50 µM | A549 | Decreased cell proliferation, migration, and invasion. Reduction in glycolytic flux and oxygen consumption rate. Increased mitochondrial membrane depolarization. Altered gene expression in MAPK and PI3K-Akt signaling pathways. | [9] |
| >100 µM | General | Potential for growth inhibition and cytotoxicity. | [12] |
Experimental Protocols
Metabolic Labeling of Cultured Cells with Ac4this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Materials:
-
Ac4this compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells
Procedure:
-
Prepare Ac4this compound Stock Solution: Dissolve Ac4this compound in DMSO to prepare a stock solution (e.g., 10-100 mM). Store at -20°C.
-
Cell Seeding: Plate cells at a density that will not result in over-confluence at the end of the incubation period.
-
Incubation with Ac4this compound: Dilute the Ac4this compound stock solution into the complete cell culture medium to the desired final concentration (typically 10-50 µM). Remove the old medium from the cells and replace it with the Ac4this compound-containing medium.
-
Incubation Period: Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into glycoproteins. The optimal incubation time can vary depending on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvesting: After the incubation period, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated Ac4this compound. The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.
Detection of Azide-Labeled Glycoproteins via Click Chemistry
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-labeled cells
-
Alkyne-containing probe (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: Prepare a fresh solution containing the alkyne probe, CuSO4, and the reducing agent in PBS. The ligand is often used to stabilize the Cu(I) ion and improve reaction efficiency.
-
Labeling: Add the click reaction cocktail to the azide-labeled cells (either live, fixed, or as a lysate) and incubate for 30-60 minutes at room temperature.
-
Washing: After incubation, wash the cells or lysate extensively with PBS to remove unreacted reagents.
-
Analysis: The labeled glycoproteins can now be visualized by fluorescence microscopy (if a fluorescent alkyne was used) or enriched using streptavidin beads (if a biotin (B1667282) alkyne was used) for subsequent analysis by western blotting or mass spectrometry.
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free Click Chemistry
Materials:
-
Azide-labeled cells
-
Strained alkyne probe (e.g., DBCO, BCN, DIBO-functionalized fluorophore or biotin)
-
PBS
Procedure:
-
Labeling: Add the strained alkyne probe directly to the azide-labeled cells (live, fixed, or lysate) in PBS.
-
Incubation: Incubate for 1-2 hours at 37°C or room temperature. The reaction kinetics can vary depending on the specific strained alkyne used.
-
Washing: Wash the cells or lysate with PBS to remove the unreacted probe.
-
Analysis: Proceed with downstream analysis as described for CuAAC. SPAAC is generally preferred for live-cell imaging due to the cytotoxicity of copper.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic labeling workflow with Ac4this compound.
Caption: Sialic acid biosynthesis pathway incorporating this compound.
Caption: Click chemistry reactions for this compound detection.
Caption: Signaling pathways potentially affected by high concentrations of Ac4this compound.
Applications in Drug Development
The ability to specifically label and track glycoproteins makes this compound a valuable tool in drug development. Some key applications include:
-
Target Identification and Validation: By using biotinylated alkyne probes, azide-labeled glycoproteins can be enriched and subsequently identified by mass spectrometry.[3] This allows for the discovery of novel cell-surface markers for specific diseases, which can serve as new drug targets.
-
Monitoring Drug Efficacy: Changes in glycosylation are associated with numerous diseases, including cancer. This compound can be used to monitor how a therapeutic agent affects the glycoproteome of target cells.
-
Drug Delivery Systems: The azide handle introduced by this compound can be used to conjugate drugs or targeting moieties directly to the cell surface.[9] This approach has the potential to improve the therapeutic index of drugs by concentrating them at the site of action.
-
Live Cell Imaging and Tracking: Fluorescently tagged this compound-labeled cells can be tracked in vivo to monitor cell trafficking, engraftment of cell-based therapies, and the biodistribution of therapeutic cells.[9]
Concluding Remarks
This compound and its derivatives have become indispensable reagents in chemical biology for the study of glycosylation. The ability to metabolically label glycoproteins with a bioorthogonal handle provides a powerful platform for a wide range of applications, from fundamental studies of glycan function to the development of novel therapeutics and diagnostics. While high concentrations of Ac4this compound can have physiological effects on cells, careful optimization of labeling conditions can minimize these perturbations, ensuring the biological relevance of the experimental findings.[9] As new click chemistry reactions and probes are developed, the utility of this compound in chemical biology and drug discovery is expected to continue to expand.
References
- 1. This compound [sbsgenetech.com]
- 2. N -叠氮乙酰基甘露糖胺-四酰基化 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound (Ac₄this compound)|Metabolic Glycoengineering Reagent [benchchem.com]
- 4. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound (N-azidoacetylmannosamine tetraacylated) 5 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 7. Invitrogen Click-IT this compound Metabolic Glycoprotein Labeling Reagent (tetraacetylated N-Azidoacetyl-D-Mannosamine) 5.2 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ac4this compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 11. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Bioorthogonal Chemistry with ManNAz
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of bioorthogonal chemistry utilizing N-azidoacetylmannosamine (ManNAz). It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to employ this powerful technique for labeling, visualizing, and analyzing glycoproteins in living systems.
Core Principle: A Two-Step Strategy for Glycoprotein Labeling
Bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The strategy involving this compound is a two-step process that allows for the specific modification of sialoglycans, a class of sugars often found on the outer surface of cells.[2][3]
Step 1: Metabolic Incorporation of an Azide (B81097) Handle
The process begins with the introduction of a peracetylated derivative of N-azidoacetylmannosamine (Ac4this compound) to cells or organisms.[4] The acetyl groups enhance the molecule's cell permeability.[4] Once inside the cell, native enzymes called esterases remove the acetyl groups, converting Ac4this compound to this compound.[4] The cellular machinery of the sialic acid biosynthetic pathway then processes this compound, ultimately converting it into the corresponding azide-modified sialic acid, N-azidoacetylneuraminic acid (SiaNAz).[4][5] This unnatural sugar is then incorporated into glycoproteins and glycolipids, effectively displaying an azide (-N3) chemical handle on the cell surface.[4][5]
Step 2: Bioorthogonal Reaction with a Probe
The azide group is biologically inert and does not participate in any native cellular reactions.[2] It serves as a unique chemical handle that can be specifically targeted by an exogenously introduced probe molecule containing a complementary bioorthogonal functional group. The most common and efficient reactions for this purpose are copper-free "click chemistry" reactions, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[6][7] In SPAAC, the azide reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage.[7][8] This reaction is highly specific, proceeds rapidly at physiological temperatures and pH, and does not require a cytotoxic copper catalyst, making it ideal for use in living systems.[7][8] The probe can be conjugated to various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and proteomic analysis.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key biological pathway and the general experimental workflow for utilizing this compound in bioorthogonal chemistry.
Quantitative Data Presentation
The efficiency of this compound-based bioorthogonal chemistry is influenced by several factors, including the concentration of Ac4this compound, the cell type, and the choice of cyclooctyne reagent for the SPAAC reaction.
Optimal Concentrations of Ac4this compound for Metabolic Labeling
The optimal concentration of Ac4this compound for metabolic labeling represents a balance between achieving sufficient labeling for detection and minimizing potential cellular toxicity. Higher concentrations can lead to decreased cell proliferation and other physiological effects.[10][11]
| Cell Line | Recommended Concentration (µM) | Incubation Time (days) | Observations |
| A549 | 10 - 50 | 3 | 50 µM can reduce cellular functions; 10 µM shows minimal effects with sufficient labeling.[10][11] |
| Jurkat | 25 - 50 | 3 | Effective labeling observed within this range.[12] |
| CHO | 50 | 2 | Good incorporation for subsequent proteomic analysis.[13] |
| HEK293 | 50 - 500 | 1-3 | Efficiently metabolize a range of azido (B1232118) and alkyne-modified sugars.[14] |
| HeLa | 50 - 500 | 1-3 | Efficiently metabolize a range of azido and alkyne-modified sugars.[14] |
| MCF7 | 50 | 3 | Showed significantly higher fluorescence with Ac4this compound compared to other azido sugars.[15] |
| MDA-MB-231 | 50 | 3 | Showed significantly higher fluorescence with Ac4this compound compared to other azido sugars.[15] |
| HCT116 | 50 | 2 | 100 µM reduced cellular growth by approximately 40%.[14][16] |
Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for a specific cell line and experimental context.
Comparison of Cyclooctyne Reagents for SPAAC
The choice of cyclooctyne reagent is critical as it dictates the reaction rate of the SPAAC. Faster kinetics are often desirable, especially for in vivo applications or when labeling low-abundance glycoproteins.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Azides (M⁻¹s⁻¹) | Key Characteristics |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0[8] | Widely used, good reactivity and stability.[8] |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.07 - 0.28[7][17] | Smaller and less lipophilic than DBCO, can be more stable in the presence of reducing agents.[7][18] |
| DIFO (Difluorinated Cyclooctyne) | ~0.076[8] | Electron-withdrawing fluorine groups enhance reactivity.[14] |
| DIBAC (Dibenzoazacyclooctyne) | ~1.2 x 10⁻³[6] | Moderate reaction rate suitable for long-term cell tracking.[6] |
| BARAC (Biarylazacyclooctynone) | ~0.96 (with benzyl (B1604629) azide)[4] | High reactivity due to ring strain and sp²-hybridized carbons.[4] |
Note: Reaction rates can be influenced by the specific azide, solvent, pH, and temperature.[15]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound-based bioorthogonal chemistry.
Protocol for Metabolic Labeling of Cultured Cells with Ac4this compound
This protocol describes the general procedure for introducing the azide handle onto cell surface glycoproteins.
-
Cell Culture: Culture mammalian cells to the desired confluency (typically 60-80%) in complete cell culture medium.[19]
-
Prepare Labeling Medium: Prepare a stock solution of Ac4this compound in sterile DMSO. Dilute the stock solution into complete cell culture medium to the desired final concentration (e.g., 10-50 µM).[19][20]
-
Incubation: Remove the existing medium from the cells and replace it with the Ac4this compound-containing labeling medium.[19] Incubate the cells for 1-3 days at 37°C in a CO₂ incubator to allow for metabolic incorporation of the azido sugar.[20]
-
Harvesting/Washing: After the incubation period, the cells are ready for the subsequent bioorthogonal reaction. For adherent cells, they can be washed directly in the plate. For suspension cells or for downstream applications requiring cell harvesting, gently collect the cells and wash them three times with ice-cold PBS to remove any unincorporated Ac4this compound.[21]
Protocol for SPAAC Reaction and Fluorescence Microscopy
This protocol details the visualization of metabolically labeled glycans on the cell surface.
-
Metabolic Labeling: Label cells with Ac4this compound as described in Protocol 4.1.
-
Prepare Probe Solution: Prepare a stock solution of a DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5) in DMSO. Dilute the stock solution in pre-warmed complete culture medium or PBS to a final concentration of 10-50 µM.[22]
-
Washing: Gently wash the metabolically labeled cells three times with warm PBS to remove unincorporated Ac4this compound.[22]
-
SPAAC Reaction: Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[22][23]
-
Final Washes: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.[22]
-
Fixation and Staining (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[21] If desired, counterstain nuclei with DAPI.[23]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[23]
Protocol for SPAAC Reaction and Flow Cytometry
This protocol allows for the quantification of cell surface azide labeling.
-
Metabolic Labeling: Label cells with Ac4this compound as described in Protocol 4.1.
-
SPAAC Reaction: Perform the SPAAC reaction with a DBCO-fluorophore as described in steps 2-4 of Protocol 4.2.
-
Cell Harvesting: For adherent cells, detach them using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with a flow cytometry staining buffer (e.g., PBS with 1-2% BSA).[20]
-
Analysis: Resuspend the cells in the staining buffer and analyze them on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.[19] Use unlabeled cells that have not been treated with Ac4this compound as a negative control to set the gate for positive cells.[19]
Protocol for SPAAC Reaction and Western Blot Analysis
This protocol enables the detection of azide-labeled glycoproteins in cell lysates.
-
Metabolic Labeling: Label cells with Ac4this compound as described in Protocol 4.1.
-
Cell Lysis: Harvest the labeled cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).[19]
-
SPAAC Reaction with Biotin Probe: Incubate the cell lysate with a DBCO-biotin probe for 1-2 hours at room temperature to label the azido-glycoproteins.
-
Protein Separation: Separate the proteins in the lysate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Detection: Block the membrane and then probe for the biotinylated glycoproteins using a streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescently labeled streptavidin.
-
Imaging: Visualize the bands using an appropriate detection reagent (e.g., chemiluminescence for HRP or a fluorescence imager).
Workflow for Proteomic Analysis of Metabolically Labeled Glycoproteins
This workflow outlines the steps for identifying glycoproteins that have been metabolically labeled with this compound.
-
Metabolic Labeling: Culture cells in the presence of Ac4this compound to incorporate SiaNAz into glycoproteins (as per Protocol 4.1).[2]
-
Cell Lysis: Harvest the cells and prepare a whole-cell lysate.[2]
-
Bioorthogonal Ligation to an Affinity Tag: React the azide-labeled glycoproteins in the lysate with a cyclooctyne probe conjugated to an affinity tag, most commonly biotin (e.g., DBCO-biotin), via a SPAAC reaction.[2]
-
Affinity Purification: Incubate the lysate with streptavidin-conjugated beads to capture the biotinylated glycoproteins.[2]
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion: Perform an on-bead tryptic digestion to release the peptides from the captured glycoproteins, leaving the glycans attached to the beads.[2]
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[2]
-
Data Analysis: Use bioinformatics tools to identify the proteins from the mass spectrometry data, thus providing a profile of the sialylated glycoproteome.
Applications in Drug Development and Research
The this compound-based bioorthogonal chemistry platform is a versatile tool with numerous applications in biomedical research and drug development:
-
Cell Labeling and Tracking: Labeled cells can be tracked in vitro and in vivo to monitor their fate, for example, in cell-based therapies.[10][11]
-
Glycoproteomic Analysis: This technique allows for the selective enrichment and identification of specific subsets of glycoproteins, which can be valuable for biomarker discovery in diseases like cancer where glycosylation is often altered.[2]
-
Imaging Glycan Dynamics: The ability to label glycans in living cells enables the study of their trafficking and localization in real-time.
-
Targeted Drug Delivery: Cells can be functionalized with azide groups for subsequent targeting with drug-loaded nanoparticles that are decorated with cyclooctynes.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ac4this compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Comparison of the performance of secretome analysis based on metabolic labeling by three unnatural sugars] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 19. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thno.org [thno.org]
- 21. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 22. researchgate.net [researchgate.net]
- 23. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Glycoprotein Labeling with ManNaz
For researchers, scientists, and professionals in drug development, understanding the intricacies of glycoprotein (B1211001) analysis is paramount. Metabolic labeling with N-azidoacetylmannosamine (ManNaz) has emerged as a powerful technique for the study of glycoproteins, enabling their visualization and characterization. This guide provides a comprehensive overview of the core principles, experimental protocols, and data associated with this compound-based glycoprotein labeling.
Core Principle: Metabolic Incorporation and Bioorthogonal Chemistry
The technique leverages the cell's own metabolic machinery to incorporate an azide-modified mannosamine (B8667444) analog, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4this compound), into the glycan structures of proteins. The acetyl groups enhance cell permeability. Once inside the cell, esterases remove the acetyl groups, yielding this compound. This azido (B1232118) sugar is then processed through the sialic acid biosynthetic pathway, resulting in the incorporation of the corresponding azido-sialic acid (SiaNAz) onto cell surface sialoglycans.[1][2][3][4]
The azide (B81097) group, being biologically inert, serves as a bioorthogonal chemical handle. It can be specifically and covalently tagged with probes containing a complementary reactive group, such as an alkyne, through a "click chemistry" reaction.[5][6][7][8] This two-step process allows for the selective detection and analysis of newly synthesized glycoproteins.[7][9]
Experimental Workflow
The overall workflow for this compound-based glycoprotein labeling involves two main stages: metabolic labeling of cells with Ac4this compound, followed by detection of the incorporated azido sugars using click chemistry.
References
- 1. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invitrogen Click-IT this compound Metabolic Glycoprotein Labeling Reagent (tetraacetylated N-Azidoacetyl-D-Mannosamine) 5.2 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. iright.com [iright.com]
- 7. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Azidoacetylmannosamine | 361154-23-6 | MA46002 [biosynth.com]
- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac4ManNAz vs. ManNAz for Cell Permeability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic glycoengineering is a powerful technique for studying and manipulating cellular glycosylation. Key to this process is the introduction of unnatural monosaccharides into cellular metabolic pathways. Among the most widely used are N-azidoacetylmannosamine (ManNAz) and its peracetylated derivative, tetra-O-acetyl-N-azidoacetylmannosamine (Ac4this compound). The choice between these two precursors is critical and hinges on a trade-off between cell permeability and metabolic efficiency. This technical guide provides a comprehensive comparison of Ac4this compound and this compound, focusing on their cell permeability, metabolic incorporation, and potential cytotoxicity. We present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal compound for their specific applications.
Introduction: The Role of Azido (B1232118) Sugars in Glycoengineering
Ac4this compound and this compound are analogs of the natural monosaccharide N-acetylmannosamine (ManNAc), a precursor in the sialic acid biosynthesis pathway. By introducing an azido group, these compounds serve as chemical reporters that, once incorporated into cell-surface glycans, can be visualized or modified through bioorthogonal chemistry, such as the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").
The primary rationale for using the acetylated form, Ac4this compound, is to enhance its lipophilicity, thereby increasing its ability to passively diffuse across the cell membrane. In contrast, the more polar this compound relies on cellular transporters for uptake. Once inside the cell, Ac4this compound is deacetylated by cytosolic esterases to yield this compound, which then enters the sialic acid biosynthetic pathway.
Comparative Analysis of Ac4this compound and this compound
Cell Permeability and Uptake
The fundamental difference between Ac4this compound and this compound lies in their mechanism of cellular entry. The acetyl groups of Ac4this compound mask the polar hydroxyl groups of the mannosamine (B8667444) backbone, rendering the molecule more hydrophobic and enabling it to passively diffuse across the lipid bilayer of the cell membrane. This strategy is often employed for monosaccharides that are otherwise too polar for efficient passive diffusion.
Conversely, the unprotected hydroxyl groups of this compound make it a hydrophilic molecule that is less likely to passively cross the cell membrane. Its uptake is thought to be mediated by cellular transporters, though the specific transporters involved are not fully characterized.
While the peracetylation of Ac4this compound is designed to improve cell permeability, some studies suggest that this compound can lead to significantly higher levels of cell surface azide (B81097) expression. This indicates that for certain cell types, transporter-mediated uptake of this compound may be more efficient than the passive diffusion of Ac4this compound followed by intracellular deacetylation.
Metabolic Incorporation and Labeling Efficiency
The ultimate measure of success for these metabolic precursors is the extent to which they are incorporated into cell-surface glycans. Recent studies have shown that, despite its lower presumed permeability, this compound can result in substantially higher levels of metabolic labeling compared to Ac4this compound. For instance, one study found that cell surface fluorescence after click chemistry was ten- to forty-fold higher in cells cultured with this compound compared to only a two- to three-fold increase with Ac4this compound[1]. This suggests that the intracellular processing of this compound may be more efficient or that the deacetylation of Ac4this compound is a rate-limiting step.
The table below summarizes a comparative study on the metabolic incorporation efficiency of various azido and alkyne-modified ManNAc analogs.
| Compound | Cell Line | Incubation Time (h) | Relative Mean Fluorescence Intensity (MFI) vs. Control |
| This compound | CCD841CoN | 24 | ~10-40 fold |
| HCT116 | 24 | ~10-40 fold | |
| HEK293 | 24 | ~10-40 fold | |
| Ac4this compound | CCD841CoN | 24 | ~2-3 fold |
| HCT116 | 24 | ~2-3 fold | |
| HEK293 | 24 | ~2-3 fold |
Table 1: Comparison of metabolic labeling efficiency between this compound and Ac4this compound in various human cell lines. Data extracted from a study by Al-Mestarihi et al. (2022)[1].
Cytotoxicity
A critical consideration in metabolic labeling experiments is the potential for cytotoxicity of the unnatural sugar. High concentrations of Ac4this compound have been shown to impact cell viability and growth in a dose-dependent manner. For some cell lines, concentrations as low as 50 µM can lead to decreased viability, while for others, no significant toxicity is observed at concentrations up to 50 µM. It is therefore crucial to determine the optimal, non-toxic concentration of Ac4this compound for each cell type and experimental system.
Information on the cytotoxicity of this compound is less abundant in the literature, making a direct and comprehensive comparison challenging. However, the available data suggests that at the concentrations required for efficient labeling, this compound is generally well-tolerated by cells.
| Compound | Cell Line | Concentration (µM) | Incubation Time | Effect on Cell Viability |
| Ac4this compound | A549 | up to 50 | 3 days | No significant effect |
| Ac4this compound | hMSC-TERT | 50 | - | 3.6-fold higher apoptosis rate than control[2] |
| Ac4this compound | CHO | 250 | 48 h | Viability decreased to ~82%[3] |
| Ac4this compound | CHO | 500 | 48 h | Viability decreased to ~68%[3] |
| Ac4this compound | HeLa | up to 500 | 48 h | Non-toxic[3] |
| This compound | - | - | - | Generally considered less cytotoxic at effective concentrations, but less data is available. |
Table 2: Summary of cytotoxicity data for Ac4this compound in various cell lines.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Ac4this compound and this compound
Both Ac4this compound and this compound are processed through the sialic acid biosynthetic pathway. The key difference is the initial deacetylation step required for Ac4this compound.
Caption: Metabolic pathway of Ac4this compound and this compound.
Experimental Workflow: Comparing Metabolic Labeling Efficiency
This workflow outlines the steps to quantitatively compare the metabolic labeling efficiency of Ac4this compound and this compound using flow cytometry.
Caption: Workflow for comparing labeling efficiency.
Experimental Protocols
Protocol for Assessing Metabolic Labeling Efficiency by Flow Cytometry
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ac4this compound and this compound stock solutions (e.g., in DMSO or PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled alkyne or phosphine probe (e.g., DBCO-Fluor 488)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Metabolic Labeling: Add Ac4this compound or this compound to the culture medium at a range of concentrations. Include a vehicle-only control. Incubate the cells for 24 to 72 hours.
-
Cell Harvesting: Gently detach the cells from the plate (e.g., using a cell scraper or a gentle enzyme-free dissociation solution).
-
Washing: Pellet the cells by centrifugation and wash them twice with cold PBS to remove any unincorporated sugar.
-
Click Chemistry Reaction: Resuspend the cell pellet in a small volume of PBS containing the fluorescently labeled alkyne or phosphine probe. Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
Final Washes: Pellet the cells and wash twice with FACS buffer to remove the unbound probe.
-
Flow Cytometry: Resuspend the cells in an appropriate volume of FACS buffer and analyze them on a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. Compare the MFI of cells treated with Ac4this compound and this compound to the control cells.
Protocol for Assessing Cytotoxicity using a Resazurin-based Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ac4this compound and this compound stock solutions
-
96-well plates
-
Resazurin (B115843) sodium salt solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well).
-
Compound Addition: The following day, add serial dilutions of Ac4this compound and this compound to the wells. Include a vehicle-only control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed in the control wells.
-
Measurement: Measure the fluorescence or absorbance of each well using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle-only control. Plot the results to determine the IC50 value for each compound.
Conclusion and Recommendations
The choice between Ac4this compound and this compound for metabolic glycoengineering is not straightforward and depends heavily on the specific cell type and experimental goals.
-
Ac4this compound is a logical starting point when working with a new cell line, as its peracetylation is designed to facilitate passive diffusion across the cell membrane. However, it is crucial to perform dose-response experiments to identify a concentration that provides adequate labeling without inducing cytotoxicity.
-
This compound should be strongly considered, especially if labeling with Ac4this compound is found to be inefficient. For many cell types, this compound can provide superior metabolic incorporation, leading to a much stronger signal in downstream applications. Its lower cytotoxicity profile at effective concentrations is another significant advantage.
Ultimately, empirical testing is necessary to determine the optimal precursor for any given system. By following the protocols outlined in this guide and carefully considering the data presented, researchers can make an informed decision to achieve robust and reliable results in their metabolic glycoengineering experiments.
References
- 1. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-azidoacetylmannosamine (ManNAz) in Sialic Acid Biosynthesis: A Technical Guide for Cellular Engineering and Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-azidoacetylmannosamine (ManNAz) and its pivotal role in the study of sialic acid biosynthesis. We will delve into the core principles of its mechanism, detailed experimental protocols, quantitative data, and its applications in the realms of cellular engineering and drug development.
Core Principle: Hijacking the Sialic Acid Biosynthetic Pathway
N-azidoacetylmannosamine (this compound) is a synthetic, cell-permeable monosaccharide that serves as a powerful tool for metabolic glycoengineering. Its utility lies in its ability to act as a metabolic precursor for sialic acid biosynthesis, effectively hijacking the cell's natural enzymatic machinery.[1]
The peracetylated form, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4this compound), exhibits enhanced cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, yielding this compound.[1] This metabolic precursor is then converted through a series of enzymatic steps into the corresponding azido-functionalized sialic acid, N-azidoacetylneuraminic acid (SiaNAz).[1][2] This unnatural sugar is subsequently incorporated into glycoproteins and glycolipids on the cell surface.[1]
The introduction of the azide (B81097) group, a bioorthogonal chemical reporter, onto cell surface glycans allows for the selective chemical modification of cells in their native environment. This enables a wide range of applications, from imaging and tracking live cells to targeted drug delivery.[3]
Quantitative Data on this compound Metabolism and Effects
The efficiency of this compound incorporation and its physiological effects can vary depending on the cell type and the concentration of the precursor used. The following tables summarize key quantitative data from various studies.
Table 1: Metabolic Incorporation Efficiency of Azido and Alkynyl Sialic Acid Precursors
| Cell Line | Precursor (50 µM) | % of Glycoconjugate-Bound Sialic Acids Substituted |
| LNCaP | Ac4ManNAl | 78% |
| LNCaP | Ac4this compound | 51% |
| Jurkat | Ac4ManNAl | Not Specified |
| Jurkat | Ac4this compound | Not Specified |
| HL-60 | Ac4ManNAl | Not Specified |
| HL-60 | Ac4this compound | Not Specified |
| CHO | Ac4ManNAl | Not Specified |
| CHO | Ac4this compound | Not Specified |
| HeLa | Ac4ManNAl | Not Specified |
| HeLa | Ac4this compound | Not Specified |
| PC-3 | Ac4ManNAl | Not Specified |
| PC-3 | Ac4this compound | Not Specified |
Source: Adapted from data presented in a 2009 study comparing Ac4ManNAl and Ac4this compound.[2][4]
Table 2: Effects of Ac4this compound Concentration on Cellular Functions in A549 Cells
| Ac4this compound Concentration | Effect on Cell Expansion (72h) | Change in Cell Proliferation, Migration, and Invasion | Impact on Mitochondrial Membrane Potential (ΔΨm) |
| 10 µM | No discernible effect | Lesser effects on physiological and biochemical properties | - |
| 20 µM | 25% decrease | Gradual decrease | - |
| 50 µM | 75% decrease | Rapid reduction | 5-fold increase in JC-1 detected (depolarization) |
| 100 µM | 83% decrease | - | - |
Source: Data compiled from studies on the physiological effects of Ac4this compound.[3][5]
Table 3: Gene Expression Changes in A549 Cells Treated with Ac4this compound
| Ac4this compound Concentration | Number of Genes with >7-fold Change in mRNA Expression | Key Affected Biofunctional Pathways |
| 10 µM | 2,014 | - |
| 50 µM | 2,093 | Activated: Urogenital cancer-related pathways, cellular infiltration, MAPK activity, apoptotic processes. Inhibited: Cell maturation, surface receptor-linked signal transduction. |
Source: Based on microarray analysis of A549 cells treated with Ac4this compound.[3]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Metabolic Labeling of Cultured Cells with Ac4this compound
-
Cell Culture: Plate cells (e.g., A549 human lung adenocarcinoma cells) in appropriate culture vessels and media. For imaging experiments, seed cells onto glass-bottom dishes.[3]
-
Preparation of Ac4this compound Stock Solution: Prepare a stock solution of Ac4this compound in a suitable solvent such as ethanol (B145695) or DMSO.
-
Incubation: Add Ac4this compound to the cell culture medium to achieve the desired final concentration (e.g., 0, 10, 20, 50 µM).[3] Incubate the cells for a period sufficient for metabolic incorporation, typically 3 days.[3]
-
Washing: After incubation, wash the cells twice with a buffered saline solution such as DPBS (pH 7.4) to remove unincorporated Ac4this compound.[3]
Detection of Azide-Labeled Glycoproteins via Click Chemistry
This protocol describes the detection of azide-modified glycoproteins using a fluorescent probe via copper-free click chemistry (SPAAC).
-
Probe Incubation: Following the washing step, incubate the metabolically labeled cells with a DBCO-conjugated fluorescent probe (e.g., DBCO-Cy5) at a final concentration of 20 µM in DPBS for 1 hour at 37°C.[3]
-
Washing: Rinse the cells with DPBS (pH 7.4) to remove the unbound probe.[3]
-
Fixation (for imaging): Fix the cells with a suitable fixative, such as a formaldehyde-glutaraldehyde mixture, for 15 minutes at room temperature.[3]
-
Counterstaining (for imaging): After washing twice with DPBS, stain the cell nuclei with a counterstain like DAPI.[3]
-
Analysis: The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.[3] For proteomic analysis, cell lysates can be prepared for subsequent Western blot or mass spectrometry analysis.[2]
Quantitative Analysis of Sialic Acid Incorporation
-
Cell Lysis: After metabolic labeling, harvest and lyse the cells.
-
Sialic Acid Quantification: Subject the cell lysates to established protocols for sialic acid compositional analysis to determine the percentage of sialic acids that are azide-modified.[2] This often involves comparison with synthetic standards of SiaNAz.[4]
Visualizing this compound in Action: Pathways and Workflows
The following diagrams, rendered in Graphviz DOT language, illustrate the key processes involved in the use of this compound.
Sialic Acid Biosynthesis Pathway and this compound Incorporation
Caption: this compound hijacks the sialic acid biosynthesis pathway.
Experimental Workflow for Metabolic Labeling and Detection
Caption: Workflow for labeling and detecting sialoglycans.
Logical Relationship of Ac4this compound to Labeled Glycans
Caption: From Ac4this compound to cell surface labeling.
Impact on Signaling Pathways
The introduction of an abiotic sugar analog can have broader effects on cellular physiology beyond simple glycan labeling. Studies have shown that Ac4this compound treatment can influence various signaling pathways. For instance, at higher concentrations (e.g., 50 µM), Ac4this compound has been observed to activate the MAPK signaling pathway and induce apoptotic processes in A549 cells.[3] It can also impact the PI3K-Akt signaling pathway, which is crucial for cell growth and metabolism.[3] These findings suggest that the effects of this compound are not limited to the cell surface and can have downstream consequences on cellular function. Researchers should consider these potential off-target effects when designing experiments and interpreting results, particularly when using higher concentrations of the labeling reagent. For therapeutic applications, a concentration of 10 µM Ac4this compound has been suggested to have lesser effects on cellular physiology while still providing sufficient labeling for cell tracking.[3]
Applications in Drug Discovery and Development
The ability to chemically modify cell surfaces through metabolic glycoengineering with this compound has significant implications for drug discovery and development.
-
Targeted Drug Delivery: By introducing a unique chemical handle (the azide group) onto the surface of specific cells, it becomes possible to target therapies to these cells. For example, a drug could be conjugated to a molecule that reacts specifically with the azide group, thereby concentrating the therapeutic agent at the desired site and potentially reducing off-target toxicity. This is particularly relevant in cancer therapy, where targeting tumor cells while sparing healthy tissue is a primary goal.[6]
-
Antibody-Drug Conjugates (ADCs): The principles of bioorthogonal chemistry enabled by this compound are conceptually similar to strategies used in the development of ADCs. While traditional ADCs rely on surface proteins for targeting, this compound-based labeling could offer an alternative or complementary approach for attaching cytotoxic payloads to cancer cells.
-
Viral Vector Targeting: In gene therapy, modifying the tropism of viral vectors to target specific cell types is a major area of research. Metabolic labeling with this compound could be explored as a method to chemically modify the surface of either the viral vector or the target cells to enhance transduction efficiency and specificity.
-
Understanding Disease Glycobiology: Many diseases, including cancer, are associated with altered glycosylation patterns. This compound provides a tool to study the dynamics of sialylation in disease models, potentially revealing new biomarkers and therapeutic targets.
References
- 1. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Depletion of Mannose Receptor-Positive Tumor-associated Macrophages via a Peptide-targeted Star-shaped Polyglutamate Inhibits Breast Cancer Progression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of human nasal in vitro cell systems during drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Research Advance in Manganese Nanoparticles in Cancer Diagnosis and Therapy [frontiersin.org]
- 6. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Glycobiology: A Technical Guide to Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The study of glycans, the complex sugar molecules that adorn the surfaces of cells, has been revolutionized by the advent of click chemistry. This powerful suite of bioorthogonal reactions has provided researchers with an unprecedented ability to visualize, track, and analyze glycans in their native biological environments. This technical guide provides an in-depth exploration of the core concepts of click chemistry in glycobiology, complete with detailed experimental protocols and quantitative data to empower your research and development endeavors.
Core Concepts: The Power of Bioorthogonal Chemistry
At its heart, click chemistry in glycobiology is a two-step process that allows for the selective labeling of glycans.[1] First, a cell or organism is fed an unnatural sugar analog that has been chemically modified to contain a bioorthogonal handle, most commonly an azide (B81097) group.[2] This azido (B1232118) sugar is then processed by the cell's own metabolic machinery and incorporated into its glycans. The second step involves the introduction of a probe molecule containing a complementary reactive group, such as an alkyne or a strained cyclooctyne. This probe then "clicks" onto the azide-modified glycan through a highly specific and efficient chemical reaction, allowing for the detection and analysis of the labeled sugar chains.[1]
This bioorthogonal approach is exceptionally powerful because the azide and alkyne groups are abiotic and do not react with any of the native functional groups found in biological systems, ensuring that the labeling is highly specific and does not perturb the natural cellular processes.[3]
Key Click Reactions in Glycobiology
Two main types of click reactions have become indispensable tools in glycobiology: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and versatile method for labeling azide-modified glycans with alkyne-containing probes.[4] This reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of the cycloaddition, allowing for rapid and robust labeling.[4] However, the cytotoxicity of copper has limited its application in living organisms.[5] To mitigate this, various ligands have been developed to stabilize the copper(I) catalyst and reduce its toxicity.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity concerns associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[7] This reaction utilizes a strained cyclooctyne, a cyclic alkyne with significant ring strain, which readily reacts with azides without the need for a copper catalyst.[6] The release of this ring strain provides the driving force for the reaction, enabling efficient labeling in living cells and even whole organisms with minimal toxicity.[7]
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for rapid kinetics against the constraints of biocompatibility.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very fast (second-order rate constants typically 10² - 10³ M⁻¹s⁻¹)[6] | Fast (second-order rate constants range from 10⁻³ to 1 M⁻¹s⁻¹, depending on the cyclooctyne)[6] |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, though ligands can mitigate this.[5] | Generally considered highly biocompatible and suitable for in vivo studies.[7] |
| Labeling Efficiency | Can achieve high labeling efficiency in vitro and on the cell surface.[8][9] | Can achieve high labeling efficiency, particularly for in vivo applications.[10] |
| Typical Applications | In vitro labeling of cell lysates, fixed cells, and cell surface studies where short exposure to the catalyst is feasible.[5] | Live-cell imaging, in vivo tracking of glycans, and long-term studies in living organisms.[7] |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments in applying click chemistry to glycobiology.
Protocol 1: Metabolic Labeling of Mammalian Cells with Azido Sugars
This protocol describes the general procedure for incorporating azido sugars into the glycans of cultured mammalian cells.
Materials:
-
Peracetylated azido sugar (e.g., Ac₄ManNAz, Ac₄GalNAz, Ac₄GlcNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured mammalian cells
Procedure:
-
Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in sterile DMSO to a stock concentration of 10-50 mM. Store at -20°C.
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach approximately 70-80% confluency.
-
Metabolic Labeling: Thaw the azido sugar stock solution and dilute it in pre-warmed complete cell culture medium to the desired final concentration (typically 25-100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the azido sugar. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Washing: After incubation, gently wash the cells three times with warm PBS to remove any unincorporated azido sugar. The cells are now ready for the click reaction.
Protocol 2: CuAAC Reaction for Labeling Cell Surface Glycans
This protocol details the labeling of metabolically azide-labeled cell surface glycans using a CuAAC reaction.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 200 µL per well of a 6-well plate, combine the following in order:
-
PBS to a final volume of 200 µL
-
Alkyne-probe to a final concentration of 20-50 µM
-
THPTA ligand to a final concentration of 100 µM
-
CuSO₄ to a final concentration of 20 µM
-
-
Initiate Reaction: Add sodium ascorbate to the cocktail to a final concentration of 300 µM to reduce Cu(II) to the active Cu(I) state. Mix gently.
-
Labeling: Aspirate the PBS from the washed, metabolically labeled cells and immediately add the click reaction cocktail.
-
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light if using a fluorescent probe.
-
Washing: Aspirate the reaction cocktail and wash the cells three times with PBS to remove excess reagents.
-
Downstream Analysis: The cells are now ready for downstream analysis, such as fluorescence microscopy, flow cytometry, or lysis for western blotting or proteomic analysis.
Protocol 3: SPAAC Reaction for Live-Cell Imaging
This protocol describes the labeling of metabolically azide-labeled live cells using a SPAAC reaction for fluorescence microscopy.
Materials:
-
Metabolically labeled cells (from Protocol 1) grown on glass-bottom dishes
-
Strained cyclooctyne-functionalized fluorophore (e.g., DBCO-fluorophore)
-
Complete cell culture medium
-
PBS
Procedure:
-
Prepare Labeling Medium: Dilute the DBCO-fluorophore in pre-warmed complete cell culture medium to a final concentration of 10-50 µM.
-
Labeling: Aspirate the PBS from the washed, metabolically labeled cells and add the labeling medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator, protected from light.
-
Washing: Aspirate the labeling medium and wash the cells three times with warm PBS to remove the unbound probe.
-
Imaging: Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells and proceed with live-cell imaging using a fluorescence microscope with the appropriate filter sets.
Protocol 4: Western Blot Analysis of Click-Labeled Glycoproteins
This protocol outlines the detection of biotin-labeled glycoproteins by western blot following a click reaction.
Materials:
-
Click-labeled cells (from Protocol 2 or a similar protocol using an alkyne-biotin probe)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the click-labeled cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions and detect the chemiluminescent signal using an imaging system.
Visualizing Glycobiology with Click Chemistry
Diagrams are powerful tools for illustrating the complex workflows and pathways involved in click chemistry-based glycobiology research.
Caption: Metabolic pathway for the incorporation of an azido sugar into cell surface glycoproteins.
Caption: General experimental workflow for labeling and analyzing glycans using click chemistry.
Caption: A typical workflow for the glycoproteomic analysis of click-labeled proteins.
Conclusion
Click chemistry has undeniably transformed the field of glycobiology, providing a versatile and robust toolkit for the study of glycans. By enabling the specific and efficient labeling of these complex biomolecules in their native context, researchers can now delve deeper into their roles in health and disease. This technical guide provides the foundational knowledge and practical protocols to empower scientists and drug development professionals to harness the full potential of click chemistry in their pursuit of understanding the intricate world of glycans.
References
- 1. Jack Q's Blog [jack-q.github.io]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
ManNAz as a Tool for Tracking Cellular Processes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic glycoengineering with N-azidoacetylmannosamine (ManNAz) and its peracetylated analog, Ac4this compound, offers a powerful and versatile strategy for the non-invasive labeling and tracking of cellular processes, particularly sialoglycan biosynthesis and trafficking. This technique leverages the cell's own metabolic machinery to incorporate a bioorthogonal azide (B81097) group onto cell surface glycoconjugates. Subsequent covalent ligation with imaging probes or affinity tags via "click chemistry" enables the visualization and analysis of these dynamic cellular events. This guide provides a comprehensive overview of the core principles of this compound-based metabolic labeling, detailed experimental protocols, quantitative data for optimizing labeling efficiency, and a discussion of its applications in research and drug development.
Introduction: The Principle of this compound-based Metabolic Glycoengineering
Metabolic glycoengineering is a technique that introduces bioorthogonal chemical reporters into cellular glycans, enabling their visualization and study in living systems.[1] Ac4this compound, a tetraacetylated derivative of N-azidoacetylmannosamine (this compound), is a key reagent in this field.[1] Its acetyl groups enhance cell permeability, allowing for efficient uptake.[1] Once inside the cell, cytosolic esterases remove the acetyl groups, yielding this compound.[1] This azido-sugar is then processed by the sialic acid biosynthetic pathway, leading to the formation of N-azidoacetylneuraminic acid (SiaNAz), an azide-modified sialic acid.[1] This modified sugar is subsequently incorporated into glycoproteins and glycolipids on the cell surface.[1] The exposed azide group serves as a chemical handle for bioorthogonal reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of various probes for downstream applications.[1][2]
Core Signaling Pathway and Mechanism of Action
The central mechanism of this compound-based labeling involves its entry and processing through the sialic acid biosynthetic pathway. This pathway is a key cellular process responsible for the production of sialic acids, which are terminal monosaccharides on many cell surface glycans involved in cell-cell recognition, signaling, and adhesion.
Caption: Sialic acid biosynthesis pathway showing Ac4this compound uptake and metabolic incorporation.
Quantitative Data Summary
The efficiency of this compound-based labeling can be influenced by several factors, including the concentration of the azido-sugar, incubation time, and cell type. The following tables summarize key quantitative data from various studies to guide experimental design.
Table 1: Recommended Ac4this compound Concentrations and Effects on Cellular Functions
| Cell Type | Recommended Concentration (µM) | Observed Effects at Higher Concentrations (e.g., 50 µM) | Reference(s) |
| A549 (human lung adenocarcinoma) | 10 | Reduced cell proliferation, migration, and invasion. Decreased glycolytic flux and oxygen consumption rate. Altered mitochondrial membrane potential.[2][3] | [2][3] |
| Jurkat (human T lymphocyte) | 12.5 - 25 (for 1,3,4-O-Bu3this compound) | Increased sialic acid production compared to Ac4this compound.[4] | [4] |
| Various (KB, U87MG, MCF-7, MDA-MB-468, MDA-MB-436) | 50 | Successful azide group generation on all cell types. Low cytotoxicity observed at this concentration.[5] | [5] |
| General Recommendation | 25 - 75 | This range is often suggested as a starting point for optimization in various cell lines.[6] | [6] |
Table 2: Comparative Labeling Efficiency of this compound Analogs
| Analog | Relative Labeling Efficiency | Cell Line(s) | Reference(s) |
| Ac4ManNAl | More efficient conversion to the corresponding sialic acid compared to Ac4this compound in every cell line tested.[7] | Jurkat, HeLa, CHO, HL-60, K562, Ramos | [7] |
| 1,3,4-O-Bu3this compound | More effective labeling of sialoglycans at 3 to 5-fold lower concentrations than Ac4this compound with no signs of apoptosis.[4] | Jurkat | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound-based metabolic labeling.
Metabolic Labeling of Cultured Cells with Ac4this compound
Objective: To incorporate azide groups into the cell surface glycans of cultured cells.
Materials:
-
Cell line of interest (e.g., A549, HeLa, Jurkat)
-
Complete cell culture medium
-
Ac4this compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture plates or flasks
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the Ac4this compound working solution by diluting the stock solution in complete culture medium to the final desired concentration (e.g., 10-50 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.[2][5]
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the Ac4this compound-containing medium to the cells.
-
Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time can vary between cell lines.[2][5]
-
After incubation, the cells are ready for downstream applications such as click chemistry-mediated detection.
Visualization of Azide-Labeled Glycans via Click Chemistry
Objective: To visualize the metabolically incorporated azide groups using a fluorescent alkyne probe.
Materials:
-
Azide-labeled cells (from Protocol 4.1)
-
Fluorescently-labeled alkyne probe (e.g., DBCO-Cy5, Alkyne-TAMRA)
-
PBS, pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
After metabolic labeling, wash the cells twice with PBS to remove any un-incorporated Ac4this compound.[2]
-
Incubate the cells with the fluorescent alkyne probe (e.g., 20 µM DBCO-Cy5) in culture medium or PBS for 1 hour at 37°C.[2]
-
Wash the cells three times with PBS to remove excess probe.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[2]
-
Wash the cells twice with PBS.
-
(Optional) If intracellular visualization is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips or view the plate on a fluorescence microscope.
Caption: General experimental workflow for this compound-based metabolic labeling and detection.
Western Blot Analysis of Azide-Labeled Proteins
Objective: To detect the presence of azide-modified proteins in cell lysates.
Materials:
-
Azide-labeled cells (from Protocol 4.1)
-
Lysis buffer (e.g., 1% SDS, 100 mM Tris-HCl, pH 7.4) with protease inhibitors[5]
-
Biotinylated alkyne probe (for CuAAC) or DBCO-biotin (for SPAAC)
-
Click chemistry reaction components (e.g., CuSO4, sodium ascorbate, TBTA for CuAAC)
-
Streptavidin-HRP conjugate
-
SDS-PAGE gels and Western blotting apparatus
-
ECL detection reagents
Procedure:
-
Harvest azide-labeled cells and lyse them in lysis buffer.[5]
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Perform a click reaction on the lysate by adding the biotinylated alkyne probe and other necessary components. For example, for CuAAC, add biotin-alkyne, CuSO4, sodium ascorbate, and a copper-chelating ligand. Incubate for 1 hour at room temperature.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with streptavidin-HRP conjugate.
-
Wash the membrane and detect the biotinylated proteins using an ECL substrate.
Applications in Research and Drug Development
The ability to specifically label and track sialoglycans makes this compound a valuable tool in various research areas:
-
Cancer Biology: Aberrant glycosylation, particularly increased sialylation, is a hallmark of cancer.[8] this compound can be used to study these changes, identify cancer biomarkers, and potentially develop targeted therapies.[8][9]
-
Virology: Many viruses utilize host cell surface glycans for attachment and entry. This compound has been used to label viral envelope glycoproteins, enabling the study of virus-host interactions and single-particle fusion events.[10]
-
Cell Tracking: Labeled cells can be tracked in vivo to monitor their fate and biodistribution in cell-based therapies.[2][11][12]
-
Drug Discovery: this compound-based assays can be used to screen for drugs that modulate glycosylation pathways. The technique can also be employed to study the off-target effects of antibody-drug conjugates that may interact with cell surface glycans.[13][14] The biopharma sector is increasingly looking at such innovative tools to streamline drug development projects.[15]
Considerations and Limitations
While a powerful technique, there are important considerations when using this compound:
-
Cytotoxicity: At high concentrations, Ac4this compound can have physiological effects on cells, including reduced proliferation and altered metabolism.[2] It is crucial to determine the optimal, non-toxic concentration for each cell type.[2][16]
-
Off-target Effects: While the azide group is considered bioorthogonal, potential off-target reactions or metabolic alterations should be considered and controlled for.[13]
-
Labeling Efficiency: The efficiency of metabolic incorporation can vary significantly between different cell lines and with different this compound analogs.[7][17]
Conclusion
This compound and its derivatives have emerged as indispensable tools for the study of cellular glycosylation. The ability to introduce a bioorthogonal handle into sialoglycans provides a versatile platform for a wide range of applications, from fundamental cell biology to translational research and drug development. By carefully considering the experimental parameters and potential limitations, researchers can effectively harness the power of this metabolic labeling strategy to gain new insights into the complex world of the cell.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ac4this compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 7. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracking glycosylation in live cells using FTIR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 10. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. thno.org [thno.org]
- 13. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Future for the Biopharma Sector | Article this compound [this compound.com]
- 16. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Investigating Glycosylation in Health and Disease Using ManNAz: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N-azidoacetylmannosamine (ManNAz) and its peracetylated form (Ac4this compound) for the investigation of glycosylation in various biological contexts. This powerful chemical tool enables the metabolic labeling of sialylated glycans, allowing for their visualization, enrichment, and in-depth analysis. Altered glycosylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making this compound an invaluable reagent for basic research and drug development.
Introduction to this compound and Metabolic Glycoengineering
N-azidoacetylmannosamine (this compound) is a synthetic, azide-modified derivative of the natural sugar N-acetylmannosamine (ManNAc).[1] Its peracetylated form, Ac4this compound, exhibits enhanced cell permeability and is readily taken up by cells.[2] Once inside the cell, cytosolic esterases remove the acetyl groups, liberating this compound.[2] The cellular machinery then processes this compound through the sialic acid biosynthetic pathway, leading to the incorporation of the azide-modified sialic acid, N-azidoacetylneuraminic acid (SiaNAz), into glycoproteins and glycolipids.[2][3]
The key feature of this compound is the bioorthogonal azide (B81097) group.[1][2] This chemical handle does not interfere with native biological processes and allows for specific chemical reactions with exogenously supplied probes.[4] This process, known as metabolic glycoengineering, enables the selective labeling and subsequent analysis of newly synthesized sialylated glycans.
Core Principles: Bioorthogonal Chemistry
The azide group introduced via this compound serves as a target for bioorthogonal "click chemistry" reactions. These reactions are highly specific, efficient, and can be performed under physiological conditions.[4][5] The two primary types of click chemistry used with this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate the azide-modified glycan to an alkyne-containing probe (e.g., a fluorescent dye or biotin).[6][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) probe, eliminating the potential cytotoxicity associated with copper catalysts.[6]
These reactions enable the covalent attachment of various probes to the labeled glycans, facilitating their visualization, enrichment, and identification.
Data Presentation: Quantitative Analysis of Glycosylation
This compound-based metabolic labeling, coupled with quantitative techniques like mass spectrometry, allows for the precise measurement of changes in glycosylation associated with different physiological and pathological states.
Table 1: Comparative Enrichment Efficiency of Metabolic Labels for Secretome Analysis
| Metabolic Label | Number of Secreted Proteins Identified | Number of Plasma Membrane Proteins Identified | Number of N-Glycosites Identified |
| This compound | 282 | 224 | 846 |
| GalNAz | 123 | 60 | N/A |
| GlcNAz | 169 | 90 | N/A |
Data from a label-free quantitative proteomic analysis of HeLa cell secretomes. This compound demonstrated significantly higher enrichment efficiency for secreted and plasma membrane proteins compared to GalNAz and GlcNAz.[8]
Table 2: Alterations in N-Glycosylation in Parkinson's Disease Brain Tissue
| Glycosylation Trait | Change in Substantia Nigra | Change in Striatum |
| Sialylation | +3% | +3% |
| Fucosylation | +5% | +5% |
| Oligomannosylation | +2% | No significant change |
Quantitative analysis of the N-glycome in human post-mortem brain tissue from Parkinson's disease patients compared to healthy controls.[2][4][9]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in glycosylation research. Below are key experimental protocols.
Metabolic Labeling of Cultured Cells with Ac4this compound
This protocol describes the general procedure for labeling sialylated glycans in cultured mammalian cells.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Ac4this compound (peracetylated N-azidoacetyl-D-mannosamine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., plates, flasks) and allow them to adhere and grow for 24 hours.
-
Prepare Labeling Medium: Prepare a stock solution of Ac4this compound in DMSO. Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration. A typical starting concentration is 50 µM, but this should be optimized for each cell line to minimize potential effects on cell physiology.[10][11] For some applications, concentrations as low as 10 µM have been shown to be effective with minimal cellular perturbation.[10]
-
Initiate Labeling: Aspirate the standard growth medium from the cells. Wash the cells once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 1 to 3 days under standard culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time can vary depending on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvesting:
-
For Adherent Cells: Aspirate the labeling medium. Wash the cells twice with ice-cold PBS. Detach the cells using a cell scraper in ice-cold PBS.
-
For Suspension Cells: Transfer the cell suspension to a conical tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Washing: Carefully aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Storage: The cell pellet can be used immediately for downstream applications or snap-frozen in liquid nitrogen and stored at -80°C.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
This protocol outlines the "click" reaction to attach an alkyne-probe to azide-labeled cell surface glycans.
Materials:
-
This compound-labeled cells
-
Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate (B8700270) (freshly prepared)
-
PBS
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of the alkyne-probe, CuSO4, THPTA/TBTA, and sodium ascorbate in appropriate solvents (e.g., water or DMSO).
-
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, combine the following in order:
-
PBS
-
Alkyne-probe (final concentration typically 25-100 µM)
-
CuSO4 (final concentration typically 50-100 µM)
-
THPTA/TBTA (final concentration typically 250-500 µM; maintain a 5:1 ligand to copper ratio)
-
-
Initiate Reaction: Add freshly prepared sodium ascorbate to the cocktail (final concentration typically 2.5-5 mM) to reduce Cu(II) to the active Cu(I) state. Mix gently.
-
Labeling: Resuspend the this compound-labeled cell pellet in the click reaction cocktail.
-
Incubation: Incubate for 15-60 minutes at room temperature, protected from light if using a fluorescent probe.
-
Washing: Pellet the cells by centrifugation and wash three times with PBS to remove unreacted reagents.
-
Analysis: The labeled cells are now ready for downstream analysis such as flow cytometry, fluorescence microscopy, or lysis for enrichment.
Enrichment of this compound-Labeled Glycoproteins for Proteomic Analysis
This protocol describes the enrichment of biotin-alkyne labeled glycoproteins using streptavidin affinity chromatography.
Materials:
-
Biotin-labeled cell lysate
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a buffer containing free biotin)
Procedure:
-
Cell Lysis: Lyse the biotin-labeled cells in an appropriate lysis buffer on ice.
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Incubation with Streptavidin Beads: Add streptavidin beads to the clarified lysate and incubate with gentle rotation for 1-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured glycoproteins from the beads. For mass spectrometry, this is often done by on-bead digestion with trypsin. Alternatively, elution can be performed by boiling the beads in SDS-PAGE sample buffer.
-
Downstream Analysis: The enriched glycoproteins can be separated by SDS-PAGE for western blotting or in-gel digestion, or directly analyzed by mass spectrometry for identification and quantification.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways Influenced by Glycosylation
Aberrant glycosylation, which can be studied using this compound, has been shown to impact key signaling pathways involved in cell growth, proliferation, and survival.
Caption: PI3K-Akt pathway and the influence of receptor glycosylation.
Caption: MAPK/ERK pathway showing the role of EGFR glycosylation.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments using this compound.
Caption: Workflow for visualizing this compound-labeled glycans.
Caption: Workflow for this compound-based glycoproteomic analysis.
Applications in Health and Disease
Cancer Research
Aberrant sialylation is a well-established hallmark of cancer, associated with metastasis, invasion, and immune evasion. This compound allows for the specific labeling and identification of cancer-associated sialoglycoproteins.[12] This can lead to the discovery of novel biomarkers for cancer diagnosis and prognosis, as well as the identification of new therapeutic targets. For instance, studies have used this compound to identify cell-surface sialoglycoproteins associated with metastasis in prostate cancer.[13] Quantitative glycoproteomic studies using metabolic labeling have also revealed differential N-glycosylation in breast cancer cells.[12][14]
Neurodegenerative Diseases
Glycosylation changes have been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][15][16] this compound provides a tool to study these alterations in neuronal cells and brain tissue. Research has shown changes in the glycosylation of key proteins in Alzheimer's disease, and studies on Parkinson's disease have revealed significant alterations in sialylation and other glycosylation traits in different brain regions.[1][2][4][9] These findings may open new avenues for understanding disease mechanisms and developing novel diagnostics.
Drug Development
The ability to profile changes in glycosylation in response to drug candidates provides a powerful tool for drug development. This compound can be used to assess the on-target and off-target effects of drugs on glycosylation pathways. Furthermore, by identifying disease-specific glycan structures, this compound-based approaches can aid in the development of targeted therapies, such as antibody-drug conjugates that recognize specific cancer-associated glycans.
Conclusion
This compound and its peracetylated derivative, Ac4this compound, are powerful and versatile tools for the study of glycosylation. Through metabolic glycoengineering and bioorthogonal chemistry, these reagents enable the specific labeling, visualization, and quantitative analysis of sialylated glycans in a wide range of biological systems. The methodologies and applications outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the potential of this compound in advancing our understanding of the role of glycosylation in health and disease.
References
- 1. Glycosylation changes in Alzheimer's disease as revealed by a proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in tissue protein N-glycosylation and associated molecular signature occur in the human Parkinsonian brain in a region-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. interchim.fr [interchim.fr]
- 6. vectorlabs.com [vectorlabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. [Comparison of the performance of secretome analysis based on metabolic labeling by three unnatural sugars] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in tissue protein N-glycosylation and associated molecular signature occur in the human Parkinsonian brain in a region-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A quantitative N-glycoproteomics study of cell-surface N-glycoprotein markers of MCF-7/ADR cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Site- and structure-specific quantitative N-glycoproteomics study of differential N-glycosylation in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Implications of Glycosylation in Alzheimer’s Disease [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Click-iT™ ManNAz Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Click-iT™ ManNAz (tetraacetylated N-azidoacetyl-D-mannosamine) reagent for the metabolic labeling and subsequent visualization and analysis of sialylated glycoproteins.
Introduction
The Click-iT™ this compound reagent is a powerful tool for studying sialoglycans, which play crucial roles in various biological processes, including cell signaling, immune recognition, and cancer metastasis. This peracetylated azido-sugar is a derivative of N-acetyl-D-mannosamine (ManNAc), a precursor for sialic acid biosynthesis. Once taken up by cells, the acetyl groups are removed by intracellular esterases, and the resulting azido-mannosamine is metabolized and incorporated into sialic acid residues on glycoproteins. The introduced azide (B81097) group serves as a bioorthogonal handle for "click" chemistry, allowing for the specific attachment of fluorescent probes or affinity tags for downstream analysis.
This two-step approach, consisting of metabolic labeling followed by a click reaction, offers a robust and versatile method for the detection and characterization of sialylated glycoproteins in a variety of research applications.
Data Presentation
Recommended Starting Conditions for Metabolic Labeling
Successful metabolic labeling with Click-iT™ this compound depends on several factors, including cell type, metabolic activity, and the specific experimental goals. The following table summarizes recommended starting concentrations and incubation times for various cell lines based on published literature. Optimization is recommended for each new cell line and experimental setup.
| Cell Line | Reagent Concentration (µM) | Incubation Time | Application |
| A549 (Human lung carcinoma) | 10 - 50 | 3 days | Cellular Imaging |
| Jurkat (Human T lymphocyte) | 25 - 50 | 24 - 72 hours | General Glycoprotein Labeling |
| HeLa (Human cervical cancer) | 25 - 50 | 24 - 72 hours | General Glycoprotein Labeling |
| Various Immortalized Cell Lines | 25 - 50 | 24 - 72 hours | General Glycoprotein Labeling |
Note: Higher concentrations of Ac4this compound have been shown to affect gene expression in some cell lines. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling with minimal cellular perturbation. For in vivo cell tracking studies with A549 cells, 10 µM has been suggested as an optimal concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of Click-iT™ this compound and the general experimental workflow for its use.
Application Notes: ManNAz in Proteomic Analysis
Introduction
N-azidoacetylmannosamine (ManNAz) and its peracetylated, cell-permeable form, Ac4this compound, are powerful chemical tools for the investigation of sialoglycoproteins. As an analog of N-acetyl-D-mannosamine (ManNAc), this compound is processed by the cellular glycosylation machinery and incorporated into sialic acid residues on glycoproteins.[1] The key feature of this compound is the presence of a bioorthogonal azide (B81097) group, which serves as a chemical handle. This azide group does not interfere with biological processes but can be specifically targeted for covalent ligation through "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
This two-step strategy—metabolic labeling followed by bioorthogonal click chemistry—enables the selective attachment of reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging, to sialoglycoproteins.[4] This approach has revolutionized the study of glycosylation, allowing for the enrichment, identification, and quantification of a specific sub-proteome that is often difficult to analyze using traditional proteomic methods.
Core Applications
-
Sialoglycoproteome Profiling: The primary application of this compound is the targeted analysis of glycoproteins containing sialic acid. This is crucial for studying cellular processes where sialoglycans play a key role, including cell adhesion, signaling, and immune recognition. The ability to enrich these proteins allows for deeper coverage in mass spectrometry (MS) analyses.[4][5]
-
Secretome Analysis: A significant portion of secreted proteins, which are vital for intercellular communication and are often biomarkers for disease, are glycosylated.[6] this compound labeling of cultured cells allows for the specific capture of secreted glycoproteins from the conditioned media, effectively separating them from non-glycosylated proteins and media components like serum albumin.[7]
-
Cell-Surface Glycoprotein Discovery: this compound is used to identify and characterize cell-surface sialoglycoproteins, which are critical in mediating interactions between a cell and its environment. This has significant applications in cancer research for discovering metastasis-associated markers and potential therapeutic targets.[4]
-
Virus-Host Interaction Studies: Viral envelopes are often decorated with host-derived glycoproteins. This compound can be metabolically incorporated into these viral glycoproteins, enabling fluorescent labeling to visualize single-particle fusion events and study viral entry mechanisms.[8]
-
Drug Discovery and Biomarker Identification: By comparing the sialoglycoproteomes of healthy versus diseased cells or tissues, this compound-based proteomics can help identify novel biomarkers and drug targets.[9][10] The technique provides a functional readout of the cellular state that is complementary to genomic and transcriptomic data.[9]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound for proteomic analysis, highlighting its efficiency and specificity.
Table 1: Comparison of Unnatural Sugars for Secretome and Membrane Proteome Enrichment
This table compares the number of proteins identified from HeLa cell conditioned media after metabolic labeling with three different azido-sugars. This compound shows superior enrichment for both secreted and plasma membrane proteins.[6]
| Unnatural Sugar | Secreted Proteins Identified | Plasma Membrane Proteins Identified | N-Glycosites Identified |
| This compound | 282 | 224 | 846 |
| GalNAz | 123 | 60 | N/A |
| GlcNAz | 169 | 90 | N/A |
| Data sourced from a label-free quantitative proteomic analysis of labeled proteins from conditioned media.[6] |
Table 2: Optimization of Ac4this compound Concentration for Metabolic Labeling
This table presents findings on the optimal concentration of Ac4this compound for cell labeling, balancing labeling efficiency with potential cytotoxicity. Lower concentrations are often sufficient and less disruptive to cellular physiology.[11][12]
| Ac4this compound Concentration | Labeling Efficiency | Effect on Cell Physiology | Recommendation |
| 50 µM | High | Can induce cell depolarization, decrease proliferation, and alter gene expression.[11] | Use with caution; may be suitable for short-term labeling but can cause physiological stress. |
| 10 µM | Sufficient for Proteomics | Minimal effects on cell proliferation, migration, and metabolism.[11][12] | Recommended for most proteomic and cell tracking applications to ensure minimal perturbation. |
| 0 µM (Control) | None | Baseline | Negative control. |
| Findings are based on studies in A549 cells and are generally applicable, though optimal concentrations should be empirically determined for each cell type.[11][12][13] |
Experimental Protocols
Protocol 1: Metabolic Labeling and Enrichment of Sialoglycoproteins for MS Analysis
This protocol provides a comprehensive workflow for the identification of sialoglycoproteins from cultured cells using Ac4this compound labeling, click chemistry, and mass spectrometry.[4]
Materials:
-
Ac4this compound (e.g., Thermo Fisher C33366)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-Alkyne probe (e.g., DBCO-PEG4-Biotin)
-
Click chemistry reagents (e.g., Copper (II) sulfate (B86663), THPTA, Sodium Ascorbate for CuAAC)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and Urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for SDS-PAGE and in-gel tryptic digestion
-
Mass spectrometer
Procedure:
-
Metabolic Labeling:
-
Culture cells to desired confluency (e.g., 70-80%).
-
Replace the culture medium with fresh medium containing Ac4this compound. A final concentration of 10-25 µM is recommended to start.[11]
-
Incubate cells for 24-72 hours under normal culture conditions to allow for metabolic incorporation.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS to remove residual media.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the proteome.
-
-
Click Chemistry Reaction (CuAAC):
-
To the clarified protein lysate, add the following reagents in order: Biotin-Alkyne probe (final concentration 100 µM), THPTA (final concentration 1 mM), Copper (II) sulfate (final concentration 1 mM), and freshly prepared Sodium Ascorbate (final concentration 1 mM).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Purification:
-
Pre-wash streptavidin-agarose beads with lysis buffer.
-
Add the pre-washed beads to the reaction mixture and incubate for 2 hours at room temperature (or overnight at 4°C) with rotation to capture the biotinylated glycoproteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with a series of stringent buffers to remove non-specifically bound proteins (e.g., 1% SDS in PBS, 4M Urea in PBS, followed by PBS).
-
-
Elution and Sample Preparation for MS:
-
Elute the captured glycoproteins by boiling the beads in SDS-PAGE sample buffer for 10 minutes.
-
Separate the eluted proteins on a 1D SDS-PAGE gel.
-
Stain the gel with Coomassie Blue.
-
Excise the entire protein lane, cut it into small pieces, and perform in-gel tryptic digestion.
-
Extract the resulting peptides for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the extracted peptides using a high-resolution mass spectrometer.
-
Search the resulting MS/MS spectra against a relevant protein database (e.g., Swiss-Prot) using a search engine like Sequest or Mascot to identify the proteins.
-
Visualizations
Diagram 1: Metabolic Incorporation Pathway of this compound
This diagram illustrates how Ac4this compound enters the cell and is converted into an azido-sialic acid, which is then incorporated into growing glycan chains on proteins within the Golgi apparatus.[14]
References
- 1. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Invitrogen Click-IT this compound Metabolic Glycoprotein Labeling Reagent (tetraacetylated N-Azidoacetyl-D-Mannosamine) 5.2 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. [Comparison of the performance of secretome analysis based on metabolic labeling by three unnatural sugars] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An optimized quantitative proteomics method establishes the cell type‐resolved mouse brain secretome | The EMBO Journal [link.springer.com]
- 8. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomics in Drug Discovery: Applications and Trends | Technology Networks [technologynetworks.com]
- 10. Application of genomics, proteomics and metabolomics in drug discovery, development and clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with ManNAz
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and bioorthogonal method for the specific covalent labeling of biomolecules. When combined with metabolic labeling using N-azidoacetylmannosamine (ManNAz), this technique becomes a powerful tool for visualizing and studying sialoglycans on the surface of living cells. Peracetylated this compound (Ac₄this compound), a cell-permeable precursor, is metabolized by cells and incorporated into the sialic acid biosynthesis pathway, resulting in the display of azido-functionalized sialic acids (SiaNAz) on cell-surface glycoconjugates. These azide (B81097) groups can then be specifically tagged with alkyne-containing probes, such as fluorescent dyes or biotin, via the CuAAC reaction. This application note provides detailed protocols for the metabolic labeling of cells with Ac₄this compound and the subsequent CuAAC ligation for the detection and analysis of sialoglycans.
Signaling Pathway: Metabolic Incorporation of this compound
The metabolic labeling process begins with the cellular uptake of Ac₄this compound. Inside the cell, cytosolic esterases remove the acetyl groups, yielding this compound. This azido-sugar then enters the sialic acid biosynthetic pathway, where it is converted to azido-sialic acid (SiaNAz). Subsequently, SiaNAz is activated to its CMP-sialic acid donor, CMP-SiaNAz, which is then transported into the Golgi apparatus. Within the Golgi, sialyltransferases incorporate SiaNAz into nascent glycans on glycoproteins and glycolipids. These newly synthesized azido-containing glycoconjugates are then transported to the cell surface.[1][2]
Caption: Metabolic pathway of Ac₄this compound incorporation into cell surface glycans.
Experimental Workflow for CuAAC Labeling of this compound-treated Cells
The overall experimental workflow involves three main stages: metabolic labeling of cells with Ac₄this compound, the copper-catalyzed click reaction with an alkyne probe, and subsequent analysis. The process begins with seeding cells and allowing them to adhere. The cells are then incubated with Ac₄this compound for a period to allow for metabolic incorporation. Following this, the cells are washed to remove any unincorporated sugar. The CuAAC reaction is then performed by adding a cocktail containing the copper(I) catalyst, a stabilizing ligand, a reducing agent, and the alkyne probe. After a short incubation, the cells are washed again to remove the reaction components and are then ready for analysis by methods such as fluorescence microscopy or flow cytometry.
Caption: General experimental workflow for CuAAC labeling of this compound-treated cells.
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for the key steps in the CuAAC labeling of this compound-treated cells. These values may require optimization depending on the cell type and experimental goals.
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| Ac₄this compound Concentration | 10 - 50 µM[3][4][5][6] | Higher concentrations (e.g., 50 µM) may be toxic to some cell lines.[3][4][5] An optimal concentration of 10 µM has been suggested to minimize physiological effects while maintaining sufficient labeling.[5][6] |
| Incubation Time | 1 - 3 days[3][4] | Longer incubation times generally lead to higher incorporation of SiaNAz. |
| CuAAC Reaction | ||
| Copper(II) Sulfate (B86663) (CuSO₄) | 25 - 100 µM[3][4] | A concentration of 50 µM is often effective.[3][4] |
| Ligand (e.g., THPTA) | 5-fold molar excess to CuSO₄[3][7][8] | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that accelerates the reaction and reduces copper toxicity.[9][10] |
| Sodium Ascorbate (B8700270) | 1 - 5 mM[3][4][11] | Freshly prepared solution is recommended. Acts as a reducing agent to maintain copper in the active Cu(I) state. |
| Alkyne Probe | 10 - 50 µM | The optimal concentration depends on the specific probe and experimental setup. |
| Aminoguanidine | 1 mM[3][4] | Can be included to scavenge reactive byproducts and reduce cell toxicity.[3] |
| Reaction Temperature | 4°C to Room Temperature[3][4] | Performing the reaction at 4°C can minimize internalization of cell-surface labels.[3][4] |
| Reaction Time | 5 - 30 minutes[3][4][11] | Shorter reaction times are often sufficient and can minimize cell stress. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with Ac₄this compound
Materials:
-
Adherent cells of choice (e.g., HeLa, CHO)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄this compound)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Seed cells in the desired format (e.g., 96-well plate, 6-well plate with coverslips) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare a stock solution of Ac₄this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Dilute the Ac₄this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 25 µM).
-
Remove the existing medium from the cells and replace it with the Ac₄this compound-containing medium.
-
Incubate the cells for 1 to 3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
After the incubation period, gently aspirate the medium and wash the cells twice with PBS to remove any unincorporated Ac₄this compound. The cells are now ready for the CuAAC reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
Materials:
-
This compound-labeled cells (from Protocol 1)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM stock in water)
-
THPTA ligand solution (e.g., 50 mM stock in water)
-
Sodium ascorbate solution (e.g., 100 mM stock in water, freshly prepared)
-
Alkyne-functionalized probe (e.g., fluorescent dye-alkyne, biotin-alkyne)
-
Aminoguanidine hydrochloride solution (e.g., 100 mM stock in water)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
Procedure:
-
Prepare the "Click-iT" reaction cocktail immediately before use. For a final volume of 1 mL, combine the following in the order listed on ice:
-
Mix the reaction cocktail gently by inversion.
-
Aspirate the PBS from the this compound-labeled cells and add the "Click-iT" reaction cocktail.
-
Incubate the cells for 5 to 30 minutes at room temperature or 4°C, protected from light if using a fluorescent probe.[3][4]
-
After incubation, aspirate the reaction cocktail and wash the cells three times with PBS.
-
The cells are now labeled and can be processed for downstream analysis such as fixation and imaging, or lysis for biochemical assays. For imaging, cells can be fixed with a suitable fixative (e.g., 4% paraformaldehyde) and counterstained if desired (e.g., with DAPI for nuclear staining).[11]
Conclusion
The combination of metabolic labeling with this compound and CuAAC provides a versatile and highly specific method for the investigation of sialoglycans in a cellular context. The protocols and data presented here offer a comprehensive guide for researchers to implement this powerful technique in their studies. Optimization of the provided parameters may be necessary to achieve the best results for specific cell types and experimental aims. The bioorthogonal nature of the click reaction ensures minimal perturbation of biological systems, making it an invaluable tool in chemical biology, drug discovery, and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Labeling live cells by copper-catalyzed alkyne--azide click chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
Application Note: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Detection of ManNAz-Labeled Proteins
Introduction
Metabolic labeling is a powerful technique for introducing chemical reporters into biomolecules within living systems.[1][2] By providing cells with a modified monosaccharide, such as N-azidoacetyl-D-mannosamine (ManNAz), an azide (B81097) group can be incorporated into the sialic acid biosynthetic pathway and subsequently displayed on cell surface glycoproteins.[3][4] This "chemical handle" allows for bioorthogonal ligation with a probe molecule.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and biocompatible "click chemistry" reaction that occurs between a strained cyclooctyne, like dibenzocyclooctyne (DBCO), and an azide.[5][] A key advantage of SPAAC is that it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells.[5][7][8] This reaction forms a stable triazole linkage, enabling the covalent attachment of probes, such as fluorophores or biotin, to the azide-labeled glycoproteins for visualization, identification, and quantification.[9][10]
Key Applications:
-
Imaging Glycan Dynamics: Visualize the localization and trafficking of specific glycan populations on the cell surface and within organelles.[3]
-
Probing Aberrant Glycosylation: Investigate changes in glycosylation patterns associated with diseases like cancer.[3][11]
-
Cell Tracking: Label cells with fluorescent probes for in vivo monitoring of cell-based therapies.[3][12]
-
Targeted Drug Delivery: Functionalize cells with azide groups for subsequent targeting with drug-loaded, cyclooctyne-containing nanoparticles.[5]
Experimental Workflow and Mechanism
The overall process involves two main stages: metabolic incorporation of the azide sugar followed by the bioorthogonal SPAAC reaction with a DBCO-functionalized probe.
The chemical basis of the detection step is the reaction between the azide group on the metabolically incorporated sialic acid (SiaNAz) and the strained alkyne of the DBCO probe.
Quantitative Data Summary
The efficiency of labeling depends on several factors, including cell type, metabolic activity, and reagent concentrations.[1][13] The optimal conditions should be determined empirically for each experimental system.
| Parameter | Typical Range | Cell Line / Context | Notes | Citations |
| Ac4this compound Concentration | 10 - 50 µM | General Use | Higher concentrations (up to 100 µM) may increase signal but can also impact cell viability and physiology. | [14][15][16] |
| 10 µM | A549 cells | Suggested as an optimal concentration to balance labeling efficiency with minimal physiological disruption. | [15] | |
| 50 µM | HCT116 cells | Determined as optimal for this cell line. | [16] | |
| Metabolic Incubation Time | 24 - 72 hours | Most cell lines | Time required for incorporation of the azido (B1232118) sugar into cell surface glycans. 48 hours is a common starting point. | [13][14] |
| DBCO-Probe Concentration | 10 - 50 µM | Live Cell Labeling | The final concentration of the DBCO-fluorophore or other probe in the culture medium. | [14] |
| 5 - 20 µM | Fixed Cell Labeling | Concentration used in PBS for labeling fixed cells. | [3] | |
| SPAAC Incubation Time | 30 - 60 minutes | Live Cell Labeling at 37°C | Sufficient for robust labeling in many systems. Longer times (up to 2 hours) can be used. | [3][14] |
| 4 - 24 hours | Purified Proteins | Reactions with purified proteins may be performed for longer durations, often at 4°C or 25°C, to ensure completion. | [9][17] | |
| Reaction Temperature | 37°C | Live Cell Labeling | Performed at standard cell culture temperature. | [14][15] |
| Room Temperature | Fixed Cells / Purified Proteins | The reaction is efficient at room temperature. | [3][9][14] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with this compound
This protocol describes the metabolic incorporation of an azide-containing sugar into cell surface glycans.
Materials:
-
Cells of interest in complete culture medium
-
N-azidoacetylmannosamine (this compound) or its peracetylated, more cell-permeable form, Ac4this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in an appropriate vessel (e.g., multi-well plate, flask, or glass-bottom dish for imaging).
-
Prepare this compound Stock: Prepare a stock solution of Ac4this compound in sterile DMSO. For example, a 50 mM stock solution.
-
Metabolic Labeling: Supplement the complete culture medium with Ac4this compound to a final concentration of 10-50 µM.[15] A vehicle control (DMSO only) should be run in parallel.[3]
-
Incubation: Incubate the cells for 24-48 hours under standard culture conditions (e.g., 37°C, 5% CO2) to allow for metabolic incorporation of the azido sugar.[14] The optimal incubation time may vary between cell lines and should be determined empirically.[3]
-
Washing: Gently wash the cells three times with warm PBS (pH 7.4) to remove any unincorporated azido sugar.[14] The cells are now ready for SPAAC labeling.
Protocol 2: SPAAC Labeling of Azide-Modified Live Cells with a DBCO-Fluorophore
This protocol details the "click" reaction to attach a fluorescent probe to the azide-modified cells.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5, DBCO-FITC)
-
Complete culture medium, pre-warmed to 37°C
-
PBS, pH 7.4, pre-warmed to 37°C
-
DMSO
Procedure:
-
Prepare DBCO-Fluorophore Solution: Prepare a stock solution of the DBCO-fluorophore in DMSO. Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 10-50 µM.[14]
-
SPAAC Reaction: Remove the final PBS wash from the azide-labeled cells and add the DBCO-fluorophore solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.[14] It is critical to protect the cells from light during this step to prevent photobleaching of the fluorophore.
-
Washing: Gently wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.[14]
-
Analysis: The labeled cells are now ready for analysis. Proceed immediately to imaging with a fluorescence microscope or quantification by flow cytometry. For microscopy, cells can be optionally fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14]
Protocol 3: Analysis by Fluorescence Microscopy and Flow Cytometry
A. Fluorescence Microscopy
-
After the final wash in Protocol 2, add fresh medium or PBS to the cells.
-
(Optional) If desired, counterstain nuclei with a suitable dye (e.g., DAPI or Hoechst 33342) according to the manufacturer's instructions.[3][18]
-
Image the labeled cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and any counterstains.
B. Flow Cytometry
-
After the final wash in Protocol 2, detach the cells from the culture vessel using a non-enzymatic cell dissociation buffer or gentle trypsinization.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in cold FACS buffer (e.g., PBS with 1% BSA).
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and detectors to quantify the fluorescence intensity, which corresponds to the level of glycan labeling.[19]
References
- 1. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 5. vectorlabs.com [vectorlabs.com]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. interchim.fr [interchim.fr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thno.org [thno.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 18. Metabolic Glycoengineering with Azide‐ and Alkene‐Modified Hexosamines: Quantification of Sialic Acid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ManNAz in Vivo Cell Labeling and Tracking
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling with tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) is a powerful and versatile technique for the in vivo labeling and tracking of cells.[1][2] This method leverages the cell's own metabolic machinery to incorporate an azide-functionalized sugar, this compound, into the glycans on the cell surface.[3] The introduced azide (B81097) group serves as a bioorthogonal chemical handle, allowing for the covalent attachment of imaging probes or therapeutic agents via "click chemistry."[4][5][6] This approach offers high specificity and biocompatibility, making it an invaluable tool for non-invasive cell tracking in living organisms.[7][8][9]
The process involves two main steps:
-
Metabolic Incorporation: Cells are incubated with Ac4this compound, which readily crosses the cell membrane due to its acetyl groups.[3] Inside the cell, esterases remove the acetyl groups, and the resulting this compound is processed through the sialic acid biosynthetic pathway.[3] This leads to the presentation of azide-modified sialic acids on the cell surface glycoproteins.[3][10]
-
Bioorthogonal Ligation: The azide-labeled cells can then be detected by reaction with a probe containing a complementary bioorthogonal functional group, most commonly a strained alkyne (e.g., DBCO or BCN) for copper-free click chemistry or a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[11] This reaction, known as click chemistry, is highly specific and can be performed in complex biological environments without interfering with native biochemical processes.[4][12]
Advantages of this compound-based Cell Tracking:
-
High Specificity: The azide group is abiotic and does not react with endogenous molecules, ensuring that labeling is restricted to the cells that have metabolized this compound.[1][4]
-
Biocompatibility: The click reaction is bioorthogonal, meaning it occurs without interfering with normal biological processes.[4][8][12]
-
Versatility: A wide range of probes, including fluorescent dyes, radiolabels, and contrast agents for various imaging modalities (e.g., optical, MRI, CT), can be conjugated to the azide-labeled cells.[7]
-
Long-term Tracking: The covalent nature of the label allows for stable and long-term tracking of cells in vivo.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound for cell labeling and tracking.
Table 1: Recommended Ac4this compound Concentrations and Their Effects
| Concentration | Cell Type(s) | Key Findings | Reference(s) |
| 10 µM | Various | Sufficient labeling for cell tracking and proteomic analysis with minimal effects on cellular physiology. Suggested as the optimum concentration for in vivo studies. | [1][2] |
| 25 µM | Jurkat cells | Used for metabolic labeling prior to copper-free click chemistry. | [13] |
| 50 µM | Various | Showed decreased cell proliferation, migration, and invasion ability. Also exhibited reduced glycolytic flux and mitochondrial membrane potential. | [1][2] |
| 100 µM | CHO cells | Used for dynamic imaging of glycan trafficking. | [13] |
Table 2: In Vivo Cell Tracking Parameters
| Cell Type | Animal Model | Imaging Modality | Tracking Duration | Reference(s) |
| Stem cells | Mouse | Optical, MR, CT | Over 15 days | [7] |
| Azide-labeled cells | Mouse | Fluorescence | More than 3 days | [9] |
| T-cells | Mouse | Not specified | Not specified | [8][12] |
| Various | Mouse | Fluorescence | Not specified | [14] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Ac4this compound in Vitro
This protocol describes the steps for labeling cultured cells with Ac4this compound prior to their introduction into an animal model.
Materials:
-
Ac4this compound
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture cells of interest in their appropriate complete medium until they reach the desired confluency for the experiment.
-
Preparation of Ac4this compound Stock Solution: Prepare a stock solution of Ac4this compound in a biocompatible solvent such as DMSO or ethanol. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid toxicity.
-
Incubation with Ac4this compound: Add the Ac4this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10 µM).[1][2] Gently swirl the culture vessel to ensure even distribution.
-
Metabolic Labeling: Incubate the cells with the Ac4this compound-containing medium for 1-3 days.[13] The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Cell Harvesting: After the incubation period, aspirate the medium and wash the cells twice with sterile PBS to remove any unincorporated Ac4this compound.
-
Cell Counting and Viability Assessment: Harvest the cells using standard methods (e.g., trypsinization) and perform a cell count and viability assessment using trypan blue exclusion.
-
Preparation for in Vivo Administration: Resuspend the labeled cells in a sterile, physiologically compatible buffer (e.g., PBS or saline) at the desired concentration for injection into the animal model.
Protocol 2: In Vivo Cell Tracking via Copper-Free Click Chemistry
This protocol outlines the procedure for detecting and tracking this compound-labeled cells in vivo using a fluorescent probe conjugated to a strained alkyne (e.g., DBCO-Cy5).
Materials:
-
Ac4this compound-labeled cells (from Protocol 1)
-
Animal model (e.g., mouse)
-
DBCO-conjugated imaging probe (e.g., DBCO-Cy5)
-
Sterile injection supplies
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Transplantation of Labeled Cells: Administer the Ac4this compound-labeled cells to the animal model via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
Administration of Imaging Probe: After a predetermined time to allow for cell distribution, intravenously inject the DBCO-conjugated imaging probe into the animal.[9] The amount and timing of the probe injection should be optimized for the specific probe and experimental goals.
-
In Vivo Imaging: At various time points after the probe administration, perform non-invasive imaging of the animal using an appropriate imaging system to visualize the location and distribution of the labeled cells.[7]
-
Data Analysis: Analyze the acquired images to quantify the signal intensity and track the migration and fate of the labeled cells over time.
Visualizations
Caption: Metabolic pathway of Ac4this compound incorporation.
Caption: Experimental workflow for in vivo cell tracking.
Caption: Bioorthogonal copper-free click chemistry reaction.
References
- 1. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]
- 7. In vivo stem cell tracking with imageable nanoparticles that bind bioorthogonal chemical receptors on the stem cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thno.org [thno.org]
- 10. Invitrogen Click-IT this compound Metabolic Glycoprotein Labeling Reagent (tetraacetylated N-Azidoacetyl-D-Mannosamine) 5.2 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
Visualizing Glycoconjugates: A Detailed Guide to Metabolic Labeling with ManNAz and Fluorescent Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the visualization of glycoconjugates using tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), a metabolic precursor to N-azidoacetylmannosamine (this compound), in conjunction with fluorescent probes. This powerful technique, known as metabolic glycoengineering, allows for the specific labeling and imaging of sialic acid-containing glycans in living cells and organisms, offering valuable insights into cellular processes and disease states.
Introduction
Metabolic glycoengineering is a two-step process that enables the visualization of glycoconjugates.[1][2] First, cells are incubated with an unnatural sugar analog, such as Ac4this compound, which is metabolized and incorporated into cellular glycans.[1][2][3] The acetyl groups on Ac4this compound enhance its cell permeability.[3] Once inside the cell, cellular esterases remove the acetyl groups, yielding this compound, which then enters the sialic acid biosynthetic pathway.[3][4] This results in the incorporation of N-azidoacetylneuraminic acid (SiaNAz), an azide-modified sialic acid, into cell surface sialoglycans.[3][4]
The second step involves the covalent attachment of a probe to the azide (B81097) group via a bioorthogonal chemical reaction, commonly referred to as "click chemistry".[2][5] This reaction is highly specific and occurs efficiently under biocompatible conditions, producing minimal toxic byproducts.[2] Fluorescent probes equipped with a reactive partner for the azide, such as an alkyne or a cyclooctyne (B158145), are frequently used for visualization.[5][6][7] This labeling strategy allows for the sensitive and specific imaging of glycoconjugates in various applications, including cell tracking, glycoproteomics, and cancer research.[2][8]
Key Experimental Components and Considerations
Successful visualization of glycoconjugates using this compound and fluorescent probes depends on the careful optimization of several experimental parameters. The following tables summarize key quantitative data and recommended starting concentrations for various reagents.
Table 1: Recommended Reagent Concentrations for Metabolic Labeling and Visualization
| Reagent | Cell Type | Recommended Concentration | Incubation Time | Reference |
| Ac4this compound | A549 | 10 µM - 50 µM | 3 days | [2] |
| Ac4this compound | Jurkat | 25 µM | 3 days | [6] |
| Ac4this compound | CHO | 100 µM | 3 days | [6] |
| Ac4this compound | MDA-MB-231 | 50 µM | 3 days | [8] |
| DBCO-Cy5 | A549 | 20 µM | 1 hour | [2] |
| ADIBO-Cy3 | MDA-MB-231 | 1 µM - 10 µM | 1 hour | [8] |
| DIFO-488 | Zebrafish Embryos | 100 µM | 1 hour | [9] |
Table 2: Comparison of Different Azido (B1232118) Sugars for Metabolic Labeling
| Azido Sugar | Targeted Glycans | Labeling Efficiency (MDA-MB-231 cells) | Reference |
| Ac4this compound | Sialic Acids | High | [8] |
| Ac4GalNAz | O-linked glycans | Moderate | [7][8] |
| Ac4GlcNAz | N-linked and O-linked glycans | Low | [8] |
Experimental Workflow and Signaling Pathway
The overall experimental workflow for visualizing glycoconjugates with this compound and fluorescent probes is depicted below. This is followed by a diagram illustrating the metabolic pathway of Ac4this compound incorporation into sialoglycans.
Caption: Experimental workflow for visualizing glycoconjugates.
Caption: Metabolic pathway of Ac4this compound incorporation.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the metabolic labeling and visualization of glycoconjugates in cultured cells.
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4this compound
Materials:
-
Cultured cells (e.g., A549, CHO, Jurkat)
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate cell culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare Ac4this compound Stock Solution: Prepare a stock solution of Ac4this compound in DMSO. A common stock concentration is 50 mM.
-
Metabolic Labeling: Add Ac4this compound stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 10-100 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid cytotoxicity.
-
Incubation: Incubate the cells with the Ac4this compound-containing medium for 1 to 3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and should be determined empirically.
Protocol 2: Fluorescent Labeling of Azide-Modified Glycoconjugates via Click Chemistry
This protocol describes the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is generally preferred for live-cell imaging due to the cytotoxicity of copper catalysts.[6]
Materials:
-
Ac4this compound-labeled cells (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescent probe with a cyclooctyne moiety (e.g., DBCO-Cy5, ADIBO-Cy3)
-
Serum-free cell culture medium or PBS
Procedure:
-
Wash Cells: Gently wash the Ac4this compound-labeled cells twice with pre-warmed PBS to remove any unreacted Ac4this compound.
-
Prepare Fluorescent Probe Solution: Prepare a working solution of the fluorescent probe in serum-free medium or PBS at the desired final concentration (e.g., 1-20 µM).
-
Click Reaction: Add the fluorescent probe solution to the cells and incubate for 30 minutes to 1 hour at 37°C. The optimal incubation time can be determined by a time-course experiment.
-
Wash Cells: Wash the cells three times with PBS to remove any unbound fluorescent probe.
Protocol 3: Imaging and Analysis of Labeled Cells
For Fluorescence Microscopy:
-
Fixation (Optional): For fixed-cell imaging, after the final wash step in Protocol 2, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.
-
Permeabilization (Optional): If intracellular targets are to be stained, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Nuclear Staining (Optional): Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI, Hoechst) according to the manufacturer's instructions.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium and image using a fluorescence microscope with the appropriate filter sets.
For Flow Cytometry:
-
Cell Detachment: After the final wash step in Protocol 2, detach the cells from the culture plate using a non-enzymatic cell dissociation solution.
-
Resuspension: Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) to a concentration of approximately 1 x 10^6 cells/mL.
-
Analysis: Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and detectors to measure the fluorescence intensity of the labeled cells.
Troubleshooting and Optimization
-
Low Fluorescence Signal:
-
Increase the concentration of Ac4this compound or the fluorescent probe.
-
Increase the incubation time for metabolic labeling or the click reaction.
-
Ensure the fluorescent probe is not degraded and has been stored correctly.
-
-
High Background Fluorescence:
-
Cell Toxicity:
-
Decrease the concentration of Ac4this compound. Studies have shown that high concentrations (e.g., 50 µM) can affect cellular functions.[2]
-
Ensure the final DMSO concentration is low.
-
If using copper-catalyzed click chemistry (CuAAC), ensure the copper concentration and ligand are optimized to minimize toxicity.
-
By following these detailed protocols and considering the optimization strategies, researchers can successfully visualize and study glycoconjugates, paving the way for new discoveries in glycobiology and the development of novel therapeutic approaches.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 6. Visualizing Metabolically-Labeled Glycoconjugates of Living Cells by Copper-Free and Fast Huisgen Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 8. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Application Note: Protocols for Labeling Cell Surface Sialic Acid-Containing Glycoproteins
Audience: Researchers, scientists, and drug development professionals.
Introduction Sialic acids are nine-carbon sugars predominantly found at the terminal positions of glycan chains on cell surface glycoproteins and glycolipids.[1] These sialoglycoconjugates are critical mediators of a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen binding. Aberrant sialylation is a well-established hallmark of various diseases, most notably cancer, where it influences tumor progression and metastasis.[1][2] Consequently, methods to specifically label and visualize cell surface sialic acids are indispensable tools for basic research and the development of novel diagnostics and therapeutics.
This document provides detailed protocols for three robust methods for labeling cell surface sialic acid-containing glycoproteins: Metabolic Glycoengineering, Chemoenzymatic Labeling, and Direct Chemical Labeling.
Method 1: Metabolic Glycoengineering (MGE) and Bioorthogonal Click Chemistry
Metabolic glycoengineering is a powerful technique that exploits the cell's own biosynthetic pathways to incorporate unnatural, chemically-tagged monosaccharides into cellular glycans.[3][4] For sialic acid labeling, a peracetylated, azide-modified N-acetyl-D-mannosamine precursor, such as Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4this compound), is supplied to the cells.[4] The acetyl groups enhance cell permeability.[4] Once inside, cellular esterases remove the acetyl groups, and the resulting this compound is processed through the sialic acid biosynthetic pathway to form the corresponding azido-sialic acid (SiaNAz).[4] This SiaNAz is then incorporated into glycoproteins by sialyltransferases. The introduced azide (B81097) group serves as a bioorthogonal handle, which can be specifically and covalently ligated to a probe (e.g., a fluorophore or biotin) containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[5][6]
Workflow for Metabolic Labeling and Click Chemistry Detection
Caption: Workflow of metabolic labeling with Ac4this compound and subsequent detection via click chemistry.
Experimental Protocol: Metabolic Labeling with Ac4this compound
This two-part protocol first describes the metabolic incorporation of the azido-sugar and then the click chemistry reaction to attach a reporter molecule.
Part A: Metabolic Incorporation of Ac4this compound
Materials:
-
Mammalian cells of interest in culture
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates, flasks, or on coverslips for microscopy. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
Prepare Ac4this compound Stock Solution: Dissolve Ac4this compound in sterile DMSO to create a 10-50 mM stock solution. Store at -20°C.
-
Metabolic Labeling:
-
Thaw the Ac4this compound stock solution.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. A final concentration of 10-50 µM is commonly used.[7][8] Note: The optimal concentration should be determined empirically, as high concentrations (>50 µM) can affect cell proliferation and physiology.[7]
-
Remove the existing medium from the cells and replace it with the Ac4this compound-containing medium.
-
Culture the cells for 48-72 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycoproteins.[5]
-
-
Harvesting/Washing:
-
For suspension cells, gently pellet the cells by centrifugation and wash 2-3 times with ice-cold PBS.
-
For adherent cells, wash the monolayer 2-3 times with ice-cold PBS. Cells can now be used for the click chemistry reaction.
-
Part B: Click Chemistry Labeling of Azide-Modified Glycoproteins
Materials:
-
Azide-labeled cells from Part A
-
Alkyne detection reagent (e.g., DBCO-Cy5, Alkyne-Biotin)
-
Click Reaction Buffer Components:
-
Copper (II) Sulfate (CuSO4)
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: This cocktail must be prepared fresh immediately before use. The final concentrations below are suggestions and may require optimization.
-
In a microfuge tube, combine the following in order:
-
PBS
-
Alkyne detection reagent (e.g., 10-50 µM final concentration)
-
CuSO4 (e.g., 100 µM final concentration)
-
THPTA ligand (e.g., 500 µM final concentration)
-
-
Vortex briefly to mix.
-
Add the reducing agent, Sodium Ascorbate (e.g., 1 mM final concentration), to the cocktail immediately before adding it to the cells. Vortex gently. The Sodium Ascorbate reduces Cu(II) to the catalytic Cu(I) species.
-
-
Labeling Reaction:
-
Resuspend washed cell pellets or cover washed adherent cells with the freshly prepared click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Pellet and wash cells (or wash the cell monolayer) 2-3 times with PBS containing 1% BSA to remove unreacted reagents.
-
The labeled cells are now ready for downstream analysis, such as flow cytometry, fluorescence microscopy, or western blotting (after cell lysis).[6]
-
Method 2: Chemoenzymatic Labeling
Chemoenzymatic methods utilize specific glycosyltransferases to attach a modified sugar, such as an azide-modified sialic acid (e.g., CMP-SiaNAz), directly onto terminal glycan structures on the cell surface.[9] This approach offers high specificity as it relies on the strict acceptor substrate requirements of the enzyme used (e.g., a specific sialyltransferase).[10][11] This method is particularly useful for labeling specific glycan linkages without altering the cell's metabolic machinery.[9]
Workflow for Chemoenzymatic Labeling
Caption: Chemoenzymatic labeling using a sialyltransferase to attach an azido-sialic acid.
Experimental Protocol: Chemoenzymatic Labeling Overview
-
Cell Preparation: Culture and wash cells as described in Method 1 (Part A, step 1 and 4).
-
Labeling Reaction: Incubate the live cells in a physiologically compatible buffer containing:
-
The specific sialyltransferase of interest (e.g., ST6Gal1).
-
The activated azido-sugar donor (e.g., CMP-Neu5Az).[9]
-
Necessary co-factors if required by the enzyme.
-
-
Incubation: Incubate for a short period (e.g., 20-60 minutes) at 37°C to allow the enzymatic reaction to proceed on the cell surface.[9]
-
Washing: Wash the cells thoroughly with cold PBS to remove the enzyme and unreacted sugar-nucleotide.
-
Detection: The azide-labeled cells can now be detected using click chemistry as described in Method 1 (Part B).
Method 3: Direct Chemical Labeling (Periodate Oxidation)
This method directly modifies existing sialic acids on the cell surface. It involves a two-step chemical process:
-
Oxidation: Mild treatment of cells with sodium periodate (B1199274) (NaIO4) at low temperatures selectively oxidizes the C7-C8 diol of sialic acid residues, generating an aldehyde group at C7.[12][13]
-
Ligation: The newly formed aldehyde is then reacted with an aminooxy- or hydrazide-containing probe (e.g., aminooxy-biotin) via oxime ligation to covalently attach the tag.[12][13] Aniline (B41778) can be used as a catalyst to dramatically accelerate this reaction at neutral pH, improving efficiency while maintaining cell viability.[13]
Experimental Protocol: Periodate Oxidation Overview
-
Cell Preparation: Culture and wash cells with a HEPES-based buffer (pH ~7.3).
-
Oxidation: Resuspend or cover cells with a solution of sodium periodate (e.g., 1 mM NaIO4) in cold buffer and incubate on ice for 15-30 minutes in the dark.[12]
-
Quenching: Quench the reaction by adding glycerol (B35011) and wash the cells thoroughly to remove residual periodate.
-
Ligation: Incubate the oxidized cells with an aminooxy-functionalized probe (e.g., 100 µM aminooxy-biotin) in a suitable buffer (pH ~6.7), often in the presence of an aniline catalyst (e.g., 10 mM).[12][13]
-
Washing and Analysis: Wash the cells to remove unreacted probe and proceed with detection (e.g., using fluorescently-labeled streptavidin for a biotin (B1667282) tag).
Data Presentation
Table 1: Comparison of Sialic Acid Labeling Methodologies
| Feature | Metabolic Glycoengineering | Chemoenzymatic Labeling | Direct Chemical Labeling |
| Principle | Cellular biosynthetic pathways incorporate an azide/alkyne-modified precursor.[5] | An exogenous glycosyltransferase attaches a modified sialic acid to specific acceptors. | Mild periodate oxidation creates an aldehyde on sialic acid for chemical ligation. |
| Specificity | All newly synthesized sialoglycans. | Specific to the acceptor substrate of the chosen enzyme (linkage-specific). | All accessible surface sialic acids. |
| Cell Perturbation | Can affect cell physiology at high concentrations of precursor.[7] | Minimal, as the reaction is external and rapid. | Can cause cell damage if oxidation conditions are not mild. |
| Pros | Labels newly made proteins; can be used in vivo.[2][14] | Highly specific for glycan structure; rapid labeling. | Does not require metabolic uptake; labels the existing glycome. |
| Cons | Requires long incubation (days); dependent on cell metabolism. | Requires purified enzyme and activated sugar donor; may not label all glycan types. | Potential for off-target oxidation; can be cytotoxic. |
Table 2: In Vitro Labeling Efficiency of Different Sialic Acid Precursors
This table presents data comparing the metabolic incorporation efficiency of an alkynyl-modified precursor (Ac4ManNAl) versus an azido-modified precursor (Ac4this compound) in various human cancer cell lines. Efficiency is reported as the percentage of total sialic acid that is the modified version.
| Cell Line | Precursor (50 µM) | Incorporation Efficiency (% of Total Sialic Acid) |
| LNCaP (Prostate Cancer) | Ac4ManNAl | 78% |
| Ac4this compound | 51% | |
| Jurkat (T-cell Leukemia) | Ac4ManNAl | 63% |
| Ac4this compound | 30% | |
| HL-60 (Promyelocytic Leukemia) | Ac4ManNAl | 75% |
| Ac4this compound | 45% | |
| Data adapted from a study demonstrating that Ac4ManNAl can label sialic acids in cultured cells with greater efficiency than Ac4this compound.[14] |
References
- 1. Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
- 9. Labeling glycans on living cells by a chemoenzymatic glycoengineering approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycoprotein labeling with click chemistry (GLCC) and carbohydrate detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Glycoproteome Analysis: Using ManNaz for High-Resolution LC-MS/MS
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein glycosylation, or the glycoproteome, is a rapidly expanding field with profound implications for understanding disease and developing novel therapeutics. Alterations in glycosylation patterns are hallmarks of numerous pathologies, including cancer and inflammatory diseases, making glycoproteins valuable targets for biomarker discovery and drug development. The complexity and heterogeneity of glycans, however, present significant analytical challenges. This document provides a detailed guide to a powerful chemoselective technology for in-depth glycoproteome analysis: metabolic labeling with N-azidoacetylmannosamine (ManNaz) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound, a synthetic derivative of the natural sialic acid precursor N-acetylmannosamine (ManNAc), is metabolically incorporated into the glycan biosynthesis pathway of living cells. This process introduces a bioorthogonal azide (B81097) group onto newly synthesized sialylated glycoproteins. This chemical "handle" allows for the selective enrichment and identification of these glycoproteins from complex biological mixtures using click chemistry. The subsequent analysis by high-resolution LC-MS/MS enables the comprehensive identification and quantification of glycoproteins and their specific sites of glycosylation, offering unprecedented insights into the glycoproteome.
Applications in Drug Development and Biomarker Discovery
The this compound-based glycoproteomics workflow offers significant advantages for the pharmaceutical and biotechnology industries:
-
Biomarker Discovery: Aberrant sialylation is a well-established cancer biomarker. The this compound approach allows for the sensitive and specific enrichment of sialylated glycoproteins from patient samples (e.g., serum, tissue biopsies), facilitating the discovery of novel diagnostic, prognostic, and predictive biomarkers. For instance, studies have utilized this method to identify potential cancer-associated glycoproteins in pancreatic and breast cancer cell lines.[1]
-
Target Identification and Validation: By profiling changes in the glycoproteome in response to drug treatment, researchers can identify novel drug targets and validate the mechanism of action of existing drugs. This can accelerate the drug discovery pipeline and provide critical insights into drug efficacy and potential off-target effects.
-
Monitoring Therapeutic Response: Changes in the glycoproteome can be indicative of therapeutic response. The quantitative nature of the this compound LC-MS/MS workflow allows for the monitoring of these changes in patients undergoing treatment, potentially enabling personalized medicine approaches.
-
Characterization of Biotherapeutics: For protein-based drugs, such as monoclonal antibodies, the glycosylation profile is a critical quality attribute that affects their efficacy, stability, and immunogenicity. The this compound methodology can be adapted to study the glycosylation of recombinant glycoproteins, aiding in the development and quality control of biotherapeutics.
Quantitative Data Summary
Effective glycoproteomic analysis relies on robust and reproducible quantification. The this compound labeling strategy, combined with advanced mass spectrometry techniques, provides reliable quantitative data.
Comparison of Unnatural Sugars for Secretome Analysis
A key aspect of experimental design is the choice of the metabolic label. A study comparing the efficiency of this compound, N-azidoacetylgalactosamine (GalNAz), and N-azidoacetylglucosamine (GlcNAz) for labeling the secretome of HeLa cells demonstrated the superiority of this compound for enriching secreted and plasma membrane glycoproteins.
| Category | This compound | GalNAz | GlcNAz |
| Identified Secreted Proteins | 282 | 123 | 169 |
| Identified Plasma Membrane Proteins | 224 | 60 | 90 |
| Identified N-Glycosites | 846 | Not Reported | Not Reported |
| Enrichment Efficiency of Secreted Proteins (vs. GalNAz/GlcNAz) | +130% / +67.2% | - | - |
| Enrichment Efficiency of Plasma Membrane Proteins (vs. GalNAz/GlcNAz) | +273.3% / +148.7% | - | - |
| Data adapted from a study on HeLa cell secretome analysis.[2] |
Optimization of Ac4this compound Concentration
The concentration of the this compound precursor, tetra-acetylated N-azidoacetylmannosamine (Ac4this compound), can impact cellular physiology. It is crucial to use an optimal concentration that ensures sufficient labeling without inducing cellular stress. A study on A549 human lung adenocarcinoma cells investigated the effects of different Ac4this compound concentrations.
| Ac4this compound Concentration | Key Cellular Effects | Labeling Efficiency | Recommendation |
| 10 µM | Minimal effects on cell proliferation, migration, and energy metabolism. | Sufficient for proteomic analysis. | Optimal Concentration |
| 20 µM | Rapid reduction in cell invasion ability. | High | Use with caution |
| 50 µM | Significant reduction in cell proliferation, migration, invasion, and energy generation. | High | Not Recommended |
| Data adapted from a study on A549 cells.[3][4][5] |
Experimental Protocols and Workflows
The following sections provide detailed protocols for the key steps in a this compound-based glycoproteomics experiment.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key biological pathway and the overall experimental workflow.
Caption: Metabolic incorporation of this compound into glycoproteins.
Caption: Overall this compound-based glycoproteomics workflow.
Detailed Methodologies
1. Metabolic Labeling of Cells with Ac4this compound
-
Objective: To incorporate azido-sugars into the glycans of cellular glycoproteins.
-
Materials:
-
Cell culture medium appropriate for the cell line.
-
Fetal Bovine Serum (FBS).
-
Ac4this compound (stock solution in DMSO, sterile-filtered).
-
-
Protocol:
-
Culture cells to approximately 50-60% confluency.
-
Prepare complete culture medium containing the desired final concentration of Ac4this compound (typically 10-25 µM). The optimal concentration should be determined empirically for each cell line.[3][4][5]
-
Remove the existing medium from the cells and replace it with the Ac4this compound-containing medium.
-
Incubate the cells for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
2. Cell Lysis and Protein Extraction
-
Objective: To lyse the cells and solubilize the proteins.
-
Materials:
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protocol:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
3. Click Chemistry Reaction for Biotinylation
-
Objective: To attach a biotin (B1667282) tag to the azide-modified glycoproteins for subsequent enrichment. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method.
-
Materials:
-
Biotin-alkyne probe.
-
Copper(II) sulfate (B86663) (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
Sodium ascorbate (B8700270) (freshly prepared).
-
-
Protocol:
-
In a microcentrifuge tube, add the protein lysate (e.g., 1 mg of total protein).
-
Prepare the click chemistry reaction cocktail by adding the following reagents in order: biotin-alkyne (final concentration 100 µM), CuSO4 (final concentration 1 mM), and THPTA (final concentration 5 mM).
-
Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 5 mM).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
4. Enrichment of Biotinylated Glycoproteins
-
Objective: To isolate the biotin-tagged glycoproteins from the total protein lysate.
-
Materials:
-
Streptavidin-coated magnetic beads or agarose (B213101) resin.
-
Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea (B33335) buffer).
-
-
Protocol:
-
Equilibrate the streptavidin beads according to the manufacturer's instructions.
-
Add the equilibrated beads to the click chemistry reaction mixture.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow binding of the biotinylated glycoproteins to the beads.
-
Separate the beads from the supernatant using a magnetic stand or centrifugation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
5. On-Bead Tryptic Digestion
-
Objective: To digest the enriched glycoproteins into peptides for LC-MS/MS analysis.
-
Materials:
-
Ammonium (B1175870) bicarbonate (50 mM).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (sequencing grade).
-
-
Protocol:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with gentle shaking.
-
Separate the supernatant containing the digested peptides from the beads.
-
Acidify the peptide solution with formic acid to inactivate the trypsin.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
6. LC-MS/MS Analysis
-
Objective: To separate and analyze the glycopeptides by mass spectrometry.
-
Instrumentation: A nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Protocol:
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% B over 90-120 minutes is a good starting point.
-
-
MS Analysis:
-
Mode: Data-Dependent Acquisition (DDA).
-
Full Scan (MS1): High resolution (e.g., 60,000-120,000) scan from m/z 350-1800.
-
Tandem Scan (MS/MS): Fragmentation of the top 10-20 most intense precursor ions using Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).
-
Dynamic exclusion should be enabled to prevent repeated fragmentation of the same precursor.
-
-
7. Data Analysis
-
Objective: To identify and quantify the glycopeptides from the raw MS data.
-
Software: Specialized glycoproteomics software is required (e.g., Byonic™, pGlyco, GlycopeptideGraphMS).
-
Workflow:
-
Database Searching: Search the raw data against a protein sequence database (e.g., Swiss-Prot) with the following considerations:
-
Enzyme: Trypsin.
-
Variable Modifications: Oxidation (M), Deamidation (N, Q), and the specific glycan compositions to be searched.
-
Fixed Modifications: Carbamidomethyl (C).
-
-
Glycopeptide Identification: The software will identify peptide-spectrum matches (PSMs) for glycopeptides based on the fragmentation pattern, which includes both peptide backbone fragments (b- and y-ions) and glycan oxonium ions.
-
Quantification: Label-free quantification (LFQ) can be performed by comparing the peak areas of the same glycopeptide across different samples.
-
Conclusion
The this compound-based metabolic labeling and LC-MS/MS workflow represents a powerful and versatile platform for the in-depth analysis of the glycoproteome. Its ability to selectively enrich and identify sialylated glycoproteins makes it particularly valuable for researchers in drug development and biomarker discovery. The detailed protocols and quantitative data presented in these application notes provide a solid foundation for implementing this technology to unravel the complexities of protein glycosylation and accelerate the development of new diagnostics and therapeutics.
References
- 1. Chemical Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Comparison of the performance of secretome analysis based on metabolic labeling by three unnatural sugars] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ManNAz in the Study of Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction to ManNAz in Neuronal Glycobiology
N-azidoacetylmannosamine (this compound) and its derivatives are powerful chemical tools for the metabolic labeling of sialic acids, a critical class of sugar molecules that cap the glycan chains of glycoproteins and glycolipids. In the complex environment of the nervous system, sialylated glycans (sialoglycans) play a fundamental role in a multitude of neuronal processes, including neural development, cell-cell communication, synaptic plasticity, and ion channel modulation.[1][2][3] The study of these processes in primary neurons, which closely mimic the in vivo environment, is crucial for advancing our understanding of brain function and pathology.
Metabolic glycan labeling with this compound allows for the introduction of a bioorthogonal azide (B81097) group into the sialic acid biosynthesis pathway. This chemical reporter can then be selectively tagged with probes for visualization or enrichment through click chemistry. This approach has enabled researchers to overcome previous challenges in studying glycosylation, providing a means to visualize, identify, and quantify sialoglycans and their corresponding glycoproteins in primary neurons.[1][4][5]
However, the application of some this compound derivatives, particularly per-O-acetylated forms like Ac4this compound, has been associated with cytotoxicity in primary neurons.[4][5] Recent research has elucidated that this toxicity can be linked to non-enzymatic S-glyco-modification of cysteine residues in proteins essential for neuronal structure and function, such as those involved in microtubule organization and axonogenesis.[4][5] Consequently, S-glyco-modification-free versions of this compound have been developed to circumvent this issue, enabling robust and non-toxic labeling of primary neurons.[4][5]
Key Applications of this compound in Primary Neuron Research
The use of this compound in primary neuron cultures has opened up several avenues of investigation:
-
Visualization of Sialoglycan Dynamics: By tagging the azide group with fluorescent probes, researchers can visualize the distribution and dynamics of sialoglycans on the neuronal cell surface with high resolution using techniques like confocal and stimulated emission depletion (STED) microscopy.[1] This has been instrumental in observing the localization of sialoglycans in different stages of neuronal development and in specific subcellular compartments like synapses.[1][3]
-
Proteomic Profiling of Sialoglycoproteins: this compound labeling, coupled with enrichment strategies and mass spectrometry-based proteomics, has facilitated the large-scale identification and quantification of sialylated glycoproteins in primary neurons.[4][5] This has provided valuable insights into the "sialoproteome" of neurons and its role in various biological functions.
-
Investigation of Neuronal Development: this compound has been employed to study the role of sialylation in key developmental processes such as neurite outgrowth, axon extension, and the formation of neuronal projections.[2][4][5]
-
Probing Sialoglycan Turnover: Pulse-chase experiments using this compound have allowed for the investigation of the dynamics and turnover rates of sialoglycans in different brain regions, revealing spatial regulation of sialylation.[3]
-
Potential in Neurodegenerative Disease Research: Given the implication of aberrant glycosylation in neurodegenerative diseases, this compound-based techniques hold significant promise for studying the role of sialylation in conditions like Alzheimer's and Parkinson's disease, although this is an emerging area of application.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing this compound and its derivatives in primary neurons.
| Parameter | Value | Cell Type | This compound Derivative | Application | Reference |
| Concentration for Labeling | 10 µM - 50 µM | Primary Hippocampal Neurons | Ac4this compound | Imaging | [8][9] |
| Concentration for Labeling | Not specified | Primary Cortical Neurons | This compound, 1,3-Pr2this compound, 1,6-Pr2this compound | Proteomics & Imaging | [4][5] |
| Incubation Time | 2 days | Primary Hippocampal Neurons | Ac4this compound | Imaging | [8] |
| Incubation Time | 36 hours | Ba/F3 Cells (general protocol) | Ac4this compound | GlycoRNA Detection | [10] |
| Identified Sialylated N-Glycosylation Sites | 505 | Primary Neurons | 1,6-Pr2this compound | Proteomics | [4][5] |
| Identified Sialylated Glycoproteins | 345 | Primary Neurons | 1,6-Pr2this compound | Proteomics | [4][5] |
| Identified Brain Sialylated Glycoproteins | 140 | Mouse Brain (in vivo) | 9-azido sialic acid | Proteomics | [3] |
| Effect on Neurite Outgrowth | Decrease at 50 µM | Primary Hippocampal Neurons | Ac4this compound | Cytotoxicity Assay | [8] |
| Optimal Concentration (minimal physiological effect) | 10 µM | A549 Cells (general study) | Ac4this compound | Cell Tracking | [9] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Primary Neurons with this compound
This protocol describes the metabolic incorporation of this compound into the sialoglycans of cultured primary neurons.
Materials:
-
Primary neuron culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound or a non-toxic derivative (e.g., 1,6-Pr2this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound or its derivative in DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store at -20°C.
-
Culture Primary Neurons: Plate and culture primary neurons according to standard protocols until the desired developmental stage is reached.
-
Metabolic Labeling:
-
Thaw the this compound stock solution.
-
Dilute the stock solution directly into the pre-warmed culture medium to the final desired concentration (typically 25-50 µM).
-
Replace the existing medium of the cultured neurons with the this compound-containing medium.
-
Incubate the neurons for 24-72 hours under standard culture conditions (37°C, 5% CO2).
-
-
Cell Harvesting:
-
For imaging, proceed to Protocol 2.
-
For proteomic analysis, wash the cells twice with ice-cold PBS to remove excess unincorporated this compound. The cells can then be lysed for downstream applications as described in Protocol 3.
-
Protocol 2: Fluorescent Imaging of this compound-Labeled Neurons via Click Chemistry
This protocol details the visualization of metabolically labeled sialoglycans using a copper-free click reaction with a fluorescent probe.
Materials:
-
This compound-labeled primary neurons on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (for permeabilization, optional)
-
Bovine Serum Albumin (BSA) for blocking
-
Fluorescent alkyne or DBCO-conjugated dye (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Mounting medium with DAPI
Procedure:
-
Fixation:
-
Gently wash the labeled neurons twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional): If intracellular structures are to be stained, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Click Reaction:
-
Prepare the click reaction cocktail containing the fluorescent DBCO-dye in PBS (e.g., 5-20 µM).
-
Incubate the fixed cells with the click reaction cocktail for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS to remove the unreacted dye.
-
-
Counterstaining and Mounting:
-
If desired, perform immunostaining for other proteins of interest at this stage.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging: Visualize the labeled neurons using a confocal or STED microscope with the appropriate laser lines and filters for the chosen fluorophore.
Protocol 3: Enrichment and Proteomic Analysis of Sialylated Glycoproteins
This protocol outlines the enrichment of this compound-labeled glycoproteins for subsequent identification by mass spectrometry.
Materials:
-
This compound-labeled primary neurons
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-alkyne or DBCO-biotin
-
Click chemistry reagents (if using copper-catalyzed reaction: CuSO4, THPTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, low salt, urea)
-
Ammonium (B1175870) bicarbonate
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)
-
Trypsin
-
Mass spectrometry-grade solvents
Procedure:
-
Cell Lysis: Lyse the this compound-labeled neurons in a suitable lysis buffer. Quantify the protein concentration of the lysate.
-
Click Reaction with Biotin:
-
To the cell lysate, add the biotin-alkyne/DBCO probe.
-
If using a copper-catalyzed reaction, add the click chemistry reagents. For copper-free reactions, incubate the lysate with the DBCO-biotin probe.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated glycoproteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the peptides.
-
Desalt the peptides using a C18 StageTip.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify and quantify the sialylated glycoproteins using appropriate proteomic software.
Visualizations
Caption: Workflow for metabolic labeling and visualization of sialoglycans in primary neurons using this compound.
Caption: Workflow for proteomic analysis of sialylated glycoproteins in primary neurons labeled with this compound.
Caption: Simplified sialic acid biosynthetic pathway showing the incorporation of this compound.
References
- 1. Metabolic Labeling of Primary Neurons Using Carbohydrate Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuro-Compatible Metabolic Glycan Labeling of Primary Hippocampal Neurons in Noncontact, Sandwich-Type Neuron-Astrocyte Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Glycan Labeling in Primary Neurons Enabled by Unnatural Sugars with No S-Glyco-Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Nanomaterials in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The applications of nanozymes in neurological diseases: From mechanism to design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for detecting glycoRNAs using metabolic labeling and northwestern blot - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with Ac4ManNAz.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) for metabolic labeling.
Frequently Asked Questions (FAQs)
Q1: What is Ac4this compound and how does it work for metabolic labeling?
A1: Ac4this compound is a synthetic, peracetylated derivative of N-azidoacetylmannosamine.[1] The acetyl groups increase its cell permeability.[1] Once inside the cell, cellular esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (this compound) enters the sialic acid biosynthetic pathway.[1] This leads to the incorporation of the azide-modified sialic acid, N-azidoacetylneuraminic acid (SiaNAz), into glycoproteins and glycolipids on the cell surface.[1] The exposed azide (B81097) group serves as a bioorthogonal handle for "click chemistry" reactions, allowing for the attachment of reporter molecules like fluorophores or biotin (B1667282) for visualization and analysis.[1]
Q2: What are the primary causes of low labeling efficiency with Ac4this compound?
A2: Low labeling efficiency with Ac4this compound can stem from several factors:
-
Suboptimal Concentration: The concentration of Ac4this compound may be too low for efficient metabolic incorporation in your specific cell line.[2]
-
Insufficient Incubation Time: The incubation period may not be long enough for adequate metabolic conversion and incorporation of the azido-sugar into glycans.[2][3]
-
Poor Metabolic Uptake: The particular cell line being used may not efficiently metabolize Ac4this compound.[3]
-
Inefficient Click Chemistry: The subsequent click chemistry reaction used for detection may not be optimized, leading to a weak signal.[3]
-
Cell Health: Labeling is an active metabolic process, so it is crucial that cells are healthy and in the exponential growth phase.[4]
Q3: Can Ac4this compound be toxic to cells?
A3: Yes, at high concentrations, Ac4this compound can exhibit cytotoxicity.[2] Studies have shown that concentrations of 50 μM can lead to reduced cell proliferation, migration, and invasion ability.[5] It can also impact major cellular functions, including energy generation and signaling pathways like PI3K-Akt and MAPK.[6] There is a direct, dose-dependent relationship between the concentration of azido-sugars and their cytotoxic effects.
Q4: What is a good starting concentration for Ac4this compound?
A4: A general starting range for Ac4this compound is typically between 25-75 μM.[2] However, for sensitive cell lines or in vivo studies, it is often recommended to start with a lower concentration, such as 10 μM, to minimize physiological disruption while still achieving sufficient labeling.[2][5][7] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.[2]
Q5: How can I improve the signal from my click chemistry reaction?
A5: To improve your click chemistry signal, ensure that your reagents, such as the alkyne-fluorophore and copper catalyst components, are fresh and have been stored correctly.[4] It is also important to optimize the concentrations of the detection probe and other reaction components. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), using a copper-chelating ligand like THPTA can improve reaction efficiency.[4][8] For strain-promoted azide-alkyne cycloaddition (SPAAC), titrating the concentration of the cyclooctyne (B158145) reagent is recommended.[4]
Troubleshooting Guide
Problem: Low or no fluorescence signal after labeling.
This guide will help you troubleshoot common causes of low signal intensity.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ac4this compound Concentration | Perform a dose-response experiment with a range of concentrations (e.g., 10, 25, 50, 100 μM) to identify the optimal concentration for your cell line.[2] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal incubation duration for maximal labeling without inducing cytotoxicity.[3][4] |
| Poor Cell Health | Ensure cells are healthy, in the exponential growth phase, and not overly confluent during the labeling process.[4] |
| Inefficient Click Chemistry Reaction | Prepare fresh solutions of all click chemistry reagents, especially sodium ascorbate (B8700270) for CuAAC.[4] Titrate the concentration of your detection probe to find the optimal balance between signal and background.[4] |
| Competition with Natural Sugars | If possible, use a culture medium with a defined and lower concentration of mannosamine, which can compete with Ac4this compound for metabolic incorporation.[2] |
Problem: High cell toxicity or reduced proliferation.
Use this guide to mitigate the cytotoxic effects of Ac4this compound.
| Possible Cause | Troubleshooting Steps |
| Ac4this compound Concentration is Too High | Perform a dose-response curve and a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the highest non-toxic concentration for your cells. Studies suggest starting as low as 10 μM for sensitive cells.[5][7] |
| Prolonged Incubation Time | Reduce the incubation period. Test various time points (e.g., 12, 24, 48 hours) to find the shortest duration that provides an adequate signal. |
| Solvent Toxicity | If using DMSO to dissolve Ac4this compound, ensure the final concentration in the culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[5][6] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to guide your experimental design.
Table 1: Recommended Ac4this compound Concentrations and Observed Effects
| Concentration | Cell Line(s) | Observed Effect | Citation(s) |
| 10 μM | A549, Jurkat | Sufficient labeling for cell tracking with minimal effects on cellular physiology. | [5][7][9] |
| 25-75 μM | General | Typical starting range for many cell types. | [2] |
| 50 μM | A549, Jurkat | High labeling efficiency, but can cause reduced cell proliferation, migration, and altered gene expression. | [5][6][9] |
| 100 μM | MCF7 | Optimal concentration determined for this cell line in one study. | [10] |
Table 2: Comparison of Different Azido-Sugars
| Azido-Sugar | Primary Incorporation | Notes | Citation(s) |
| Ac4this compound | Sialic Acids | Most commonly used, extensive literature available. | [1] |
| Ac4GalNAz | O-GlcNAc modifications, Mucin-type O-glycans | Can be an alternative if Ac4this compound is inefficient. May be metabolically converted to Ac4GlcNAz. | [11] |
| Ac4GlcNAz | O-GlcNAc modified proteins, Cell surface glycans | Provides broad labeling of various glycans. | [11] |
| 1,3,4-O-Bu3this compound | Sialic Acids | A butanoylated analog that may be more efficient and less cytotoxic than Ac4this compound. | [12] |
Experimental Protocols
Protocol 1: General Workflow for Ac4this compound Metabolic Labeling and Detection
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the exponential growth phase during labeling.
-
Ac4this compound Incubation:
-
Prepare a stock solution of Ac4this compound in DMSO.
-
Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 10-50 µM).
-
Replace the existing medium with the Ac4this compound-containing medium and incubate for 24-72 hours at 37°C.[4]
-
-
Cell Harvesting and Washing:
-
Gently harvest the cells.
-
Wash the cells thoroughly with PBS to remove any unincorporated Ac4this compound.
-
-
Click Chemistry Reaction (Example: SPAAC for Live Cells):
-
Washing and Analysis:
-
Wash the cells multiple times with PBS to remove any unbound probe.[4]
-
Analyze the labeled cells using flow cytometry or fluorescence microscopy.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ac4ManNAz and Cell Metabolism
Welcome to the technical support center for researchers utilizing Ac4-D-mannosamine (Ac4ManNAz) in metabolic labeling experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the physiological effects of Ac4this compound on cell metabolism, helping you to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is Ac4this compound and how does it work for metabolic labeling?
A1: Ac4this compound (tetraacetylated N-azidoacetyl-D-mannosamine) is a synthetic, cell-permeable sugar analog used for metabolic glycoengineering.[1][2] The acetyl groups enhance its ability to cross the cell membrane.[1][2] Once inside the cell, cytosolic esterases remove the acetyl groups, converting it to N-azidoacetylmannosamine (this compound).[1] this compound is then processed by the cell's natural sialic acid biosynthetic pathway, leading to the production of an azido-functionalized sialic acid (SiaNAz).[1][3] This unnatural sugar is incorporated into glycoproteins and glycolipids on the cell surface.[1] The exposed azide (B81097) group serves as a bioorthogonal handle for "click chemistry," allowing for the attachment of reporter molecules like fluorophores or biotin (B1667282) for visualization and analysis.[4][5]
Q2: What are the potential physiological effects of Ac4this compound on cell metabolism?
A2: While a powerful tool, Ac4this compound can exert dose-dependent physiological effects on cells. High concentrations (e.g., 50 μM) have been shown to reduce major cellular functions, including energy generation capacity, cell proliferation, migration, and invasion.[6][7][8] It can also alter gene expression related to critical signaling pathways.[9] At recommended concentrations, however, these effects can be minimized.
Q3: What is the recommended concentration of Ac4this compound to use in my experiments?
A3: The optimal concentration of Ac4this compound is cell-type dependent and should be empirically determined. However, studies suggest that a concentration of 10 μM provides sufficient labeling efficiency for cell tracking and proteomic analysis with minimal impact on cellular physiology.[6][7][8] While some manufacturer protocols may recommend concentrations as high as 50 μM for maximum labeling, this can lead to undesirable metabolic and functional changes in the cells.[6] It is advisable to perform a dose-response experiment to find the highest concentration that does not cause significant cytotoxicity or metabolic disruption in your specific cell line.
Q4: Can Ac4this compound treatment induce cytotoxicity? What are the mechanisms?
A4: Yes, high concentrations of Ac4this compound can be cytotoxic. The primary mechanisms of cytotoxicity from azido-sugars can include:
-
Alterations in Cellular Signaling: High concentrations of Ac4this compound have been shown to alter gene expression related to critical signaling pathways like PI3K-Akt and MAPK.[9]
-
Mitochondrial Toxicity: Some azido-sugar analogs can disrupt mitochondrial function.[9]
-
Disruption of Normal Glycosylation: The introduction of unnatural sugars can interfere with normal glycosylation processes.[9]
Q5: How can I assess the metabolic health of my cells after Ac4this compound treatment?
A5: Several assays can be used to monitor the metabolic health of your cells, including:
-
Cell Viability and Proliferation Assays: Assays like MTT, XTT, or CCK-8 can be used to measure cell viability and proliferation rates.
-
Mitochondrial Function Assays: Mitochondrial membrane potential can be measured using fluorescent dyes like JC-1 to assess mitochondrial health.
-
Metabolic Flux Analysis: Techniques like Seahorse XF Analyzers can measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to provide a real-time snapshot of mitochondrial respiration and glycolysis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death or Reduced Proliferation | Ac4this compound concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. Start with a lower concentration range (e.g., 5-20 μM). Studies suggest 10 μM is a good starting point for many cell lines.[6][7][8] |
| Prolonged incubation time. | Reduce the incubation time. Test different time points (e.g., 24, 48, 72 hours) to find the shortest duration that provides a sufficient labeling signal. | |
| Cell line is particularly sensitive. | If optimizing concentration and time is not sufficient, consider using a different metabolic labeling reagent. | |
| Low Labeling Efficiency | Insufficient Ac4this compound concentration. | If there is no evidence of cytotoxicity, gradually increase the Ac4this compound concentration. |
| Inadequate incubation time. | Increase the incubation time, while continuing to monitor cell health. | |
| Inefficient cellular uptake or metabolism. | Ensure the Ac4this compound is properly dissolved and that the cell culture conditions are optimal. | |
| Inefficient click chemistry reaction. | Optimize the concentration of the detection reagent (e.g., DBCO-fluorophore) and the reaction time. | |
| Altered Cell Morphology or Phenotype | Metabolic stress induced by Ac4this compound. | Lower the Ac4this compound concentration and/or reduce the incubation time. |
| Off-target effects of Ac4this compound. | Confirm that the observed changes are not due to the solvent (e.g., DMSO) used to dissolve the Ac4this compound. Run a vehicle-only control. |
Quantitative Data Summary
Table 1: Effect of Ac4this compound Concentration on Cellular Functions in A549 Cells
| Concentration | Specific Growth Rate (% of Control) | Relative Migration Ability (% of Control) | Relative Invasion Ability (% of Control) |
| 10 μM | ~95% | ~90% | ~85% |
| 20 μM | ~80% | ~75% | ~70% |
| 50 μM | ~60% | ~50% | ~40% |
Data synthesized from findings reported in Han et al., Theranostics 2017; 7(5):1164-1176.[6]
Experimental Protocols
Protocol 1: Determining Optimal Ac4this compound Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Ac4this compound Treatment: The following day, replace the medium with fresh medium containing a range of Ac4this compound concentrations (e.g., 0, 5, 10, 25, 50, 100 μM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired labeling period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.
Protocol 2: Assessing Sialic Acid Labeling Efficiency via Flow Cytometry
-
Metabolic Labeling: Treat cells with the determined optimal concentration of Ac4this compound for the desired time. Include a negative control of untreated cells.
-
Cell Harvesting: Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Click Chemistry Reaction: Resuspend the cells in a buffer compatible with copper-free click chemistry. Add a fluorescently labeled DBCO or BCN reagent and incubate in the dark according to the manufacturer's protocol.
-
Washing: Wash the cells multiple times with a suitable buffer (e.g., PBS with 1% BSA) to remove excess fluorescent reagent.
-
Flow Cytometry Analysis: Resuspend the cells in an appropriate buffer for flow cytometry and analyze the fluorescence intensity. The shift in fluorescence intensity of the Ac4this compound-treated cells compared to the untreated control indicates the labeling efficiency.
Visualizations
Caption: Metabolic pathway of Ac4this compound for cell surface labeling.
Caption: General experimental workflow for metabolic labeling with Ac4this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Yield of Click Chemistry Reactions with ManNaz
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-azidoacetylmannosamine (ManNaz) in click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in click chemistry?
N-azidoacetylmannosamine (this compound) is a chemically modified monosaccharide that can be metabolically incorporated into the sialic acid biosynthesis pathway in living cells.[1][2] Once this compound is processed and displayed on the cell surface as azido-sialic acids, the azide (B81097) group can be selectively targeted with a molecule containing an alkyne group via a click reaction. This allows for the specific labeling, visualization, and purification of sialoglycoproteins.[3][4]
Q2: What are the different types of click chemistry reactions compatible with this compound?
The two primary types of click reactions used with this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction that uses a copper(I) catalyst to join the azide on the modified sugar to a terminal alkyne on a probe.[1][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) that reacts with the azide without the need for a toxic copper catalyst.[6][][8] This method is ideal for live-cell imaging and in vivo applications where copper toxicity is a concern.[][9]
Q3: What concentration of this compound should I use for metabolic labeling?
The optimal concentration of this compound (often used as the peracetylated form, Ac4this compound, for better cell permeability) can vary depending on the cell line and the specific analogue used.[10] A typical starting range for Ac4this compound is 25-75 µM.[10] However, concentrations as low as 10 µM have been shown to provide sufficient labeling with minimal physiological effects, while concentrations above 100 µM can induce cytotoxicity in some cell lines.[11][12] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Q4: How long should I incubate my cells with this compound?
Incubation times for metabolic labeling can range from 24 to 72 hours.[13][14] The optimal time depends on the rate of protein glycosylation and turnover in your specific cell line. A time-course experiment is recommended to determine the incubation period that yields the highest level of azide incorporation without significant cytotoxicity.
Q5: I am working with live cells. Which click reaction should I choose?
For live-cell applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the recommended method.[][9] The copper catalyst used in CuAAC can be toxic to cells, whereas SPAAC is a bioorthogonal reaction that proceeds without a metal catalyst.[][9]
Troubleshooting Guide: Low Click Chemistry Yield
Low or no product yield is a common issue in click chemistry reactions. This guide provides a systematic approach to troubleshooting these problems.
Step 1: Verify Metabolic Incorporation of this compound
Before troubleshooting the click reaction itself, it's crucial to confirm that this compound has been successfully incorporated into the cellular glycans.
Problem: Low or no incorporation of this compound.
Possible Causes & Solutions:
-
Suboptimal this compound Concentration:
-
Insufficient Incubation Time:
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal labeling period.
-
-
Cell Health and Viability:
-
Solution: Ensure cells are healthy and in the logarithmic growth phase during labeling. High concentrations of this compound analogues can be cytotoxic.[11][16] Monitor cell viability using methods like a Trypan Blue exclusion assay. Consider using less cytotoxic analogues like 1,3,4-O-Bu3this compound, which can be effective at lower concentrations.[17][18][19]
-
-
Incorrect this compound Analogue:
-
Solution: Ensure you are using a cell-permeable form, such as tetraacetylated this compound (Ac4this compound), for efficient uptake.[10]
-
Step 2: Optimize the Click Reaction Conditions (CuAAC)
If this compound incorporation is confirmed, the next step is to troubleshoot the click reaction itself. For CuAAC, several factors can impact the reaction efficiency.
Problem: Low yield in the copper-catalyzed click reaction.
Possible Causes & Solutions:
-
Inactive Copper Catalyst: The active catalytic species is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[5][20]
-
Solution:
-
Always prepare the sodium ascorbate (B8700270) solution fresh, as it degrades over time.[21]
-
Degas your solvents to remove oxygen.[21]
-
Use a stabilizing ligand, such as THPTA or BTTAA, to protect the Cu(I) from oxidation and increase reaction rate.[5][22]
-
-
-
Impure or Degraded Reagents:
-
Solution: Use high-purity reagents. Ensure your alkyne probe has not degraded.
-
-
Suboptimal Reagent Concentrations:
-
Solution: Systematically optimize the concentrations of the key components.[21] See the table below for recommended starting concentrations.
-
-
Incorrect Order of Reagent Addition:
Step 3: Optimize the Click Reaction Conditions (SPAAC)
While generally robust, SPAAC reaction yields can also be improved.
Problem: Low yield in the strain-promoted click reaction.
Possible Causes & Solutions:
-
Steric Hindrance: The azide on the glycoprotein (B1211001) may be in a sterically hindered environment.
-
Solution: Increase the reaction time and/or temperature. Consider using a smaller or more reactive cyclooctyne.
-
-
Low Reactivity of Cyclooctyne: Different cyclooctynes have different reaction kinetics.
-
Solution: Consider using a more reactive cyclooctyne derivative, such as those with electron-withdrawing groups.[8]
-
-
Reagent Instability:
-
Solution: Ensure the cyclooctyne reagent is stored properly and has not degraded.
-
Data Presentation
Table 1: Comparison of this compound Analogues for Metabolic Labeling
| This compound Analogue | Effective Concentration Range | Observed Cytotoxicity | Reference |
| Ac4this compound | 50 - 150 µM | Can be cytotoxic at concentrations > 100 µM in some cell lines.[15] | [17][18] |
| 1,3,4-O-Bu3this compound | 12.5 - 25 µM | No indications of apoptosis up to 400 µM.[17][18] | [17][18] |
Table 2: Recommended Starting Concentrations for CuAAC Reaction Components
| Component | Recommended Starting Concentration | Range for Optimization | Reference |
| Alkyne Probe | 25 µM | 10 - 100 µM | [24] |
| CuSO4 | 50 µM | 50 - 500 µM | [21][24] |
| Ligand (e.g., THPTA) | 250 µM | Ligand:Copper Ratio of 1:1 to 5:1 | [21][24] |
| Sodium Ascorbate | 2.5 mM | 1 - 10 mM | [21][24] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Ac4this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Preparation of Ac4this compound Stock Solution: Prepare a stock solution of Ac4this compound in a suitable solvent like DMSO.
-
Metabolic Labeling: Add the Ac4this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-75 µM).[10] A vehicle control (DMSO only) should be run in parallel.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions.
-
Harvesting:
-
For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation buffer.
-
For suspension cells, pellet by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS to remove any unincorporated Ac4this compound. The cells are now ready for the click reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
Note: This protocol is for labeling cell-surface glycans. The reaction should be performed at 4°C to minimize internalization of the labeling reagents.[24]
-
Prepare Click Reaction Cocktail:
-
In a microcentrifuge tube, prepare the click reaction cocktail. For a 1 mL final volume, a typical cocktail may consist of:
-
-
Cell Labeling:
-
Resuspend the this compound-labeled cells in the freshly prepared click reaction cocktail.
-
Incubate for 1-5 minutes at 4°C, protected from light if using a fluorescent probe.[24]
-
-
Washing:
-
Pellet the cells by centrifugation.
-
Wash the cells twice with ice-cold PBS containing 1% BSA to remove excess reaction components.
-
-
Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Visualizations
Caption: Experimental workflow for this compound metabolic labeling and click chemistry.
Caption: Troubleshooting decision tree for low click chemistry yield.
Caption: Metabolic incorporation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Invitrogen Click-IT this compound Metabolic Glycoprotein Labeling Reagent (tetraacetylated N-Azidoacetyl-D-Mannosamine) 5.2 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 无铜点击化学 [sigmaaldrich.com]
- 10. Ac4this compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 11. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic oligosaccharide engineering with N-Acyl functionalized ManNAc analogs: cytotoxicity, metabolic flux, and glycan-display considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jenabioscience.com [jenabioscience.com]
- 24. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing background signals in ManNaz labeling experiments.
This guide provides troubleshooting strategies and answers to frequently asked questions regarding background signals in N-azidoacetylmannosamine (ManNaz) metabolic labeling experiments. It is intended for researchers, scientists, and drug development professionals seeking to optimize their experimental workflow and data quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in this compound labeling experiments?
High background can originate from several sources. The most common is the non-specific binding of the detection probe (e.g., alkyne-fluorophore) to cellular components. In copper-free click chemistry (SPAAC), cyclooctyne-based probes can react with free thiol groups on proteins, such as cysteine residues.[1] For copper-catalyzed reactions (CuAAC), the copper(I) catalyst may mediate some non-specific binding of terminal alkynes to proteins.[1] Other significant causes include insufficient blocking, inadequate washing procedures after probe incubation, and using a probe concentration that is too high.[2][3]
Q2: My negative control, consisting of cells not treated with this compound, shows a strong fluorescent signal after incubation with the click probe. What is the cause and how can I fix it?
A high signal in the no-ManNaz control is a clear indicator of non-specific probe binding.[1][4] This suggests the fluorescent probe is interacting with cellular components independently of the azide (B81097) group.
To resolve this, consider the following steps:
-
Reduce Probe Concentration: Titrate the alkyne or cyclooctyne (B158145) probe to the lowest effective concentration.
-
Optimize Incubation Time: Shorten the incubation period for the probe.
-
Improve Washing: Increase the number and duration of wash steps after probe incubation.[2][5] Using a rocking shaker during washing may yield lower background than orbital shakers.[6]
-
Add Blocking Agents: Including Bovine Serum Albumin (BSA) or fetal calf serum in the labeling buffer can help block non-specific binding sites.[2]
Q3: How can I optimize the concentration of Ac4this compound to improve the signal-to-noise ratio?
The concentration of the azido-sugar, Ac4this compound, is critical. While manufacturers may recommend concentrations as high as 50 µM, studies have shown this can induce negative physiological effects on cells, including reduced proliferation and energy generation.[7][8][9] Conversely, a lower concentration, such as 10 µM, has been shown to provide sufficient labeling efficiency for tracking and analysis with minimal impact on cell health.[7][9][10] The optimal concentration can be cell-type dependent and should be determined empirically for your specific system.[10]
Q4: What are the best practices for the click chemistry reaction step to minimize background?
For both copper-catalyzed (CuAAC) and copper-free, strain-promoted (SPAAC) click chemistry, adherence to best practices is essential for a clean signal.
-
Use Fresh Reagents: Prepare catalyst and probe solutions fresh to ensure optimal reactivity.
-
Perform a Titration: Empirically determine the optimal concentration for your fluorescent probe.
-
Include Proper Controls: Always run a no-ManNaz negative control to assess non-specific probe binding.
-
Ensure Thorough Washing: After the click reaction, wash cells thoroughly to remove any unbound probe.[2][3]
Q5: I'm observing multiple non-specific bands in my Western blot after this compound labeling and click chemistry. How can I troubleshoot this?
Non-specific bands on a Western blot can result from issues with the click reaction or standard immunoblotting procedure.[3]
-
Click Reaction Issues: As noted, the alkyne probe may bind non-specifically to proteins, leading to unwanted bands.[1] Run a control lane with lysate from unlabeled cells that was subjected to the click reaction to identify these artifacts.
-
Immunoblotting Issues: Standard Western blot troubleshooting applies. This includes optimizing the primary and secondary antibody concentrations, increasing the stringency and duration of washes, and using an appropriate blocking buffer (e.g., 5% BSA or non-fat milk).[3][5] If detecting phosphorylated proteins, avoid milk-based blockers as they contain phosphoproteins.[3]
Q6: How do I account for cellular autofluorescence when analyzing my results by microscopy or flow cytometry?
Cellular autofluorescence can obscure the specific signal from your labeled glycoproteins. To mitigate this:
-
Use an Unlabeled Control: Always analyze a sample of cells that has not been treated with this compound or any fluorescent probe to establish the baseline autofluorescence.
-
Choose Far-Red Dyes: Select fluorophores that excite and emit in the far-red or near-infrared spectrum, where cellular autofluorescence is typically lower.
-
Use Bright Fluorophores: A brighter probe can help increase the signal-to-noise ratio over the endogenous background.
-
Apply Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the specific fluorescent signal from the broad-spectrum autofluorescence.
Troubleshooting Guides and Data
Data Presentation: Optimizing Ac4this compound Concentration
The ideal concentration of Ac4this compound balances labeling efficiency with cell viability. High concentrations can be cytotoxic.[7][9] The following table summarizes findings on concentration effects.
| Ac4this compound Concentration | Observed Effect | Recommendation | Source |
| 50 µM | Recommended by some manufacturers but shown to reduce cell proliferation, migration, and energy generation capacity. | Use with caution; may introduce physiological artifacts. | [7][9] |
| 20-50 µM | Rapid reduction in cell invasion ability observed. | Not recommended for experiments sensitive to cell physiology. | [7] |
| 10 µM | Showed the least effect on cellular systems while providing sufficient labeling efficiency for analysis. | Suggested as an optimal starting concentration for in vivo cell labeling and tracking. | [7][8][9] |
Experimental Protocols
Protocol 1: Optimizing Ac4this compound Concentration
This protocol helps determine the ideal Ac4this compound concentration for your cell line.
-
Cell Seeding: Plate your cells at a consistent density across multiple wells or plates.
-
Metabolic Labeling: Prepare media containing a range of Ac4this compound concentrations (e.g., 0 µM, 5 µM, 10 µM, 25 µM, 50 µM). Culture cells in these media for a period consistent with your planned experiment (e.g., 48-72 hours).
-
Cell Viability Assay: Assess cell health and proliferation across the different concentrations using a standard method (e.g., CCK-8, Trypan Blue exclusion).
-
Click Reaction: Harvest the cells and perform a copper-free click reaction using a consistent, non-saturating concentration of a DBCO-fluorophore.
-
Analysis: Analyze the fluorescence intensity of the cell populations using flow cytometry or fluorescence microscopy.
-
Selection: Choose the highest concentration of Ac4this compound that provides a robust signal without significantly impacting cell viability.
Protocol 2: Copper-Free Click Chemistry (SPAAC) for Cell Surface Labeling
This protocol is for labeling live cells after metabolic incorporation of this compound.
-
Metabolic Labeling: Culture cells with the optimized concentration of Ac4this compound for 48-72 hours.
-
Harvest and Wash: Gently harvest the cells. Wash them twice with ice-cold, serum-free media or PBS containing 1% BSA to remove unbound sugar.
-
Probe Incubation: Resuspend the cells in fresh, serum-free media. Add the DBCO- or DIBO-conjugated fluorescent probe to its final, optimized concentration. Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
Final Washes: Wash the cells three times with media or PBS containing 1% BSA to remove excess fluorescent probe.
-
Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy. If required, cells can be fixed after the final wash step.
Visual Guides
This compound Labeling and Detection Workflow
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. neb.com [neb.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Protocol for detecting glycoRNAs using metabolic labeling and northwestern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing the Effects of ManNAz in Cellular Experiments
Welcome to the technical support center for researchers utilizing N-azidoacetylmannosamine (ManNAz) and its derivatives (like Ac4this compound) for metabolic glycoengineering. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the potential off-target effects of this compound on cellular functions and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, azide-modified derivative of the natural monosaccharide N-acetyl-D-mannosamine (ManNAc). When introduced to cells, its acetylated form, Ac4this compound, readily crosses the cell membrane. Inside the cell, esterases remove the acetyl groups, and the resulting this compound enters the sialic acid biosynthetic pathway.[1] This leads to the production of an azide-modified sialic acid (SiaNAz), which is then incorporated into cell surface glycoproteins and glycolipids.[1][2] The exposed azide (B81097) group serves as a chemical handle for bioorthogonal "click chemistry" reactions, allowing for the attachment of fluorescent probes or other molecules for visualization and analysis.[1][3]
Q2: Can this compound affect normal cellular functions?
A2: Yes, particularly at higher concentrations, this compound and its analogs can impact cellular physiology. Studies have shown that concentrations around 50 μM of Ac4this compound can lead to a reduction in cellular functions such as energy generation, cell migration, and ion channel activity.[4][5] It can also decrease cell proliferation and invasion ability.[4]
Q3: What are the common signs of this compound-induced cellular stress?
A3: Common indicators of cellular stress due to this compound treatment include:
-
Changes in cell morphology.
-
Increased apoptosis or necrosis, which can be measured by assays like LDH release.[7][8]
-
Decreased mitochondrial membrane potential.[4]
-
Alterations in gene expression, particularly those related to inflammation, immune response, and metabolism.[4]
Q4: What is the recommended concentration of Ac4this compound for metabolic labeling?
A4: The optimal concentration can be cell-type dependent and should be empirically determined.[9] However, multiple studies suggest that a concentration of 10 μM Ac4this compound often provides sufficient labeling efficiency for tracking and proteomic analysis while having a minimal effect on cellular systems.[4][5][9] This is significantly lower than the 40-50 μM recommended in some initial protocols.[4]
Q5: Are there alternatives to Ac4this compound that are less cytotoxic?
A5: Yes, researchers have developed other ManNAc analogs. For instance, tributanoylated N-azidoacetylmannosamine (1,3,4-O-Bu3this compound) has been shown to effectively label cellular sialoglycans at concentrations 3 to 5-fold lower than Ac4this compound (e.g., 12.5 to 25 μM) and exhibits lower cytotoxicity.[3]
Troubleshooting Guides
Issue 1: Decreased Cell Viability or Proliferation After Ac4this compound Treatment
Symptoms:
-
Reduced cell count compared to control cultures.
-
Increased number of floating/dead cells.
-
Slower population doubling time.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Ac4this compound Concentration | The most common cause of cytotoxicity is a high concentration of the labeling reagent. Reduce the Ac4this compound concentration. Start with a titration experiment from 5 µM to 25 µM to find the lowest effective concentration for your cell type and experimental goals. A concentration of 10 µM is often a good starting point.[4][5][9] |
| Prolonged Incubation Time | Long exposure to Ac4this compound can exacerbate cytotoxic effects. Optimize the incubation time. For many cell lines, a 24-48 hour incubation is sufficient for adequate labeling. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to metabolic labeling reagents. If reducing concentration and time is not sufficient, consider using a less cytotoxic alternative like 1,3,4-O-Bu3this compound.[3] |
| Suboptimal Culture Conditions | Pre-existing cellular stress can be amplified by Ac4this compound. Ensure your cells are healthy and in the logarithmic growth phase before adding the labeling reagent. Maintain optimal culture conditions (e.g., pH, CO2, humidity).[10] |
Issue 2: Inefficient Labeling or Low Signal Intensity
Symptoms:
-
Weak fluorescence signal after click chemistry reaction.
-
Low incorporation of the azide group detected by western blot or mass spectrometry.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Ac4this compound Concentration | While high concentrations are toxic, a concentration that is too low will result in poor labeling. If you have already optimized for viability and the signal is still low, you may need to slightly increase the concentration or the incubation time. |
| Inefficient Cellular Uptake/Metabolism | The efficiency of the sialic acid biosynthetic pathway can vary between cell types. Ensure that the cells are metabolically active. Changing to a different analog, such as an alkynyl-modified sugar (e.g., Ac4ManNAl), might improve labeling efficiency in some cell lines.[11] |
| Click Chemistry Reaction Failure | The issue may lie with the detection step rather than the metabolic labeling. Ensure all click chemistry reagents are fresh and used at the correct concentrations. Optimize the reaction conditions (e.g., catalyst concentration, reaction time, temperature). |
| Low Abundance of Sialoglycans | The target glycans may be of low abundance in your cell type. Confirm the presence of sialylated glycans in your system through other methods like lectin staining if possible. |
Experimental Workflow for Optimizing Ac4this compound Labeling
Caption: Workflow for optimizing Ac4this compound concentration.
Quantitative Data Summary
Table 1: Effect of Ac4this compound Concentration on Cellular Functions in A549 Cells
| Concentration | Cell Growth Rate (vs. Control) | Migration Ability (vs. Control) | Invasion Ability (vs. Control) | Mitochondrial Membrane Potential (JC-1 Green/Red Ratio) |
| 10 µM | ~100% | Not significantly different | Not significantly different | Slightly increased vs. control |
| 20 µM | Not specified | Decreased | Rapidly reduced (P < 0.05) | Increased vs. control |
| 50 µM | Decreased by 10% | Significantly decreased | Rapidly reduced (P < 0.05) | ~5-fold increase vs. control |
Data summarized from a study on A549 human lung adenocarcinoma cells.[4]
Table 2: Comparison of Labeling Efficiency for Different ManNAc Analogs
| Cell Line | Analog | Concentration for Effective Labeling |
| Jurkat, SW 1990, MDA-MB-231, CHO, PANC-1 | Ac4this compound | 50 - 150 µM |
| Jurkat, SW 1990, MDA-MB-231, CHO, PANC-1 | 1,3,4-O-Bu3this compound | 12.5 - 25 µM |
| LNCaP (Prostate Cancer) | Ac4this compound | 50 µM (results in lower % incorporation) |
| LNCaP (Prostate Cancer) | Ac4ManNAl | 50 µM (results in up to 78% incorporation) |
Data compiled from multiple studies to illustrate relative efficiencies.[3][11]
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8
This protocol is adapted from methodologies used to assess the cytotoxicity of Ac4this compound.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of Ac4this compound (e.g., 0, 5, 10, 25, 50 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 3 days) at 37°C.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is based on assays used to measure mitochondrial dysfunction following Ac4this compound treatment.[4]
-
Cell Culture and Treatment: Culture and treat cells with the desired concentrations of Ac4this compound as described above.
-
Staining: After treatment, harvest the cells and wash them with PBS. Resuspend the cells in medium containing JC-1 dye at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells with the JC-1 dye for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells to remove excess dye.
-
Analysis: Analyze the cells using a flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (JC-1 aggregates), while apoptotic or stressed cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Quantification: The ratio of green to red fluorescence is used as an indicator of mitochondrial depolarization. An increase in this ratio signifies a loss of mitochondrial membrane potential.[4]
Signaling Pathway
This compound Metabolism and Incorporation into Sialoglycans
Caption: Simplified sialic acid biosynthesis pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Human sinonasal explant system for testing cytotoxicity of intranasal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 11. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac4ManNAz Handling and Storage
This guide provides best practices for dissolving and storing Ac4ManNAz, along with troubleshooting tips for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Ac4this compound?
A1: Ac4this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions.[1][2][3][4][5] It is also soluble in dimethylformamide (DMF) and methanol.[2][5] For cell culture experiments, DMSO is widely used to prepare concentrated stock solutions that can then be diluted in culture media.[6]
Q2: How do I prepare a stock solution of Ac4this compound?
A2: To prepare a stock solution, dissolve the solid Ac4this compound in the chosen solvent, such as DMSO, to your desired concentration.[5] It is recommended to purge the solvent with an inert gas before dissolving the compound.[5] For some sources, sonication may be recommended to ensure complete dissolution.[3] Always refer to the manufacturer's product data sheet for specific instructions.
Q3: What are the recommended storage conditions for solid Ac4this compound?
A3: Solid Ac4this compound should be stored at -20°C.[2][4][5] Under these conditions, it is stable for at least three to four years.[3][5]
Q4: How should I store stock solutions of Ac4this compound?
A4: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C. When stored at -20°C, the solution is typically stable for at least one month.[1] For longer-term storage, -80°C is recommended, where it can be stable for up to a year.[1][3]
Q5: What is the recommended working concentration of Ac4this compound for metabolic labeling in cell culture?
A5: The optimal concentration of Ac4this compound can vary depending on the cell type and experimental goals. However, a common starting range is between 10 µM and 50 µM.[6][7] Some manufacturers recommend a concentration range of 25-75 μM for metabolic labeling.[2][8] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay, as higher concentrations (e.g., 50 µM) have been shown to potentially impact cellular functions like proliferation and migration in some cell types.[6][7]
Troubleshooting Guide
Problem 1: Ac4this compound powder is difficult to dissolve.
-
Possible Cause: The solvent may not be of high quality, or the compound may require more energy to dissolve.
-
Solution:
Problem 2: Precipitate forms in the stock solution during storage.
-
Possible Cause: The storage temperature may have fluctuated, or the concentration of the stock solution may be too high for the storage conditions.
-
Solution:
-
Ensure a stable storage temperature of -20°C or -80°C.
-
Before use, gently warm the aliquot to room temperature and vortex to ensure any precipitate is redissolved.
-
Consider preparing a slightly lower concentration stock solution if precipitation is a recurring issue.
-
Problem 3: Inconsistent experimental results after using a stored stock solution.
-
Possible Cause: The Ac4this compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution:
-
Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1]
-
Prepare fresh stock solutions more frequently if you suspect degradation.
-
Verify the stability of your stock solution under your specific storage conditions.
-
Quantitative Data Summary
Table 1: Solubility of Ac4this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (232.36 mM)[1] | Hygroscopic DMSO can affect solubility; use newly opened DMSO.[1] Sonication is recommended.[3] |
| 252.5 mg/mL (586.7 mM)[3] | ||
| Soluble to 100 mM[4][8] | ||
| Approx. 2 mg/mL[5] | ||
| Dimethylformamide (DMF) | Soluble[2][5] | Approx. 2 mg/mL[5] |
| Methanol (MeOH) | Soluble[2] | |
| Ethanol | Slightly soluble[5] |
Table 2: Storage and Stability of Ac4this compound
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 3 years[3], ≥ 4 years[5] |
| Stock Solution in Solvent | -20°C | 1 month[1] |
| -80°C | 6 months[1], 1 year[3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of Ac4this compound in DMSO
-
Materials:
-
Ac4this compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid Ac4this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of Ac4this compound. The molecular weight of Ac4this compound is approximately 430.37 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need 43.04 mg.
-
In a sterile tube, add the appropriate volume of anhydrous DMSO. It is good practice to purge the DMSO with an inert gas for a few minutes before use.
-
Add the weighed Ac4this compound to the DMSO.
-
Vortex the solution until the solid is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.
-
Aliquot the stock solution into smaller, single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ac4this compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 3. Ac4this compound | Cell Labeling | TargetMol [targetmol.com]
- 4. rndsystems.com [rndsystems.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
Technical Support Center: Overcoming Challenges in ManNAz Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during ManNAz (N-azidoacetylmannosamine) labeling of specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling and what is it used for?
A1: this compound is a chemically modified mannosamine (B8667444) sugar that can be fed to cells. It is metabolized through the sialic acid biosynthesis pathway and incorporated into cell surface glycans. The azide (B81097) group on this compound serves as a bioorthogonal chemical reporter, allowing for the covalent attachment of probes for visualization, tracking, and proteomic analysis of cells and glycoproteins.[1][2] This two-step labeling process first involves metabolic incorporation of the azido (B1232118) sugar, followed by a highly specific "click chemistry" reaction with a fluorescent probe or affinity tag.[1][3]
Q2: What are the key steps in a typical this compound labeling workflow?
A2: A standard this compound labeling experiment involves:
-
Metabolic Labeling: Incubating cells with Ac4this compound, a cell-permeable precursor to this compound.
-
Chemoselective Ligation: Reacting the azide-labeled cells with a probe containing a complementary functional group (e.g., DBCO, alkyne) via a click chemistry reaction.
-
Washing: Removing excess probe.
-
Downstream Analysis: Analyzing the labeled cells using techniques such as flow cytometry, fluorescence microscopy, or mass spectrometry.[4]
Q3: Which is better to use, this compound or its peracetylated form, Ac4this compound?
A3: For most cell culture applications, the peracetylated form, tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4this compound), is recommended. The acetyl groups increase its membrane permeability, allowing it to readily enter cells. Once inside, cellular esterases remove the acetyl groups, trapping the this compound for metabolic incorporation.[5]
Troubleshooting Guide
Problem 1: Low or No Labeling Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Ac4this compound Concentration | The optimal concentration of Ac4this compound is cell-type dependent and should be determined empirically.[6][7] Start with a concentration range of 10-50 µM. Higher concentrations (up to 100 µM) may increase signal but can also lead to cytotoxicity in some cell lines.[5][7] For sensitive cell types like primary neurons or stem cells, lower concentrations (e.g., 10 µM) are advisable to minimize physiological effects.[1][8][9] |
| Insufficient Incubation Time | Incubation times can range from 24 to 72 hours.[10][11] Longer incubation times generally lead to higher incorporation but must be balanced with potential cytotoxicity. Optimization of the incubation period is recommended for each cell type and experimental goal.[12][13][14][15][16] |
| Inefficient Click Chemistry Reaction | Ensure the click chemistry reagents are fresh and properly prepared. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst is crucial and can be generated in situ from CuSO4 using a reducing agent like sodium ascorbate (B8700270).[17][18] The use of a copper-chelating ligand can improve reaction efficiency.[10] For copper-free click chemistry (SPAAC), ensure the cyclooctyne (B158145) probe (e.g., DBCO) is used at an appropriate concentration (e.g., 100 µM).[3][19] |
| Low Sialic Acid Metabolism in the Cell Type | Some cell types may have inherently low rates of sialic acid biosynthesis. In such cases, consider using alternative metabolic labeling strategies, such as those targeting other glycan types with analogs like Ac4GalNAz or Ac4GlcNAz.[20] |
| Cell Health Issues | Poor cell health can negatively impact metabolic activity, including the uptake and incorporation of this compound. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Problem 2: High Background or Off-Target Labeling
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Non-specific Probe Binding | Ensure thorough washing steps after the click chemistry reaction to remove any unbound fluorescent probe. Including a blocking step with a protein-containing buffer (like BSA) before adding the probe may also help reduce non-specific binding. |
| Probe Reactivity with Other Cellular Components | While click chemistry is highly specific, some side reactions can occur. For instance, cyclooctyne probes used in SPAAC can sometimes react with cysteine residues in proteins.[21] Using a lower probe concentration or a different probe chemistry may mitigate this. |
| Contamination with Free Azide | If using buffers containing sodium azide (NaN3) as a preservative, be aware that it can compete with the metabolically incorporated azide in the click reaction, reducing labeling efficiency.[21] It is best to use azide-free buffers for the click chemistry step. |
| Cytosolic Labeling with Ac4this compound | In some cell lines, Ac4this compound can lead to strong and diffuse nuclear and cytosolic labeling.[5] If only cell-surface labeling is desired, using a cell-impermeable click chemistry probe can help ensure that only surface-exposed azides are labeled.[22] |
Problem 3: Cell Toxicity or Altered Physiology
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Ac4this compound Concentration | High concentrations of Ac4this compound (typically above 50-100 µM) can be toxic to some cell lines, affecting proliferation, viability, and other cellular functions.[1][5][6][7] A study on A549 cells showed that 50 µM Ac4this compound reduced cellular functions like energy generation and infiltration ability.[1][8] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.[6] For many applications, 10 µM Ac4this compound has been shown to provide sufficient labeling with minimal physiological effects.[1][8] |
| Toxicity of Click Chemistry Reagents | The copper catalyst used in CuAAC can be toxic to cells.[10] Minimize incubation time with the copper catalyst and use the lowest effective concentration. Alternatively, use copper-free click chemistry (SPAAC) which is generally more biocompatible. |
| Perturbation of Natural Glycosylation | The introduction of an unnatural sugar can potentially alter natural glycosylation patterns and cellular functions that depend on them.[23] It is important to include appropriate controls, such as cells treated with the natural sugar (ManNAc), to assess any phenotypic changes induced by this compound labeling. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations of Ac4this compound for Various Cell Lines
| Cell Line | Recommended Concentration (µM) | Incubation Time (hours) | Observations | Reference |
| A549 | 10 - 50 | 72 | 50 µM led to reduced cellular function; 10 µM was optimal with sufficient labeling and minimal physiological effects. | [1][8] |
| Jurkat | 10 - 50 | 48 - 72 | 50 µM was toxic; 10 µM was used for labeling studies. In another study, 50 µM was used for 72 hours. | [10][11] |
| HeLa | 50 | 48 | This compound was used to successfully label secreted proteins. | |
| HT29, HCT116, CCD841CoN | 50 | 48 | 100 µM reduced cellular growth by approximately 40%. | [5] |
| Various (KB, U87MG, MCF-7, MDA-MB-468, MDA-MB-436) | 50 | 72 | Successful azide group generation was observed in all cell types. | [19][23] |
Experimental Protocols
Protocol 1: General Metabolic Labeling with Ac4this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the incubation period.
-
Preparation of Ac4this compound Stock: Prepare a stock solution of Ac4this compound in a sterile solvent such as DMSO or ethanol.
-
Metabolic Labeling: Add the Ac4this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM).
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions.
-
Harvesting: After incubation, gently wash the cells with PBS to remove any unincorporated Ac4this compound. The cells are now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
-
Prepare Reagents:
-
Alkyne probe (e.g., biotin-alkyne, fluorescent alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA) - optional but recommended
-
-
Reaction Cocktail: Prepare a fresh reaction cocktail containing the alkyne probe, CuSO4, and the ligand in a biocompatible buffer.
-
Labeling: Add the freshly prepared sodium ascorbate to the reaction cocktail and immediately add the complete mixture to the azide-labeled cells.
-
Incubation: Incubate for a short period (e.g., 5-30 minutes) at room temperature or 4°C.[10]
-
Washing: Wash the cells thoroughly with buffer to remove the catalyst and excess probe.
-
Analysis: Proceed with downstream analysis.
Visualizations
Caption: General experimental workflow for this compound metabolic labeling and subsequent detection.
Caption: Troubleshooting decision tree for low or no this compound labeling signal.
References
- 1. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 3. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hippocampal neural stem cells are more susceptible to the neurotoxin BMAA than primary neurons: effects on apoptosis, cellular differentiation, neurite outgrowth, and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Optimization of incubation duration of culture media in microbiology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nanocomposix.com [nanocomposix.com]
- 15. Optimization of the incubation parameters for biogenic synthesis of WO3 nanoparticles using Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Optimal Blood Culture Incubation Time To Maximize Clinically Relevant Results from a Contemporary Blood Culture Instrument and Media System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Click Chemistry [organic-chemistry.org]
- 19. thno.org [thno.org]
- 20. [Comparison of the performance of secretome analysis based on metabolic labeling by three unnatural sugars] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. help.lumiprobe.com [help.lumiprobe.com]
- 22. researchgate.net [researchgate.net]
- 23. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of ManNaz in Metabolic Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of N-azidoacetylmannosamine (ManNaz) and its peracetylated form (Ac4this compound) during metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for metabolic labeling?
N-azidoacetylmannosamine (this compound) is a synthetic, azide-modified monosaccharide. Its peracetylated form, Ac4this compound, is more cell-permeable.[1] Once inside the cell, Ac4this compound is deacetylated to this compound and enters the sialic acid biosynthetic pathway.[1][2] This results in the metabolic incorporation of the corresponding azide-modified sialic acid (SiaNAz) into glycoproteins on the cell surface.[3] The azide (B81097) group serves as a bioorthogonal handle for "click chemistry," allowing for the covalent attachment of reporter molecules like fluorescent probes or biotin (B1667282) for visualization and analysis.[2][3]
Q2: What are the known off-target effects of this compound?
High concentrations of Ac4this compound can lead to a range of off-target effects, impacting cellular physiology.[4][5] Studies have shown that concentrations around 50 μM can reduce major cellular functions, including:
-
Decreased energy generation capacity[4]
-
Reduced cellular infiltration ability[4]
-
Altered membrane channel activity[4]
-
Induction of apoptosis and immune responses[4]
-
Inhibition of the cell cycle and proliferation[4]
-
Modulation of signaling pathways such as MAPK, WNT, and PI3K-Akt[4]
Another potential off-target effect is the non-enzymatic reaction of per-O-acetylated sugars with cysteine residues on proteins, leading to artificial S-glycosylation and potential background signals in downstream analysis.[6][7]
Q3: How can I minimize the off-target effects of this compound?
The primary strategy to minimize off-target effects is to optimize the concentration of Ac4this compound. Research suggests that a concentration of 10 μM Ac4this compound provides sufficient labeling efficiency for cell tracking and proteomic analysis while having the least impact on cellular systems.[4][5] It is also recommended to minimize incubation times where possible to reduce the chances of off-target reactions.[7]
Q4: Are there any alternatives to this compound for metabolic labeling of sialic acids?
Yes, N-pentynoyl-D-mannosamine (Ac4ManNAl) is an alkyne-containing analog that can also be used for metabolic labeling of sialic acids.[8] In some studies, Ac4ManNAl has shown greater labeling efficiency than Ac4this compound.[8] The choice of analog may depend on the specific cell type and experimental goals.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal or non-specific labeling | 1. Ac4this compound concentration is too high, leading to off-target reactions (e.g., S-glycosylation).[6][7]2. Incubation time is too long. | 1. Perform a dose-response experiment to determine the lowest effective concentration of Ac4this compound. Start with a concentration of 10 μM, which has been shown to minimize off-target effects while maintaining good labeling efficiency.[4][5]2. Reduce the incubation time to the minimum required for sufficient labeling. |
| Observed cellular toxicity (e.g., reduced proliferation, apoptosis) | Ac4this compound concentration is cytotoxic. High concentrations (e.g., 50 μM) have been shown to negatively impact cellular functions.[4] | 1. Lower the Ac4this compound concentration to 10 μM or below.[4][5]2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at different Ac4this compound concentrations to determine the optimal non-toxic concentration for your specific cell line. |
| Inconsistent or low labeling efficiency | 1. Ac4this compound concentration is too low.2. Incubation time is insufficient.3. Cell type-specific differences in metabolic uptake and incorporation. | 1. While high concentrations can be toxic, very low concentrations may not yield a detectable signal. Titrate the Ac4this compound concentration (e.g., 5 µM, 10 µM, 25 µM) to find the optimal balance between labeling efficiency and cell health.2. Optimize the incubation time (e.g., 24h, 48h, 72h).3. Recognize that optimal labeling conditions can be cell-type dependent and may require empirical determination.[9] |
| Alterations in cellular signaling pathways | This compound is known to modulate pathways like MAPK and PI3K-Akt.[4] | 1. Use the lowest effective concentration of Ac4this compound (ideally 10 μM).[4]2. If studying these specific pathways, consider performing control experiments to account for any potential effects of this compound itself. This could include a vehicle-only control and a positive control for pathway activation/inhibition. |
Quantitative Data Summary
Table 1: Effect of Ac4this compound Concentration on Cellular Functions in A549 Cells
| Concentration of Ac4this compound | Effect on Mitochondrial Membrane Potential (JC-1 Assay) | Gene Expression Changes (Compared to Control) | Impact on Cellular Functions |
| 10 μM | Minimal change compared to control.[4] | Least number of differentially expressed genes.[4] | No significant changes in physiological and biochemical properties.[4] |
| 50 μM | 5-fold increase in depolarized mitochondria (green JC-1 monomer).[4] | Significant up- and down-regulation of genes involved in apoptosis, immune response, cell cycle, and proliferation.[4] | Reduction in energy generation, cellular infiltration, and channel activity.[4] |
Table 2: Labeling Efficiency at Different Ac4this compound Concentrations
| Concentration of Ac4this compound | Western Blot Analysis of Labeled Proteins | Cell Imaging | Flow Cytometry (FACS) Analysis |
| 10 μM | Distinguishable from higher concentrations.[4] | Distinguishable from higher concentrations.[4] | Similar intensity to higher concentrations.[4] |
| >10 μM | Higher signal intensity.[4] | Higher signal intensity.[4] | Similar intensity to 10 µM.[4] |
Experimental Protocols
Protocol 1: Optimization of Ac4this compound Concentration for Metabolic Labeling
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Ac4this compound Stock Solution: Dissolve Ac4this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Treatment: Prepare a range of Ac4this compound concentrations (e.g., 0 µM, 5 µM, 10 µM, 25 µM, 50 µM) in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all conditions. Remove the old medium from the cells and add the medium containing the different concentrations of Ac4this compound.
-
Incubation: Incubate the cells for a desired period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
Cell Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT assay or trypan blue exclusion to determine the highest non-toxic concentration.
-
Labeling Efficiency Assessment:
-
Click Chemistry Reaction: Wash the cells with PBS. Perform a click chemistry reaction by incubating the cells with a fluorescently-labeled alkyne (e.g., DBCO-Cy5) in a biocompatible buffer.
-
Analysis: Analyze the labeling efficiency by:
-
Fluorescence Microscopy: Visualize the fluorescence signal on the cells.
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell population.
-
Western Blot: Lyse the cells, separate proteins by SDS-PAGE, and detect biotinylated proteins (if a biotin-alkyne was used for the click reaction) using streptavidin-HRP.
-
-
-
Data Analysis: Determine the optimal Ac4this compound concentration that provides a strong labeling signal with minimal impact on cell viability.
Visualizations
Caption: Metabolic pathway of Ac4this compound for glycoprotein labeling.
Caption: Troubleshooting workflow for minimizing this compound off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Invitrogen Click-IT this compound Metabolic Glycoprotein Labeling Reagent (tetraacetylated N-Azidoacetyl-D-Mannosamine) 5.2 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 8. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Metabolic Glycan Labeling: ManNAz and its Alternatives
In the dynamic field of glycobiology, metabolic labeling has emerged as a powerful tool for researchers, scientists, and drug development professionals to investigate the intricate roles of glycans in cellular processes. This guide provides an objective comparison of N-azidoacetylmannosamine (ManNAz) with other commonly used metabolic labeling reagents, including its acetylated form (Ac4this compound), N-azidoacetylgalactosamine (GalNAz), and N-azidoacetylglucosamine (GlcNAz). By presenting experimental data, detailed protocols, and visual aids, this guide aims to equip researchers with the knowledge to select the optimal reagent for their specific experimental needs.
Performance Comparison of Metabolic Labeling Reagents
The choice of a metabolic labeling reagent significantly impacts the efficiency and specificity of glycan labeling. The following table summarizes key quantitative and qualitative performance characteristics of this compound and its alternatives based on published experimental data.
| Feature | This compound | Ac4this compound | GalNAz | GlcNAz |
| Primary Labeled Glycans | Sialoglycans | Sialoglycans | O-GlcNAc, Mucin-type O-glycans | O-GlcNAc, N-glycans |
| Metabolic Pathway | Sialic Acid Biosynthesis | Sialic Acid Biosynthesis | Hexosamine Salvage & Epimerization | Hexosamine Salvage Pathway |
| Cell Permeability | Active transport | Enhanced by peracetylation | Enhanced by peracetylation | Enhanced by peracetylation |
| Typical Concentration | 500 µM (unprotected) | 10-100 µM | 25-200 µM | 200 µM |
| Labeling Efficiency | Generally lower than Ac4this compound | High for sialoglycans | Robust for O-GlcNAc | Lower for O-GlcNAc than GalNAz |
| Reported Cytotoxicity | Low | Can occur at higher concentrations (>50 µM)[1][2][3][4] | Generally low | Generally low |
| Key Advantage | More direct precursor | High labeling efficiency for sialic acids | Efficiently labels O-GlcNAc | Targets GlcNAc-containing structures |
| Key Disadvantage | Lower cell permeability | Potential for cytotoxicity at high concentrations | Can be epimerized to UDP-GlcNAz | Less efficient for O-GlcNAc labeling than GalNAz[5] |
Visualizing the Metabolic Pathways
To understand how these reagents are incorporated into cellular glycans, it is essential to visualize their respective metabolic pathways.
Caption: Sialic Acid Biosynthesis Pathway for this compound/Ac4this compound.
This diagram illustrates the metabolic route of this compound and Ac4this compound through the sialic acid biosynthesis pathway, leading to the incorporation of azido-sialic acid (SiaNAz) into sialoglycans.[6][7][8][9][10]
Caption: O-GlcNAcylation Pathway for GalNAz/GlcNAz.
This diagram shows the metabolic fate of GalNAz and GlcNAz. GalNAz can be converted to UDP-GlcNAz via the epimerase GALE, leading to the labeling of O-GlcNAcylated proteins by OGT.[11][12][13][14][15]
Experimental Workflow
A typical metabolic labeling experiment followed by detection via click chemistry involves several key steps, as outlined in the workflow below.
Caption: General Experimental Workflow.
This diagram outlines the sequential steps of a metabolic glycoengineering experiment, from labeling to various downstream analyses.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments.
Protocol 1: Metabolic Labeling of Cultured Cells
Materials:
-
Metabolic labeling reagent (this compound, Ac4this compound, GalNAz, or GlcNAz)
-
Appropriate cell culture medium and supplements
-
Sterile DMSO (for acetylated sugars)
-
Cell culture plates or flasks
Procedure:
-
Prepare Stock Solution: Dissolve acetylated sugars (Ac4this compound, Ac4GalNAz, Ac4GlcNAz) in sterile DMSO to create a 10-100 mM stock solution. This compound can be dissolved directly in culture medium. Store stock solutions at -20°C.
-
Cell Seeding: Seed cells in the desired culture vessel and allow them to adhere and reach approximately 50-70% confluency.
-
Metabolic Labeling:
-
For acetylated sugars, dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 10-100 µM for Ac4this compound, 25-200 µM for Ac4GalNAz/Ac4GlcNAz).
-
For this compound, add the appropriate volume of the stock solution directly to the culture medium (e.g., 500 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the metabolic labeling reagent.
-
Include a vehicle control (e.g., DMSO for acetylated sugars) in parallel.
-
-
Incubation: Culture the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar. The optimal incubation time will depend on the cell type and the turnover rate of the glycans of interest.
-
Cell Harvesting: After incubation, wash the cells two to three times with ice-cold PBS to remove any unincorporated reagent. Proceed immediately to downstream applications or cell lysis.
Protocol 2: Detection of Labeled Glycans by Flow Cytometry
Materials:
-
Metabolically labeled cells
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., containing copper (II) sulfate, a reducing agent, and a copper-chelating ligand for CuAAC)
-
Alkyne-fluorophore conjugate
-
Flow cytometer
Procedure:
-
Harvest and Fix Cells: Harvest the metabolically labeled and control cells. Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash: Wash the cells twice with PBS.
-
Permeabilization (Optional): If detecting intracellular glycans, permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Click Reaction:
-
Resuspend the cells in the click chemistry reaction buffer.
-
Add the alkyne-fluorophore conjugate to the cell suspension.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Wash: Wash the cells three times with PBS.
-
Analysis: Resuspend the cells in an appropriate buffer and analyze by flow cytometry, measuring the fluorescence intensity in the appropriate channel.[16]
Protocol 3: Detection of Labeled Glycans by Western Blot
Materials:
-
Metabolically labeled cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reaction buffer
-
Alkyne-biotin conjugate
-
Streptavidin-HRP conjugate
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Lyse the metabolically labeled and control cells in lysis buffer. Determine the protein concentration of the lysates.
-
Click Reaction:
-
To a defined amount of protein lysate, add the click chemistry reaction buffer.
-
Add the alkyne-biotin conjugate.
-
Incubate for 1-2 hours at room temperature.
-
-
SDS-PAGE and Western Blotting:
-
Separate the biotin-labeled proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Detection:
Conclusion
The selection of a metabolic labeling reagent is a critical decision in the design of experiments aimed at studying glycosylation. This compound and its acetylated counterpart, Ac4this compound, are excellent choices for investigating sialoglycans. GalNAz has proven to be a robust tool for labeling O-GlcNAcylated proteins and mucin-type O-glycans, while GlcNAz offers a means to study a broader range of GlcNAc-containing structures. By carefully considering the specific research question, the target glycans, and the experimental system, researchers can leverage the power of metabolic glycoengineering to gain deeper insights into the complex world of glycobiology.
References
- 1. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The enzymes of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 12. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac4ManNAz vs. Other Unnatural Sugars for Glycan Labeling: A Comparative Guide
In the rapidly evolving fields of chemical biology and drug development, the ability to visualize, track, and understand the function of glycans is paramount. Metabolic glycan labeling has emerged as a powerful technique for this purpose, allowing researchers to introduce bioorthogonal chemical reporters into cellular glycans. Among the various unnatural sugars utilized for this technique, Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) has been a workhorse for the specific labeling of sialylated glycans. However, a growing arsenal (B13267) of alternative unnatural sugars offers distinct advantages for labeling different glycan classes or improving labeling efficiency and specificity. This guide provides an objective comparison of Ac4this compound with other commonly used unnatural sugars, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Key Performance Indicators of Azide-Modified Sugars
To facilitate a rapid comparison, the following table summarizes the key performance characteristics of Ac4this compound and other widely used azide- and alkyne-modified monosaccharides based on published experimental data.
| Feature | Ac4this compound | Ac4GlcNAz | Ac4GalNAz | Ac4ManNAl |
| Primary Incorporation Pathway | Sialic Acid Biosynthesis[1][2] | Hexosamine Salvage Pathway[1] | Galactose Metabolism & Hexosamine Salvage Pathway[1] | Sialic Acid Biosynthesis[3] |
| Primary Labeled Glycans | Sialoglycans[1][2] | O-GlcNAc modified proteins, N-glycans, O-glycans[1] | Mucin-type O-glycans, O-GlcNAc modified proteins[1][4] | Sialoglycans[3] |
| Metabolic Labeling Efficiency | High in many cell types for sialic acid labeling.[1] | Generally lower than Ac4this compound and Ac4GalNAz for cell surface labeling.[1] | High for mucin-type O-glycans; can be efficiently converted to UDP-GlcNAz leading to robust O-GlcNAc labeling.[1][5] | Substantially more efficient than Ac4this compound for sialic acid labeling in several cell lines and in vivo.[3] |
| Potential Cytotoxicity | Can exhibit cytotoxicity at higher concentrations (e.g., >50 µM), affecting cell proliferation, migration, and metabolism.[6][7][8] | Generally considered to have low cytotoxicity at typical working concentrations. | Can have cytotoxic effects at higher concentrations. | Reported to have low cytotoxicity. |
| Off-Target Labeling | Per-O-acetylated sugars can react with cysteine residues, causing artificial S-glycosylation.[9] | Can also lead to non-enzymatic S-glycosylation.[9] | Potential for off-target cysteine modification.[9] | Less prone to off-target reactions compared to per-O-acetylated sugars. |
Metabolic Incorporation Pathways
The specificity of an unnatural sugar for a particular class of glycans is determined by its entry point into cellular metabolic pathways. The following diagram illustrates the primary incorporation routes for Ac4this compound, Ac4GlcNAz, and Ac4GalNAz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Western Blot Analysis of ManNAz-Labeled Glycoproteins
For researchers, scientists, and drug development professionals, the accurate analysis of glycoproteins is crucial for understanding cellular processes and identifying potential therapeutic targets. Metabolic labeling with unnatural sugars, such as N-azidoacetylmannosamine (ManNAz), followed by bioorthogonal chemistry, offers a powerful method for visualizing and quantifying glycoproteins. This guide provides an objective comparison of this compound-based Western blot analysis with a traditional alternative, lectin blotting, supported by experimental protocols and data presentation.
Comparison of Glycoprotein (B1211001) Detection Methods
The choice of glycoprotein detection method in Western blotting depends on the specific research question, the required sensitivity, and the desired level of quantification. While this compound-based metabolic labeling offers high specificity by targeting newly synthesized glycoproteins, traditional lectin blotting provides a more straightforward approach for detecting glycoproteins based on their glycan structures.
| Feature | This compound-Based Detection | Lectin Blotting |
| Principle | Metabolic incorporation of an azide-modified sugar (this compound) into nascent glycoproteins, followed by chemoselective ligation to a reporter probe for detection. | Direct detection of glycan structures on glycoproteins using lectins, which are carbohydrate-binding proteins with specific affinities for different sugar moieties. |
| Specificity | High for metabolically active cells and newly synthesized glycoproteins. Allows for temporal analysis of glycosylation. | Dependent on the specificity of the chosen lectin(s). Can be prone to cross-reactivity and may detect both newly synthesized and pre-existing glycoproteins. |
| Sensitivity | Generally high, especially when coupled with sensitive detection methods like chemiluminescence or fluorescence. Can be influenced by the efficiency of metabolic labeling. | Varies widely depending on the lectin, the abundance of the target glycan, and the detection system used. |
| Quantitative Accuracy | Can be highly quantitative, particularly with fluorescent detection, as the signal is directly proportional to the amount of labeled glycoprotein.[1] | Can be semi-quantitative. Signal intensity may not always be linear with the amount of glycoprotein due to variations in glycan accessibility and lectin binding kinetics. |
| Workflow Complexity | More complex, involving a cell culture step for metabolic labeling prior to protein extraction and Western blotting. | Simpler workflow, directly applicable to protein lysates without the need for prior cell labeling.[2][3][4][5][6][7] |
| Reagents | Requires specialized reagents, including the unnatural sugar (e.g., Ac4this compound) and bioorthogonal probes (e.g., phosphine (B1218219) or alkyne-tagged reporters). | Requires specific biotinylated or enzyme-conjugated lectins. A wide variety of lectins are commercially available.[2][4][5] |
| Typical Detection | Chemiluminescence or fluorescence. | Colorimetric, chemiluminescence, or fluorescence.[6][8] |
Experimental Protocols
Detailed methodologies for both this compound-based glycoprotein detection and lectin blotting are provided below. These protocols outline the key steps from sample preparation to signal detection.
Protocol 1: Western Blot Analysis of this compound-Labeled Glycoproteins
This protocol describes the metabolic labeling of glycoproteins with Ac4this compound, followed by detection using a biotinylated alkyne probe and a streptavidin-HRP conjugate for chemiluminescent detection.
1. Metabolic Labeling: a. Culture cells to the desired confluency. b. Replace the culture medium with a fresh medium containing 25-50 µM of Ac4this compound. c. Incubate the cells for 24-72 hours to allow for metabolic incorporation of this compound into glycoproteins.
2. Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Click Chemistry Reaction: a. To 50 µg of protein lysate, add a biotinylated alkyne probe (e.g., DBCO-biotin) to a final concentration of 100 µM. b. Incubate the reaction mixture for 1-2 hours at 37°C with gentle shaking.
4. SDS-PAGE and Western Blotting: a. Prepare the protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes. b. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunodetection: a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature. c. Wash the membrane three times with TBST for 10 minutes each. d. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane. e. Capture the chemiluminescent signal using a digital imager or X-ray film.
Protocol 2: Lectin Blotting for Glycoprotein Detection
This protocol outlines the detection of glycoproteins using a biotinylated lectin (e.g., Concanavalin A for mannose-containing glycans) and a streptavidin-HRP conjugate.[2][3][4][5][6][7]
1. Sample Preparation and SDS-PAGE: a. Prepare protein lysates from cells or tissues as described in Protocol 1, step 2. b. Add Laemmli sample buffer to the lysates, boil, and separate the proteins by SDS-PAGE.
2. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Blocking and Lectin Incubation: a. Block the membrane with a blocking buffer that does not contain glycoproteins (e.g., 3% BSA in TBST) for 1 hour at room temperature.[8] b. Incubate the membrane with a solution of biotinylated lectin (e.g., 1-10 µg/mL of biotinylated Concanavalin A in TBST) for 1-2 hours at room temperature with gentle agitation.[2][3][4][5]
4. Detection: a. Wash the membrane three times with TBST for 10 minutes each. b. Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature. c. Wash the membrane three times with TBST for 10 minutes each. d. Detect the signal using a chemiluminescent substrate and an appropriate imaging system.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both this compound-based glycoprotein detection and lectin blotting.
Conclusion
Both this compound-based metabolic labeling and lectin blotting are valuable techniques for the analysis of glycoproteins by Western blot. This compound labeling provides high specificity for newly synthesized glycoproteins and is well-suited for quantitative studies, particularly when combined with fluorescent detection methods. Lectin blotting offers a simpler and more direct approach for the general detection of glycoproteins based on their glycan composition. The choice between these methods should be guided by the specific experimental goals, the nature of the biological sample, and the desired level of quantitative detail.
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 4. maokangbio.com [maokangbio.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step | Springer Nature Experiments [experiments.springernature.com]
- 8. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CuAAC and SPAAC for ManNAz Detection
For researchers, scientists, and drug development professionals, the precise detection and visualization of metabolically labeled biomolecules is paramount. The introduction of N-azidoacetylmannosamine (ManNAz) into cellular glycans provides a powerful handle for their subsequent bioorthogonal ligation to reporter molecules. Two of the most prominent "click chemistry" reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide offers an objective comparison of their performance for this compound detection, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
At their core, both CuAAC and SPAAC achieve the same outcome: the formation of a stable triazole linkage between the azide (B81097) group of this compound incorporated into glycans and a complementary alkyne-functionalized probe. However, their fundamental mechanisms diverge significantly, leading to distinct advantages and disadvantages, particularly in the context of live-cell imaging and in vivo applications. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and the azide. In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[1]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC for this compound detection often hinges on a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to potential copper cytotoxicity.[2] Mitigation strategies include using chelating ligands (e.g., THPTA, BTTAA).[1] | High, making it suitable for in vivo applications.[2] |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹).[3] | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used.[3] |
| Alkyne Reactant | Terminal alkynes.[2] | Strained cyclooctynes (e.g., DBCO, BCN).[2] |
| Reagent Accessibility | Simple terminal alkynes are readily available and generally less expensive.[2] | Strained cyclooctynes can be more complex and expensive to synthesize.[4] |
| Side Reactions | Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generation.[2] | Some cyclooctynes can have off-target reactivity with thiols.[5] |
Table 1: Key Differences Between CuAAC and SPAAC.
| Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | Rate is dependent on the ligand used to stabilize the Cu(I) catalyst.[1] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) + Azide | ~0.15 | A moderately reactive and relatively stable cyclooctyne.[3] |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | 10⁻³ - 1 | A highly reactive and commonly used cyclooctyne, offering faster kinetics than BCN.[3] |
Table 2: Typical Reaction Kinetics.
Reaction Mechanisms and Experimental Workflow
The fundamental difference in the reaction pathways of CuAAC and SPAAC dictates their respective experimental workflows for this compound detection.
Figure 1. Simplified reaction mechanism for CuAAC.
Figure 2. Simplified reaction mechanism for SPAAC.
A generalized experimental workflow for detecting this compound on the cell surface using either CuAAC or SPAAC is depicted below, highlighting the key differences.
Figure 3. Generalized workflow for this compound detection.
Experimental Protocols
The following are detailed protocols for the detection of this compound incorporated into the surface of mammalian cells using CuAAC and SPAAC.
Protocol 1: CuAAC Labeling of this compound-Expressing Cells
This protocol is adapted from a procedure for labeling live cells with no loss in cell viability.[1][2]
Materials:
-
Cells cultured with Ac₄this compound (e.g., 10-50 µM for 48 hours).[1]
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Alkyne-fluorophore probe (e.g., 25 µM final concentration).[1]
-
CuSO₄ stock solution (e.g., 20 mM in water).[6]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 100 mM in water).[6]
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM or 300 mM in water).[1][6]
-
Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 1 M in water).
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and incubate with an appropriate concentration of Ac₄this compound (e.g., 10-50 µM) for 24-48 hours to allow for metabolic incorporation.[1]
-
Washing: Gently aspirate the culture medium and wash the cells twice with ice-cold DPBS.[1]
-
Click Reaction Cocktail Preparation (prepare fresh):
-
In a microcentrifuge tube, prepare the reaction cocktail. For a final volume of 200 µL, the following final concentrations are recommended as a starting point:
-
First, mix the CuSO₄ and THPTA solutions. Then add the alkyne-probe and aminoguanidine in DPBS. Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction. Incubate the cocktail on ice for 10 minutes.[1]
-
-
Labeling: Add the click reaction cocktail to the cells and incubate for 5 minutes at 4°C to minimize endocytosis.[1][2]
-
Final Washes: Aspirate the reaction cocktail and wash the cells three times with DPBS.
-
Analysis: Proceed with analysis, such as fluorescence microscopy or flow cytometry. For microscopy, cells can be fixed (e.g., with 3% paraformaldehyde) and nuclei counterstained (e.g., with DAPI).[1]
Protocol 2: SPAAC Labeling of this compound-Expressing Cells
This protocol is based on the use of a DBCO-functionalized probe for labeling live cells.[7][8]
Materials:
-
Cells cultured with Ac₄this compound (e.g., 50-100 µM for 48-72 hours).[7][8]
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
DBCO-fluorophore probe (e.g., 20 µM final concentration).[8]
Procedure:
-
Cell Preparation: Culture cells and incubate with Ac₄this compound (e.g., 50-100 µM) for 48 to 72 hours to ensure sufficient incorporation of the azide groups into cell surface glycans.[7][8]
-
Washing: Gently aspirate the culture medium and wash the cells twice with DPBS.[8]
-
Labeling: Add the DBCO-fluorophore probe, diluted to the final concentration (e.g., 20 µM) in culture medium or DPBS, to the cells.[8]
-
Incubation: Incubate the cells for 30 minutes to 1 hour at 37°C.[7][8]
-
Final Washes: Aspirate the labeling solution and wash the cells three times with DPBS to remove any unbound probe.[8]
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry. For microscopy, fixation and nuclear counterstaining can be performed as described for the CuAAC protocol.[8]
Concluding Remarks
The choice between CuAAC and SPAAC for this compound detection is highly dependent on the specific experimental context. CuAAC offers the advantage of rapid reaction kinetics, which can be beneficial for high-throughput applications or when using less reactive alkyne probes.[9] However, the inherent cytotoxicity of the copper catalyst necessitates careful optimization and the use of protective ligands, especially for live-cell imaging.[10]
SPAAC, being a catalyst-free reaction, is the preferred method for applications where cell viability and physiological relevance are critical, such as in vivo imaging and long-term cell tracking studies.[8] While generally slower than CuAAC, the development of increasingly reactive strained cyclooctynes continues to narrow the kinetic gap.[7]
For researchers embarking on this compound detection experiments, it is crucial to carefully consider the biological system, the duration of the experiment, and the potential for off-target effects when selecting the appropriate bioorthogonal ligation chemistry. The provided protocols offer a starting point for the successful application of both CuAAC and SPAAC in your research.
References
- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thno.org [thno.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ManNaz Labeling with Antibody-Based Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate labeling and detection of cell surface glycoproteins are crucial for a multitude of applications, from basic research to therapeutic development. Two prominent methods for targeting these molecules are metabolic labeling with N-azidoacetylmannosamine (ManNaz) and the use of specific antibodies. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Metabolic labeling with Ac4this compound, a peracetylated derivative of this compound, enables the introduction of azide (B81097) groups into the sialic acid biosynthesis pathway. These azide-functionalized glycans are then expressed on the cell surface and can be detected via bioorthogonal click chemistry with a corresponding alkyne- or cyclooctyne-conjugated probe, such as a fluorophore. In contrast, antibody-based methods rely on the highly specific recognition of a particular glycoprotein (B1211001) epitope by a monoclonal or polyclonal antibody, which can be directly conjugated to a detectable label or detected with a secondary labeled antibody.
While both techniques aim to identify and quantify cell surface glycoproteins, they operate on fundamentally different principles, leading to distinct advantages and limitations. This compound labeling provides a broader view of all sialoglycans, whereas antibodies offer high specificity for a single protein target.
Quantitative Data Comparison
Direct quantitative, side-by-side comparisons of this compound labeling and antibody-based methods for the same cell surface sialoglycoprotein are not extensively available in the reviewed literature. However, studies validating this compound labeling provide quantitative data on its efficiency. The following table summarizes representative data from studies using Ac4this compound labeling, demonstrating its effectiveness in labeling various cell lines. For comparison, a general expectation for antibody-based flow cytometry is included.
| Parameter | This compound Labeling (Ac4this compound) | Antibody-Based Labeling (General) | Reference |
| Labeled Cell Population (%) | >90% of cells treated with optimal Ac4this compound concentrations show positive labeling.[1][2] | Typically >90% for a highly expressed surface marker. | |
| Fluorescence Intensity | Dose-dependent increase in fluorescence with increasing Ac4this compound concentration, reaching a plateau at optimal concentrations.[1][3] | High signal-to-noise ratio for well-characterized antibodies against abundant antigens. | |
| Specificity | Labels all sialoglycoproteins, not a single target. | High specificity for a single target protein epitope. | N/A |
| Physiological Impact | High concentrations (>20-50 µM) of Ac4this compound can impact cell proliferation, migration, and metabolism. Optimal concentrations (e.g., 10 µM) show minimal effects.[4][5] | Minimal physiological impact from the binding of a non-functional blocking antibody. | N/A |
Experimental Workflows
The workflows for this compound labeling and antibody-based staining differ significantly in their execution and timeline.
This compound Labeling and Detection Workflow
Antibody-Based Staining Workflow
Signaling Pathway and Labeling Principle
The following diagram illustrates the metabolic pathway for this compound incorporation and the principle of antibody-based detection.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Sialoglycans with Ac4this compound
This protocol is adapted from studies optimizing Ac4this compound labeling.[1][4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Ac4this compound (N-azidoacetylmannosamine-tetraacylated)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or dissociation buffer (e.g., Trypsin-EDTA)
-
Alkyne-conjugated fluorophore (e.g., DBCO-Cy5)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Add Ac4this compound to the cell culture medium to a final concentration of 10-50 µM. A concentration of 10 µM is often sufficient and has minimal impact on cell physiology.[4][6]
-
Incubate the cells for 1 to 3 days at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
Wash the cells twice with PBS.
-
Harvest the cells using a cell scraper or a gentle dissociation buffer.
-
-
Click Chemistry Reaction:
-
Wash the harvested cells with PBS.
-
Resuspend the cells in a buffer compatible with click chemistry (e.g., PBS).
-
Add the alkyne-conjugated fluorophore to a final concentration of 20-50 µM.[1]
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing and Analysis:
-
Wash the cells twice with flow cytometry buffer to remove excess fluorophore.
-
Resuspend the cells in flow cytometry buffer for analysis by flow cytometry.
-
Alternatively, cells can be prepared for fluorescence microscopy or lysed for western blot analysis.
-
Protocol 2: Antibody-Based Staining of a Cell Surface Glycoprotein (e.g., PSGL-1)
This is a general protocol for direct immunofluorescence staining for flow cytometry.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Flow cytometry buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorophore-conjugated primary antibody specific for the target glycoprotein (e.g., anti-PSGL-1-PE)
-
Isotype control antibody
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold PBS.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL in cold flow cytometry buffer.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the fluorophore-conjugated primary antibody at the manufacturer's recommended concentration.
-
For the negative control, add the corresponding isotype control antibody at the same concentration.
-
Vortex gently and incubate for 30-60 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold flow cytometry buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Analysis:
-
Resuspend the cell pellet in 300-500 µL of flow cytometry buffer.
-
Analyze the samples on a flow cytometer.
-
Conclusion
The choice between this compound labeling and antibody-based methods depends on the specific research question. This compound labeling is a powerful tool for studying the global dynamics of cell surface sialoglycans and for applications where a general cell surface marker is needed. Its main drawback is the lack of specificity for a single protein and the potential for physiological effects at high concentrations. Antibody-based methods, in contrast, offer exquisite specificity for a particular glycoprotein, making them the gold standard for studying the function and expression of individual proteins. However, they are dependent on the availability of a high-quality antibody to the target of interest. For comprehensive studies, a combination of both approaches can be highly informative, using this compound labeling for a global view and antibodies for the detailed analysis of specific sialoglycoproteins.
References
- 1. thno.org [thno.org]
- 2. Metabolic glycan labeling immobilizes dendritic cell membrane and enhances antitumor efficacy of dendritic cell vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: ManNAz Metabolic Labeling Versus Genetic Reporters for Cell Tracking
For researchers, scientists, and drug development professionals navigating the complexities of cell-based therapies and in vivo studies, the ability to accurately track cells is paramount. This guide provides an objective comparison of two prominent cell tracking methodologies: the chemical approach of using tetra-acetylated N-azidoacetyl-D-mannosamine (ManNAz) for metabolic glycoengineering, and the genetic approach of using reporter genes like Green Fluorescent Protein (GFP) and Luciferase.
This comparison delves into the fundamental mechanisms, performance characteristics, and experimental workflows of each technique, supported by experimental data to inform the selection of the most appropriate method for your research needs.
At a Glance: this compound vs. Genetic Reporters
| Feature | This compound Metabolic Labeling | Genetic Reporters (GFP, Luciferase) |
| Principle | Chemical labeling via metabolic incorporation of an azido-sugar into cell surface glycans, followed by bioorthogonal click chemistry with a fluorescent probe. | Genetic modification of cells to express a reporter protein that is inherently fluorescent (GFP) or catalyzes a light-emitting reaction (Luciferase). |
| Labeling Method | Exogenous administration of this compound to cell culture. | Transfection or transduction of cells with a vector encoding the reporter gene. |
| Detection | Fluorescence microscopy, flow cytometry. | Fluorescence microscopy, flow cytometry (GFP); Bioluminescence imaging (Luciferase). |
| Signal Persistence | Dependent on cell surface glycan turnover; signal can be retained for several days.[1][2] | Stable expression in proliferating cells and their progeny.[3] |
| Toxicity/Immunogenicity | Low cytotoxicity at optimal concentrations (e.g., 10 µM).[4][5][6] Higher concentrations (≥50 µM) can impact cellular functions.[4][5][6][7] | GFP can be immunogenic in some animal models.[8] Luciferase is generally considered to have low immunogenicity. |
| Ease of Use | Relatively straightforward two-step process of incubation and detection. | Requires molecular biology expertise for vector construction and cell line generation. |
| Quantification | Fluorescence intensity can be quantified.[1][4] | Fluorescence intensity (GFP) and photon flux (Luciferase) can be quantified.[9][10][11] |
Delving Deeper: A Quantitative Look
The following tables summarize quantitative data extracted from various studies to provide a more detailed comparison of the performance of this compound and genetic reporters. It is important to note that these values are derived from different experimental systems and should be considered as representative examples.
Table 1: Labeling Efficiency and Signal Quantification
| Parameter | This compound | GFP | Luciferase |
| Typical Labeling/Transfection Efficiency | High labeling efficiency observed with flow cytometry, with a significant increase in fluorescence intensity compared to untreated cells.[1][4] | Varies widely depending on cell type and transfection method (e.g., chemical, electroporation, viral transduction).[12][13][14] Can reach >80% with lentiviral vectors in some cell types.[15] | Similar to GFP, efficiency depends on the gene delivery method. |
| Quantitative Readout | Mean Fluorescence Intensity (MFI) via flow cytometry or fluorescence microscopy.[1][4] | MFI via flow cytometry or fluorescence microscopy.[9][16][17] | Photon flux (photons/second) via in vivo imaging systems (IVIS).[10][11][18] |
| Reported Signal Intensity | Strong fluorescence signal detectable after click reaction with a fluorescent probe.[1][2] | Bright fluorescence, with newer variants offering improved brightness and photostability.[19] | High signal-to-noise ratio due to lack of endogenous luciferase activity in mammals, enabling sensitive detection.[20][21] |
Table 2: Toxicity and In Vivo Performance
| Parameter | This compound | GFP | Luciferase |
| In Vitro Cytotoxicity | Low cytotoxicity at concentrations up to 100 µM in A549 cells.[1] At 50 µM, some studies report effects on cellular functions like proliferation and migration.[4][5] An optimal concentration of 10 µM is suggested for minimal cellular perturbation.[4][5] | Generally considered non-toxic to cells, though overexpression can sometimes be a concern.[3] | Low cytotoxicity reported. |
| In Vivo Immunogenicity | The azido (B1232118) group is considered bioorthogonal and is not expected to elicit an immune response. The sugar analog itself has low immunogenic potential. | Can be immunogenic in immunocompetent animal models, potentially leading to the rejection of GFP-expressing cells.[8] | Generally considered to have low immunogenicity. |
| Long-term Tracking | Signal persists for at least 3 days in vivo.[1][2] Signal duration is dependent on the turnover rate of cell surface glycans. | Stable, long-term expression can be achieved, allowing for tracking of cell proliferation and fate over extended periods.[3][19] | Similar to GFP, stable expression allows for long-term monitoring.[18] |
Visualizing the Methods: Mechanisms and Workflows
To further clarify the principles and experimental processes of this compound labeling and genetic reporting, the following diagrams illustrate their respective signaling pathways and workflows.
Caption: this compound metabolic labeling pathway.
Caption: Genetic reporter mechanism.
Caption: Comparative experimental workflows.
Detailed Experimental Protocols
This compound Metabolic Labeling Protocol (for In Vitro Tracking)
This protocol is a generalized procedure for labeling cultured cells with this compound and a fluorescent probe.
Materials:
-
Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4this compound)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Fluorescent probe with a dibenzocyclooctyne (DBCO) group (e.g., DBCO-Cy5)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells of interest in a suitable culture vessel and allow them to adhere and grow to a desired confluency (typically 50-70%).
-
This compound Incubation: Prepare a stock solution of Ac4this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to a final concentration of 10-50 µM. Replace the existing medium with the this compound-containing medium. The optimal concentration should be determined empirically for each cell type to maximize labeling and minimize toxicity.[4][5]
-
Metabolic Labeling: Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The incubation time can be optimized to achieve the desired level of azide (B81097) expression on the cell surface.
-
Washing: After incubation, gently aspirate the this compound-containing medium and wash the cells twice with warm PBS to remove any unincorporated this compound.
-
Click Chemistry Reaction: Prepare a solution of the DBCO-functionalized fluorescent probe in PBS or cell culture medium at a concentration of 25-50 µM. Add the probe solution to the cells and incubate for 30-60 minutes at 37°C. This reaction is bioorthogonal and will specifically label the azide groups on the cell surface.
-
Final Washing: Aspirate the probe solution and wash the cells three times with PBS to remove any unbound probe.
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Genetic Reporter (Lentiviral GFP) Protocol for Stable Cell Line Generation
This protocol outlines the general steps for creating a stable cell line expressing GFP using a lentiviral vector.
Materials:
-
Lentiviral vector encoding GFP
-
Packaging plasmids
-
HEK293T cells (for virus production)
-
Transfection reagent
-
Target cells
-
Polybrene
-
Fluorescence-activated cell sorter (FACS) or antibiotic selection agent (if the vector contains a resistance gene)
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the GFP-encoding lentiviral vector and the packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Harvest the viral supernatant 48-72 hours post-transfection, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
Transduction of Target Cells: Seed the target cells and allow them to reach 50-70% confluency. Replace the medium with fresh medium containing the viral supernatant and polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Incubation: Incubate the cells with the virus for 24-48 hours.
-
Selection of Transduced Cells: After incubation, replace the virus-containing medium with fresh medium. If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium to select for stably transduced cells. Alternatively, GFP-positive cells can be sorted using FACS.
-
Expansion of Stable Cell Line: Expand the population of GFP-positive cells.
-
Validation: Confirm stable GFP expression and its consistency over several passages using fluorescence microscopy and/or flow cytometry.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound metabolic labeling and genetic reporters for cell tracking is highly dependent on the specific experimental goals, the cell type being studied, and the available resources.
This compound metabolic labeling offers a rapid and relatively simple method for short- to medium-term cell tracking without the need for genetic modification. Its primary advantages are its ease of use and low immunogenicity. However, the signal is transient and dependent on the rate of cell surface glycan turnover, and high concentrations of the labeling reagent can have physiological effects on the cells.
Genetic reporters , such as GFP and luciferase, provide a powerful tool for long-term cell tracking, as the reporter is stably integrated into the genome and passed on to daughter cells. This allows for the monitoring of cell proliferation, differentiation, and fate over extended periods. Luciferase, in particular, offers exceptional sensitivity for in vivo imaging. The main drawbacks are the more complex and time-consuming process of generating stable cell lines and the potential for immunogenicity, especially with GFP.
For researchers requiring a quick and straightforward method for tracking cells over a few days, this compound is an excellent choice. For long-term studies that necessitate the tracking of cell lineages and in vivo fate, the initial investment in creating a stable cell line with a genetic reporter will likely yield more robust and informative data. Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make an informed decision and advance their scientific inquiries.
References
- 1. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages [thno.org]
- 3. Long-term, stable expression of green fluorescent protein in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. Options for tracking GFP-Labeled transplanted myoblasts using in vivo fluorescence imaging: implications for tracking stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of GFP Signals by Fluorescent Microscopy and Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. static.igem.org [static.igem.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of transduction efficiency among various lentiviruses containing GFP reporter in bone marrow hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-Term Live Cell Tracking of Cancer and Stem Cells Using a Biocompatible Fluorescent Nanoparticle Based Upon Aggregation Induced Emission (AIE Dot) Nanotechnology [sigmaaldrich.com]
- 20. A Comparison of the Sensitivity and Cellular Detection Capabilities of Magnetic Particle Imaging and Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo bioluminescence for tracking cell fate and function - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to ManNaz (Ac4ManNAz) for Studying Dynamic Glycosylation
In the intricate world of cellular biology, understanding the dynamic nature of glycosylation is paramount for deciphering cell signaling, immune responses, and the progression of diseases like cancer. Metabolic glycoengineering with reagents like N-azidoacetylmannosamine (ManNAz), and more specifically its peracetylated form Ac4this compound, has become a cornerstone technique for researchers to visualize and characterize glycans in living systems. This guide provides an objective comparison of Ac4this compound with its primary alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their studies of dynamic glycosylation.
Probing Glycans: The Mechanism of this compound
Ac4this compound is a synthetic, cell-permeable analog of the natural monosaccharide N-acetyl-D-mannosamine (ManNAc). The key to its utility lies in the introduction of a bioorthogonal azide (B81097) group. Once taken up by cells, the acetyl groups of Ac4this compound are removed by cellular esterases, yielding this compound. This modified sugar is then processed by the sialic acid biosynthetic pathway, leading to the incorporation of N-azidoacetylneuraminic acid (SiaNAz), an azide-modified sialic acid, into cell surface sialoglycans.[1][2] This azide group acts as a chemical handle, allowing for the covalent attachment of probes for visualization, enrichment, and analysis via highly specific "click chemistry" reactions.[1][3]
Performance Comparison of Metabolic Glycan Labeling Reagents
The selection of a metabolic labeling reagent is a critical decision that influences labeling efficiency, specificity, and potential cellular perturbations. Here, we compare Ac4this compound to its main alternatives: the alkyne-containing analog Ac4ManNAl and the more recent butanoylated ManNAc analogs.
| Feature | Ac4this compound (this compound) | Ac4ManNAl | 1,3,4-O-Bu3this compound (Butanoylated Analog) | alpha-Man-teg-N3 |
| Chemical Reporter | Azide (-N3) | Alkyne (-C≡CH) | Azide (-N3) | Azide (-N3) |
| Metabolic Pathway | Sialic Acid Biosynthesis | Sialic Acid Biosynthesis | Sialic Acid Biosynthesis | Inferred to enter the N-linked glycosylation pathway |
| Primary Labeled Glycans | Sialoglycans | Sialoglycans | Sialoglycans | Potentially high-mannose type N-glycans |
| Labeling Efficiency | High, but often lower than Ac4ManNAl.[4][5] | Often exhibits superior incorporation efficiency compared to Ac4this compound.[4] | Effective labeling at 3- to 5-fold lower concentrations than Ac4this compound.[1][6][7][8] | Potentially moderate to high, though direct comparative data is limited.[2][9] |
| Cytotoxicity | Can reduce cell viability and proliferation at higher concentrations (e.g., >50 µM).[10][11] Optimal concentration is often suggested to be around 10 µM.[10][11] | Generally considered to have lower cytotoxicity than Ac4this compound at similar concentrations.[5] | Exhibits no indications of apoptosis even at concentrations up to 400 µM.[1][6][7][8] | Likely low due to the mannosamine (B8667444) core, but high concentrations should be tested.[9] |
| Bioorthogonal Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | CuAAC or SPAAC | CuAAC or SPAAC | CuAAC or SPAAC |
Quantitative Data Summary
The following table summarizes quantitative data from comparative studies, highlighting the differences in labeling efficiency and cytotoxicity.
Table 1: Labeling Efficiency Comparison
| Cell Line | Ac4this compound (% Sialic Acid Incorporation) | Ac4ManNAl (% Sialic Acid Incorporation) | Reference |
| Jurkat | 29 ± 2% | 74 ± 1% | [4] |
| HEK 293T | 27 ± 2% | 46 ± 2% | [4] |
| CHO | 20 ± 4% | 38 ± 2% | [4] |
| LNCaP | 51 ± 2% | 78 ± 1% | [4] |
| DU145 | 40 ± 3% | 58 ± 2% | [4] |
| PC3 | 56 ± 2% | 71 ± 6% | [4] |
Table 2: Cytotoxicity and Effective Concentration
| Reagent | Cell Line | Concentration for Effect | Observed Effect | Reference |
| Ac4this compound | A549 | 50 µM | Decreased cell proliferation, migration, and invasion ability.[10][11] | [10][11] |
| Ac4this compound | A549 | 10 µM | Sufficient labeling efficiency with minimal effects on cellular physiology.[10][11] | [10][11] |
| 1,3,4-O-Bu3this compound | Jurkat | 12.5 - 25 µM | Effective labeling at lower concentrations than Ac4this compound.[1][6][7][8] | [1][6][7][8] |
| 1,3,4-O-Bu3this compound | Jurkat | Up to 400 µM | No indications of apoptosis.[1][6][7][8] | [1][6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for metabolic labeling and subsequent detection.
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4this compound
Materials:
-
Ac4this compound
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Seeding: Plate cells in the desired culture vessel (e.g., plates, flasks, or glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare Ac4this compound Solution: Prepare a stock solution of Ac4this compound in sterile DMSO (e.g., 10 mM).
-
Metabolic Labeling: Add the Ac4this compound stock solution to the cell culture medium to the desired final concentration (typically 10-50 µM). A vehicle control (DMSO alone) should be run in parallel.
-
Incubation: Incubate the cells for 1-3 days under standard culture conditions to allow for metabolic incorporation of the azido-sugar.[12]
-
Harvesting: After incubation, wash the cells three times with PBS to remove unincorporated Ac4this compound. Cells are now ready for downstream applications.
Protocol 2: Visualization of Azide-Labeled Glycans via Click Chemistry
This protocol describes the labeling of azide-modified cells with a fluorescent probe for visualization by fluorescence microscopy. For live-cell imaging, a copper-free click chemistry method like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is recommended to avoid copper-induced cytotoxicity.[13]
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5)
-
PBS or serum-free media
-
4% Paraformaldehyde in PBS (for fixed-cell imaging)
-
DAPI (for nuclear counterstaining)
Procedure:
-
Prepare Staining Solution: Prepare a solution of the DBCO-fluorophore in PBS or serum-free medium at the desired final concentration (typically 10-50 µM).
-
Labeling Reaction: Add the staining solution to the azide-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with PBS to remove the excess fluorescent probe.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Nuclear Staining: Counterstain the nuclei with DAPI according to the manufacturer's protocol.
-
Imaging: The cells are now ready for visualization by fluorescence microscopy.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex processes involved in metabolic glycoengineering.
References
- 1. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Metabolic oligosaccharide engineering with N-Acyl functionalized ManNAc analogs: cytotoxicity, metabolic flux, and glycan-display considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thno.org [thno.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Specificity of N-azidoacetylmannosamine (ManNAz) Incorporation into Sialic Acids
For researchers in glycobiology, cell biology, and drug development, metabolic glycoengineering is a powerful tool for labeling and visualizing glycans in living systems. N-azidoacetylmannosamine (ManNAz) and its cell-permeable analog, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4this compound), are among the most widely used metabolic precursors for studying sialoglycans. This guide provides an objective assessment of the specificity of this compound incorporation, compares its performance with alternative metabolic labels, and offers detailed experimental protocols.
Core Principle: Hijacking the Sialic Acid Biosynthetic Pathway
The utility of this compound lies in its ability to act as a substrate for the sialic acid biosynthetic pathway. The cell-permeable Ac4this compound is taken up by cells, where cytosolic esterases remove the acetyl groups to yield this compound.[1] This modified sugar is then converted by the same enzymatic machinery that processes the natural precursor, N-acetyl-D-mannosamine (ManNAc), into the corresponding azido-functionalized sialic acid (SiaNAz).[1][2] This unnatural sialic acid is subsequently incorporated into glycoproteins and glycolipids, introducing a bioorthogonal azide (B81097) handle that can be used for "click chemistry" ligation.[2]
Caption: Metabolic incorporation of Ac4this compound into sialoglycans via the sialic acid biosynthetic pathway.
Assessing Specificity and Off-Target Effects
The primary measure of a metabolic label's utility is its specificity. Ideally, this compound would be exclusively converted to SiaNAz and incorporated into sialoglycans. However, potential off-target effects must be considered.
-
On-Target Incorporation : this compound is robustly metabolized and incorporated into cell surface sialoglycans.[2][3] The azide group serves as a specific chemical handle for subsequent ligation reactions, with minimal background signal observed in untreated control cells.[3]
-
Potential Off-Target Effects :
-
Conversion to other Azido-Sugars : There is a possibility of minor conversion of this compound to N-azido glucosamine (B1671600) (GlcNAz), which could result in labeling of O-linked glycans. However, this conversion has been reported to be infrequent.[4]
-
Non-specific Protein Modification : At high concentrations, the peracetylated form (Ac4this compound) can lead to side reactions, such as the S-glyco-modification of protein cysteine residues, resulting in non-specific labeling.[5]
-
Cellular Physiology : Treatment with high concentrations of Ac4this compound (e.g., 50 µM) can impact cellular functions. Studies have shown reductions in cell proliferation, migration, invasion ability, and energy generation capacity.[6][7][8] A lower concentration of 10 µM Ac4this compound has been suggested as optimal, providing sufficient labeling efficiency with minimal physiological disruption.[6][9]
-
Comparison with Alternative Metabolic Labels
Several alternatives to Ac4this compound exist for labeling sialic acids, each with distinct properties. The choice of reagent can significantly impact labeling efficiency and cellular perturbation.
| Feature | Ac4this compound | 1,3,4-O-Bu3this compound | Ac4ManNAl (Alkyne) |
| Core Sugar | N-azidoacetylmannosamine | N-azidoacetylmannosamine | N-pentynoylmannosamine |
| Bioorthogonal Handle | Azide (-N3) | Azide (-N3) | Alkyne (-C≡CH) |
| Labeling Efficiency | Moderate | High | Very High |
| Optimal Concentration | 10-50 µM[6] | 12.5-25 µM[10] | ~50 µM[11] |
| Cytotoxicity | Can be cytotoxic at >20-50 µM[6][7] | Low; no apoptosis up to 400 µM[10] | Generally well-tolerated[11] |
| Key Advantage | Well-established and widely documented. | Higher labeling efficiency and lower cytotoxicity than Ac4this compound.[10] | Superior metabolic conversion efficiency in multiple cell lines and in vivo.[11][12] |
| Supporting Data | In LNCaP cells, SiaNAz constituted 51% of total sialic acids after labeling.[12] | Labels sialoglycans 3- to 5-fold more effectively than Ac4this compound at lower concentrations.[10] | In LNCaP cells, SiaNAl constituted 78% of total sialic acids under the same conditions.[12] |
Experimental Protocols
This section provides a generalized protocol for the metabolic labeling of sialic acids using a this compound analog followed by bioorthogonal ligation and detection.
Caption: A typical experimental workflow for metabolic labeling and detection of sialoglycans.
1. Metabolic Labeling of Cultured Cells
-
Cell Culture : Plate cells (e.g., Jurkat, SW1990, HeLa) and grow to a desired confluency.[10][12]
-
Labeling : Add the this compound analog (e.g., Ac4this compound) to the culture medium at a pre-determined optimal concentration (a titration from 10 µM to 50 µM is recommended).[6]
-
Incubation : Culture the cells for 48 to 72 hours to allow for metabolic incorporation of the azido-sugar into cellular glycans.[4][12]
2. Ligation with a Reporter Probe (Click Chemistry)
-
Harvesting : Harvest the cells and wash with PBS. For protein analysis, lyse the cells in an appropriate buffer (e.g., RIPA buffer).[3]
-
Reaction Mixture : Prepare the click chemistry reaction cocktail. For a typical Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this includes:
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature.[11]
3. Analysis of Labeled Sialoglycoproteins
-
Western Blot : Separate the proteins from the reaction mixture by SDS-PAGE and transfer them to a membrane. Detect biotinylated glycoproteins by probing with a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.[3][11]
-
Flow Cytometry/Microscopy : If a fluorescent probe was used, labeled cells can be directly analyzed by flow cytometry or visualized using fluorescence microscopy to assess the location and intensity of the signal.[13]
-
Mass Spectrometry : For proteomic identification, biotinylated glycoproteins can be enriched using streptavidin-coated beads, digested (e.g., with trypsin), and analyzed by LC-MS/MS.[3]
Conclusion
This compound is a highly specific and effective tool for the metabolic labeling of sialic acids. Its incorporation proceeds reliably through the endogenous sialic acid biosynthetic pathway. While generally specific, researchers should be mindful of potential off-target effects and cytotoxicity, particularly when using the acetylated form (Ac4this compound) at high concentrations. Optimizing the concentration (e.g., starting at 10 µM) is critical to minimize physiological perturbations.[6][8] For applications requiring higher labeling efficiency or lower cytotoxicity, alternatives such as the butanoylated analog 1,3,4-O-Bu3this compound or the alkyne-containing Ac4ManNAl present compelling advantages and should be considered.[10][11] By carefully selecting the appropriate analog and experimental conditions, researchers can powerfully and specifically probe the complex world of sialoglycan biology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of sialylated glycoproteins from metabolically oligosaccharide engineered pancreatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 8. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.stanford.edu [web.stanford.edu]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to ManNaz Applications in Cancer Research
An Objective Analysis of Metabolic Glycoengineering for Researchers, Scientists, and Drug Development Professionals
The field of oncology is continually seeking more precise and effective methods for diagnosing and treating cancer. One promising avenue of research is metabolic glycoengineering, a technique that introduces chemically unique tags into cellular glycans. N-azidoacetylmannosamine (ManNaz) has emerged as a key player in this field. By being metabolized through the sialic acid biosynthesis pathway, this compound integrates an azide (B81097) group onto the cell surface glycoproteins of cancer cells.[1][2] This bioorthogonal azide handle can then be selectively targeted with probes for imaging, therapeutic delivery, and other applications through "click chemistry".[3][4]
This guide provides a comprehensive comparison of this compound-based applications in cancer research, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in evaluating and implementing this technology.
Performance Comparison: this compound vs. Alternatives
Metabolic glycoengineering offers several reporters for cell surface modification. The choice of the monosaccharide precursor can significantly impact labeling efficiency and specificity.
Table 1: Quantitative Comparison of Metabolic Labeling Agents
| Feature | Ac4this compound (Azide) | Ac4GalNAz (Azide) | Ac3ManNCyoc (Alkyne) | Key Findings |
|---|---|---|---|---|
| Primary Target | Sialic Acid Glycans | O-GlcNAc, Mucins | Sialic Acid Glycans | Different sugars target distinct glycan populations. |
| Labeling Efficiency | High in sialic acid-rich cancers.[2] | Higher than ManAz in hepatocellular carcinoma (HepG2) at lower concentrations.[5] | Yielded a threefold greater signal-to-background ratio than Ac4this compound for sialic acid imaging.[6][7] | Ac3ManNCyoc shows superior imaging signal; GalAz can be more efficient in specific cancer types.[5][6][7] |
| Reaction Kinetics | SPAAC reaction rate: ~0.1 M⁻¹s⁻¹.[6][7] | SPAAC reaction rate: ~0.1 M⁻¹s⁻¹. | IED-DA reaction rate: ~1 M⁻¹s⁻¹.[6][7] | The faster kinetics of the Cyoc group with tetrazine probes leads to a higher percentage of cell-surface tags being ligated to a fluorophore.[6][7] |
| Optimal Concentration | 10-50 µM. Higher concentrations (>20 µM) can negatively impact cell proliferation, migration, and invasion.[8] | 10-50 µM. Concentration-dependent labeling observed.[5] | Not explicitly detailed but effective labeling is demonstrated. | High concentrations of Ac4this compound can induce cellular stress and alter physiological functions.[8][9] |
| In Vivo Performance | Successfully used to label xenograft tumors in mice.[2] | Outperformed ManAz for in vivo metabolic labeling of HepG2 tumors.[5] | Shows significant potential for in vivo imaging due to enhanced labeling.[6][7] | Both azide and alkyne reporters are viable for in vivo studies, with specific advantages depending on the cancer model and imaging modality. |
Key Applications of this compound in Oncology
Cancer Cell Imaging and Tracking
Metabolic labeling with this compound allows for the visualization of cancer cells by attaching fluorescent probes to the azide-modified surface glycans. This is particularly effective as increased sialylation is a known hallmark of malignancy.[2]
-
Mechanism : Cancer cells are incubated with Ac4this compound (a cell-permeable precursor). The cells' metabolic machinery processes it and displays azide groups on surface sialoglycoproteins. A fluorescent probe conjugated to a dibenzocyclooctyne (DBCO) or other strained alkyne is then introduced, which "clicks" to the azide, rendering the cells fluorescent for imaging.[1][9]
-
Advantages : This method provides high-contrast imaging and has been used to monitor tumor progression in animal models.[2]
-
Comparison : Compared to antibody-based imaging, this compound labeling is less likely to be immunogenic.[5] Alternatives like Ac3ManNCyoc may offer a better signal-to-background ratio due to faster reaction kinetics.[6][7]
Targeted Drug Delivery
The azide groups introduced by this compound serve as artificial receptors for targeted drug delivery systems. Nanoparticles or drug conjugates equipped with a complementary alkyne group can be specifically directed to cancer cells.
-
Mechanism : After treating a tumor with this compound to label the cancer cells, a drug carrier (e.g., a liposome (B1194612) or nanoparticle) functionalized with a DBCO group and loaded with a chemotherapeutic agent is administered. The carrier selectively binds to the azide-labeled cancer cells, increasing the local concentration of the drug and minimizing systemic toxicity.[5][10]
-
Advantages : This pre-targeting approach enhances the precision of drug delivery, improves drug accumulation in tumors, and can increase cytotoxicity against cancer cells.[5][11]
-
Comparison : This strategy offers an alternative to antibody-drug conjugates (ADCs) and can be applied to cancers that may not overexpress unique surface proteins for antibody targeting. Mannose-coated nanoparticles that target the mannose receptor (CD206) on tumor-associated macrophages (TAMs) represent another glycan-based targeting strategy, but this compound allows for direct targeting of the cancer cells themselves.[11][12]
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling and Imaging of Cancer Cells
This protocol outlines the general steps for labeling cancer cells with Ac4this compound and visualizing them with a fluorescent probe.
-
Cell Culture : Plate cancer cells (e.g., HeLa, HepG2, Jurkat) in a suitable culture vessel and allow them to adhere overnight.
-
Metabolic Labeling :
-
Prepare a stock solution of Ac4this compound in sterile DMSO.
-
Dilute the stock solution in fresh culture medium to a final concentration of 10-50 µM. Note: It is crucial to optimize the concentration as high levels can be cytotoxic.[8]
-
Replace the existing medium with the Ac4this compound-containing medium and incubate the cells for 48-72 hours to allow for metabolic incorporation.[5]
-
-
Click Chemistry Reaction :
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated Ac4this compound.
-
Prepare a solution of a DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5) in PBS or serum-free medium at a concentration of 10-50 µM.
-
Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Imaging :
-
Wash the cells three times with PBS to remove the unbound fluorescent probe.
-
Add fresh medium or PBS to the cells.
-
Visualize the labeled cells using fluorescence microscopy or quantify the labeling efficiency using flow cytometry.
-
Visualizing the Workflow and Pathways
Diagrams created using Graphviz help to illustrate the complex processes involved in this compound applications.
Caption: Metabolic pathway of Ac4this compound in a cancer cell.
Caption: General workflow for this compound-based applications.
References
- 1. Caged metabolic precursor for DT-diaphorase responsive cell labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 10. Tumour-Targeted Drug Delivery with Mannose-Functionalized Nanoparticles Self-Assembled from Amphiphilic β-Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mannose Directed Nanoparticle Delivery Systems Enhancing Targeted Cancer Treatment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. A Review on Recent Advances in Mannose-Functionalized Targeted Nanocarrier Delivery Systems in Cancer and Infective Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for N-Azidoacetylmannosamine (ManNaz)
For laboratory professionals engaged in groundbreaking research and development, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive guide to the proper disposal procedures for N-Azidoacetylmannosamine (ManNaz), also known as Ac4this compound, a key reagent in metabolic glycan labeling. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Chemical and Physical Properties
A thorough understanding of a substance's properties is the foundation of its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Synonyms | Ac4this compound, N-Azidoacetylmannosamine-tetraacylated | |
| Appearance | Slightly grey amorphous solid | [1] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [2] |
| Storage Temperature | -20°C | [2] |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [3] |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water. |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must always comply with local, regional, and national regulations.[1] The following protocol provides a generalized, safety-first approach for researchers.
1. Personal Protective Equipment (PPE) Assessment:
-
Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles with side shields or a face shield.[1]
-
A laboratory coat.
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect waste this compound powder and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
For spills, mechanically collect the solid material and place it into the designated waste container.[1]
-
-
Liquid Waste (Solutions):
-
If this compound has been dissolved in a solvent, the entire solution should be treated as chemical waste.
-
Collect the solution in a sealable, chemical-resistant waste container.
-
Label the container clearly with the full chemical name ("N-Azidoacetylmannosamine-tetraacylated solution") and the solvent used.
-
-
Empty Containers:
-
Empty containers or liners may retain product residues.[1]
-
Handle uncleaned containers as you would the product itself. They should be disposed of as chemical waste in accordance with institutional guidelines.
-
3. Consultation with Environmental Health and Safety (EHS):
-
Crucially, always consult your institution's EHS office for specific disposal instructions. They will provide guidance based on local and federal regulations and may have a dedicated chemical waste pickup service.
-
Provide the Safety Data Sheet (SDS) for this compound to the EHS office when requesting disposal guidance.
4. Final Disposal:
-
Waste must be disposed of through an approved waste disposal plant or a licensed collector.[4]
-
Follow the specific instructions provided by your EHS office or their designated waste management contractor.
-
Some regulations may permit the disposal of very small quantities with household waste; however, this should only be done with explicit approval from your EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling ManNaz
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with chemical compounds like N-azidoacetylmannosamine (ManNaz). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this and similar chemical reagents.
Personal Protective Equipment (PPE)
Due to the presence of the azide (B81097) functional group, a cautious approach to handling this compound is recommended, even though some safety data sheets for similar compounds may indicate a low hazard level. The following personal protective equipment should be considered mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2]
| PPE Component | Specifications and Recommendations |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles must be worn at all times.[1] A face shield may be required for procedures with a high risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for tears or holes before each use and changed frequently. Avoid using metal spatulas when handling the solid compound to prevent the formation of potentially explosive metal azides.[2][3][4] |
| Body Protection | A flame-resistant lab coat should be worn and kept fastened to protect from splashes and spills. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following step-by-step guidance is provided to directly answer specific operational questions.
Preparation and Weighing
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a chemical fume hood.[5]
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the designated area.
-
Weighing: When weighing solid this compound, use non-metallic (e.g., plastic or ceramic) spatulas and weigh boats to prevent the formation of shock-sensitive metal azides.[2][3][4]
-
Solubilization: If preparing a solution, add the solvent to the solid this compound slowly and stir gently to avoid aerosol generation. Avoid using halogenated solvents like dichloromethane (B109758) or chloroform.[3][4]
Experimental Use
-
Reaction Conditions: Avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[3] Also, avoid contact with heavy metals.[3][6]
-
Scale of Work: It is recommended to work with the smallest practical quantities of this compound, especially during initial experiments.[5]
-
Storage of Solutions: If storing this compound solutions, use clearly labeled, tightly sealed containers and store at recommended temperatures, typically -20°C or 2-8°C, away from light.[3][7]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, clearly labeled hazardous waste container. The container should be non-metallic. |
| Liquid this compound Waste | Collect all aqueous and organic waste solutions containing this compound in a separate, clearly labeled hazardous waste container.[5] Do not mix with other waste streams, especially acidic waste.[3] |
| Contaminated Labware | Disposable items (e.g., gloves, weigh boats, pipette tips) that have come into contact with this compound should be placed in a designated solid hazardous waste container.[8] Reusable glassware should be decontaminated. |
Decontamination of Glassware
-
Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove residual this compound. Collect the rinsate as hazardous waste.
-
Wash: Wash the rinsed glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Cleanup
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Small Spills (in a fume hood):
-
Wear appropriate PPE.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.[9]
-
For liquid spills, absorb with a chemical absorbent pad or other inert material.
-
Carefully collect the spilled material and cleanup debris using non-metallic tools and place it in a labeled hazardous waste container.[5]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation: Move the affected person to fresh air.[5]
-
Ingestion: Do not induce vomiting.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel.[5]
Workflow for Safe Handling of this compound
References
- 1. ehs.mines.edu [ehs.mines.edu]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. ucd.ie [ucd.ie]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. N-Azidoacetylmannosamine | 361154-23-6 | MA46002 [biosynth.com]
- 8. uvic.ca [uvic.ca]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
